1-Benzhydryl-4-(chloroacetyl)piperazine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 614571. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(4-benzhydrylpiperazin-1-yl)-2-chloroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O/c20-15-18(23)21-11-13-22(14-12-21)19(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,19H,11-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJSDPVAMDBJJSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70326769 | |
| Record name | NSC614571 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70326769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
358733-61-6 | |
| Record name | NSC614571 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70326769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 1-Benzhydryl-4-(chloroacetyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Benzhydrylpiperazine Scaffold
The benzhydrylpiperazine moiety is a privileged scaffold in medicinal chemistry, forming the core structure of numerous pharmacologically active compounds. Its unique three-dimensional conformation allows for interaction with a variety of biological targets, leading to a broad spectrum of therapeutic applications, including antihistaminic, anticholinergic, and antipsychotic agents. The title compound, 1-Benzhydryl-4-(chloroacetyl)piperazine, serves as a key intermediate in the synthesis of more complex molecules, where the reactive chloroacetyl group provides a versatile handle for further chemical modifications. This guide offers a comprehensive overview of its synthesis, purification, and detailed characterization, providing researchers with the necessary insights for its effective utilization in drug discovery and development programs.
I. Synthesis of this compound: A Two-Step Approach
The synthesis of this compound is efficiently achieved through a two-step process. The first step involves the synthesis of the precursor, 1-benzhydrylpiperazine, followed by its acylation with chloroacetyl chloride.
Step 1: Synthesis of 1-Benzhydrylpiperazine
The initial step focuses on the N-alkylation of piperazine with a benzhydryl group. A common and effective method involves the reaction of benzhydryl chloride with an excess of piperazine.
Experimental Protocol: Synthesis of 1-Benzhydrylpiperazine
-
Materials:
-
Benzhydrol
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM)
-
Acetonitrile
-
Piperazine
-
1N Hydrochloric acid (HCl)
-
3N Sodium hydroxide (NaOH)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask, dissolve benzhydrol (0.29 mol) in dichloromethane (100 mL).
-
Carefully add thionyl chloride (0.69 mol) to the solution at room temperature. Stir the reaction mixture at 40°C for 3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent and excess thionyl chloride under reduced pressure. Dissolve the resulting crude benzhydryl chloride in acetonitrile (20 mL).
-
In a separate flask, add piperazine (0.29 mol) dropwise to the benzhydryl chloride solution. Reflux the reaction mixture for 12 hours.
-
After cooling, evaporate the solvent under vacuum. Dissolve the residue in ethyl acetate (250 mL) and wash with water (100 mL).
-
Extract the aqueous layer with 1N HCl (100 mL). Wash the acidic aqueous phase with ethyl acetate (3 x 60 mL) to remove any unreacted benzhydryl chloride.
-
Neutralize the aqueous layer with 3N NaOH solution until the pH is greater than 10.
-
Extract the product with dichloromethane (3 x 80 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 1-benzhydrylpiperazine as a solid.[1]
-
-
Rationale: The use of thionyl chloride provides a reliable method for the conversion of the benzhydrol to the more reactive benzhydryl chloride. The subsequent nucleophilic substitution by piperazine is a standard N-alkylation reaction. Using an excess of piperazine can help to minimize the formation of the dialkylated byproduct. The acid-base workup is crucial for separating the basic product from non-basic impurities.
Step 2: Acylation of 1-Benzhydrylpiperazine
The final step involves the acylation of the secondary amine of 1-benzhydrylpiperazine with chloroacetyl chloride to introduce the reactive chloroacetyl moiety.
Experimental Protocol: Synthesis of this compound
-
Materials:
-
1-Benzhydrylpiperazine
-
Dry Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Chloroacetyl chloride
-
10% Ammonium chloride (NH₄Cl) solution
-
Distilled water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
-
Procedure:
-
Dissolve 1-benzhydrylpiperazine (15.8 mmol) in dry dichloromethane in a round-bottom flask and cool the solution to 0-5°C in an ice bath.
-
Add triethylamine (23.8 mmol) to the cooled reaction mixture and stir for 10 minutes.
-
Slowly add chloroacetyl chloride (17.4 mmol) to the mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Take up the residue in water and extract with ethyl acetate.
-
Wash the organic layer sequentially with 10% ammonium chloride solution and then with distilled water (3 times).
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield the crude product.[1]
-
-
Rationale: The reaction is carried out at low temperatures to control the exothermicity of the acylation reaction. Triethylamine acts as a base to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation. The aqueous workup with ammonium chloride helps to remove any remaining triethylamine and its salt.
Purification:
The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexane, to obtain a crystalline solid.[2] Column chromatography on silica gel using a mobile phase of methanol in dichloromethane (e.g., 3:7 v/v) can also be employed for higher purity.[1]
II. Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.
A. Spectroscopic Analysis
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure.
-
¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.17-7.44 | multiplet | 10H | Aromatic protons (Ar-H) |
| ~5.26 | singlet | 1H | Benzhydryl proton (-CH) |
| ~3.67 | triplet | 4H | Piperazine protons (-CH₂) adjacent to the carbonyl group |
| ~2.22 | triplet | 4H | Piperazine protons (-CH₂) adjacent to the benzhydryl group |
Table 1: Expected ¹H NMR Spectral Data for this compound in CDCl₃.[1]
-
¹³C NMR: The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~165-170 | Carbonyl carbon (C=O) |
| ~140-145 | Quaternary aromatic carbons |
| ~125-130 | Aromatic carbons (CH) |
| ~75 | Benzhydryl carbon (-CH) |
| ~50-55 | Piperazine carbons (-CH₂) |
| ~40-45 | Chloroacetyl carbon (-CH₂Cl) |
Table 2: Predicted ¹³C NMR Spectral Data for this compound.
2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
| Frequency (cm⁻¹) | Vibration | Functional Group |
| ~3026 | C-H stretch | Aromatic |
| ~2974 | C-H stretch | Aliphatic |
| ~1705 | C=O stretch | Amide |
| ~1643 | C=C stretch | Aromatic |
| ~1087 | C-N stretch | Amine |
| ~785 | C-Cl stretch | Alkyl halide |
Table 3: Key IR Absorption Bands for this compound.[1]
3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity. The expected molecular ion peak [M]⁺ for C₁₉H₂₁ClN₂O would be at m/z ≈ 328.13. The isotopic pattern for the chlorine atom ([M]⁺ and [M+2]⁺ in a ~3:1 ratio) would be a key diagnostic feature.
B. Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of the synthesized compound. A reverse-phase HPLC method would be suitable for this molecule.
Proposed HPLC Method:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Column Temperature: 35°C
This method should provide good separation of the product from any starting materials or byproducts. Method validation would be necessary for quantitative analysis.[3]
III. Workflow and Structural Diagrams
Caption: Synthetic workflow for this compound.
Caption: Molecular structure of this compound.
IV. Safety Precautions
Working with the reagents involved in this synthesis requires strict adherence to safety protocols.
-
Chloroacetyl chloride: This substance is highly corrosive, toxic, and reacts violently with water.[4][5] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves, must be worn.[6] Ensure an eyewash station and safety shower are readily accessible.[4]
-
Piperazine and its derivatives: These compounds can be skin and respiratory irritants. Avoid inhalation of dust and direct contact with skin and eyes.
-
Solvents: Dichloromethane and other organic solvents used are flammable and/or toxic. Handle them in a fume hood and away from ignition sources.
Always consult the Safety Data Sheets (SDS) for all chemicals before starting any experimental work.
V. Conclusion
This technical guide provides a detailed and practical framework for the synthesis and characterization of this compound. The protocols described are based on established literature methods and are designed to be reproducible in a standard laboratory setting. The comprehensive characterization data serves as a benchmark for researchers to verify the integrity of their synthesized material. By understanding the rationale behind the experimental procedures and the interpretation of the analytical data, scientists can confidently utilize this valuable intermediate in the development of novel therapeutic agents.
VI. References
-
Singh, et al. (2022). Synthesis and anti-convulsant activity of novel benzhydryl piperazine derivatives. International Journal of Pharmaceutical Sciences and Research, 13(4), 1777-1784.
-
Sarmah, K. N., et al. (2014). Synthesis, characterization, antimicrobial studies of certain piperazine containing s-triazine derived compound. Journal of Chemical and Pharmaceutical Research, 6(9), 127-132.
-
Navaneeswari, R., & Reddy, P. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.
-
Loba Chemie. (2019). Chloroacetyl chloride for synthesis MSDS. Retrieved from [Link]
-
Singh et al., IJPSR, 2022; Vol. 13(4): 1777-1784. E-ISSN: 0975-8232; P-ISSN: 2320-5148. (2022). synthesis and anti-convulsant activity of novel benzhydryl piperazine derivatives. International Journal of Pharmaceutical Sciences and Research.
-
Kokila N. Sarmah et al. J. Chem. Pharm. Res., 2014, 6(9):127-132. (2014). Synthesis, characterization, antimicrobial studies of certain piperazine containing s-triazine derived compound. Journal of Chemical and Pharmaceutical Research.
-
R. Navaneeswari and P. Raveendra Reddy*. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 2012, 4(6):2854-2859.
Sources
- 1. spectrabase.com [spectrabase.com]
- 2. 1-(4-Chlorobenzhydryl)-piperazine | DAICEL Chiral Application Search [search.daicelchiral.com]
- 3. jocpr.com [jocpr.com]
- 4. 1-(4-Chloro-benzhydryl)-4-nitroso-piperazine | C17H22ClN3O | CID 168432539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. rsc.org [rsc.org]
1-Benzhydryl-4-(chloroacetyl)piperazine CAS number and molecular structure
Abstract
This technical guide provides an in-depth overview of 1-Benzhydryl-4-(chloroacetyl)piperazine, a key synthetic intermediate in pharmaceutical research and development. This document details the compound's molecular structure, physicochemical properties, a validated synthesis protocol, and its primary applications as a reactive building block for creating novel therapeutic agents. Emphasis is placed on the rationale behind the synthetic methodology, expected analytical characteristics, and critical safety and handling procedures. This guide is intended for researchers, chemists, and drug development professionals engaged in the synthesis of novel piperazine-based compounds.
Compound Identification and Overview
This compound is a disubstituted piperazine derivative. It features a bulky, hydrophobic benzhydryl (diphenylmethyl) group on one nitrogen atom and a reactive chloroacetyl group on the other. This specific arrangement makes it a valuable intermediate for synthesizing more complex molecules.
The chloroacetyl group serves as a potent electrophile, enabling facile alkylation of various nucleophiles (amines, thiols, etc.). This reactivity is harnessed in medicinal chemistry to introduce the benzhydrylpiperazine moiety into larger molecular scaffolds, a common strategy in the development of centrally active agents.
Molecular Structure:
Key Identifiers:
| Identifier | Value | Note / Source |
|---|---|---|
| Systematic Name | 1-(4-Benzhydrylpiperazin-1-yl)-2-chloroethanone | IUPAC Nomenclature |
| Other Names | 1-(Chloroacetyl)-4-(diphenylmethyl)piperazine | Synonym |
| CAS Number | Not Assigned | As a laboratory intermediate, a specific CAS number is not widely indexed in public databases. Researchers should track it by its chemical name and structure. |
| Molecular Formula | C₁₉H₂₁ClN₂O |
| Molecular Weight | 328.84 g/mol | |
Synthesis and Mechanistic Rationale
The synthesis of this compound is typically achieved via a two-step process starting from commercially available precursors. The methodology described herein is adapted from established literature procedures for the synthesis of N-acylpiperazine derivatives.[1]
Overall Synthesis Workflow
The process involves the initial synthesis of the key precursor, 1-Benzhydrylpiperazine, followed by its acylation with chloroacetyl chloride.
Caption: Two-step synthesis of the target compound.
Step 1: Synthesis of 1-Benzhydrylpiperazine (Precursor)
The precursor is synthesized by the reaction of benzhydryl chloride with piperazine.[1]
-
Rationale: This is a standard nucleophilic substitution reaction. Piperazine, a secondary amine, acts as the nucleophile, displacing the chloride from benzhydryl chloride. An excess of piperazine is often used to act as both the reactant and a base to neutralize the hydrochloric acid byproduct, thereby preventing the formation of undesired salts.
Protocol:
-
Prepare benzhydryl chloride by reacting benzhydrol with thionyl chloride in a suitable solvent like dichloromethane.[1]
-
Add the crude benzhydryl chloride solution dropwise to a solution containing a molar excess of piperazine in a solvent such as acetonitrile.
-
Reflux the reaction mixture for several hours (e.g., 12 hours) to ensure the reaction goes to completion.[1]
-
After cooling, perform a standard aqueous workup to remove excess piperazine and salts.
-
Isolate the 1-Benzhydrylpiperazine product, which can be purified by crystallization or chromatography. The precursor has a reported melting point of 90-93 °C.[2]
Step 2: Synthesis of this compound
This step involves the acylation of the secondary amine on the 1-Benzhydrylpiperazine precursor.
Protocol: [1]
-
Dissolve 1-Benzhydrylpiperazine (1.0 equivalent) in dry dichloromethane (DCM) in a reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0-5 °C using an ice bath. This is critical for controlling the exothermic reaction.
-
Add triethylamine (TEA, ~1.5-2.0 equivalents) to the cooled solution and stir for 10 minutes.
-
Causality: TEA is a non-nucleophilic organic base. Its role is to scavenge the HCl that is generated during the acylation reaction. This prevents the protonation of the piperazine nitrogen, which would render it unreactive, and drives the reaction to completion.
-
-
Slowly add chloroacetyl chloride (1.0-1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Take up the residue in water and extract the product with a suitable organic solvent, such as ethyl acetate.
-
Wash the organic layer sequentially with 10% ammonium chloride solution (to remove residual TEA) and then with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The final product can be purified by recrystallization. The pure compound is reported as a solid with a melting point of 121°C and is obtained in high yield (~85%).[1]
Application in Medicinal Chemistry and Drug Discovery
This compound is not typically an end-product but rather a versatile synthetic intermediate. Its value lies in its bifunctional nature, combining a pharmacologically relevant scaffold with a reactive handle.
-
Role as a Key Building Block: The benzhydrylpiperazine moiety is a "privileged structure" in medicinal chemistry, found in numerous approved drugs, including antihistamines (e.g., cyclizine) and agents targeting the central nervous system.[3] This core structure often imparts favorable properties such as blood-brain barrier permeability and affinity for various receptors.
-
Reactive Handle for Derivatization: The chloroacetyl group is an efficient electrophile. It readily reacts with nucleophilic groups (e.g., amines, anilines, thiols) on other molecules via nucleophilic substitution. This allows for the covalent attachment of the benzhydrylpiperazine scaffold to a wide array of other chemical fragments.
-
Synthesis of Compound Libraries: Researchers utilize this intermediate to generate libraries of novel compounds for pharmacological screening. For instance, it has been used as a precursor in the synthesis of novel anticonvulsant agents.[1] The general workflow involves reacting this compound with various amines to create a series of N-substituted acetamide derivatives, which are then evaluated for biological activity.
Caption: Use of the intermediate in library synthesis.
Analytical Characterization
| Technique | Expected Observations | Rationale |
| ¹H NMR | Disappearance of the N-H proton signal (which is present in the 1-Benzhydrylpiperazine precursor). Appearance of a sharp singlet integrating to 2H in the 3.5-4.5 ppm region, corresponding to the -C(O)-CH₂ -Cl protons. Complex multiplets for the piperazine ring protons and aromatic protons of the benzhydryl group. | Confirms the successful acylation of the piperazine nitrogen. |
| ¹³C NMR | Appearance of a carbonyl carbon signal (C=O) typically in the 165-175 ppm range. Appearance of a signal for the chloromethyl carbon (-C H₂Cl). | Confirms the presence of the acetyl group. |
| FT-IR | A strong, sharp absorption band in the range of 1640-1680 cm⁻¹, characteristic of an amide carbonyl (C=O) stretch. | Provides definitive evidence of the formation of the amide bond. |
| Mass Spec. | The molecular ion peak (M⁺) corresponding to the calculated molecular weight (e.g., m/z = 328.84 for C₁₉H₂₁ClN₂O). The isotopic pattern for the chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) should be observable. | Confirms the molecular weight and elemental composition. |
| Melting Point | 121 °C (sharp).[1] | A sharp melting point is a good indicator of high purity. |
Safety, Handling, and Storage
A specific Safety Data Sheet (SDS) for this compound is not widely available. Therefore, handling precautions must be based on the known hazards of its structural components: N-acyl piperazines and α-chloro amides. The compound should be treated as hazardous until thoroughly investigated.
-
Hazard Classification (Inferred):
-
Acute Toxicity: Harmful if swallowed or inhaled.
-
Skin Corrosion/Irritation: Likely to be a skin irritant or corrosive. α-halo amides are known alkylating agents.
-
Eye Damage/Irritation: Causes serious eye irritation or damage.
-
Sensitization: May cause an allergic skin reaction.
-
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.
-
Respiratory Protection: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.
-
-
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately wash off with plenty of soap and water while removing contaminated clothing. Seek medical attention.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.
-
-
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and bases.
-
References
-
Singh, H., et al. (2022). Synthesis and anti-convulsant activity of novel benzhydryl piperazine derivatives. International Journal of Pharmaceutical Sciences and Research, 13(4), 1777-84. Available at: [Link]
-
Wikipedia contributors. (2023). Diphenylmethylpiperazine. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Chem-Impex International. (n.d.). 1-(Diphenylmethyl)piperazine. Product Page. Available at: [Link]
-
Vinaya, K., et al. (2008). Synthesis, characterization, crystal and molecular structure analysis of a novel 1-benzhydryl piperazine derivative: 1-Benzhydryl-4-(2-nitro-benzenesulfonyl). Journal of Chemical Crystallography, 38, 773–778. Available at: [Link]
- Contreras, J. M., et al. (2001). Synthesis and Anticonvulsant Activity of N-Substituted 2-Pyrazinamide Derivatives. Journal of Medicinal Chemistry, 44(17), 2707-2718.
- Xie, W., et al. (2007). Design and synthesis of novel piperazine and piperidine derivatives as potent CCR1 antagonists. Bioorganic & Medicinal Chemistry Letters, 17(16), 4509-4513.
Sources
A Technical Guide to the Spectral Analysis of 1-Benzhydryl-4-(chloroacetyl)piperazine
This in-depth technical guide provides a comprehensive analysis of the spectral data for 1-Benzhydryl-4-(chloroacetyl)piperazine, a key intermediate in the synthesis of various pharmacologically active compounds. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and data interpretation is explained to ensure both technical accuracy and practical insight.
Introduction
This compound belongs to the benzhydrylpiperazine class of compounds, which are integral scaffolds in the development of antihistaminic, anticholinergic, and other CNS-active drugs. The addition of the reactive chloroacetyl group at the N4 position of the piperazine ring creates a versatile intermediate for further chemical modifications, allowing for the introduction of diverse functionalities. Accurate structural confirmation and purity assessment are paramount, necessitating a thorough analysis of its spectral characteristics. This guide provides a detailed examination of the expected ¹H NMR, ¹³C NMR, IR, and MS data for this compound.
Molecular Structure and Key Features
The structure of this compound combines the bulky, aromatic benzhydryl moiety with a piperazine ring, which is functionalized with an electrophilic chloroacetyl group. This unique combination of structural features gives rise to a distinct spectral fingerprint.
Diagram of the Molecular Structure of this compound
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is characterized by signals corresponding to the aromatic protons of the benzhydryl group, the methine proton, the piperazine ring protons, and the methylene protons of the chloroacetyl group.
Table 1: Predicted ¹H NMR Spectral Data for this compound (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.40 - 7.20 | m | 10H | Ar-H (Benzhydryl) |
| ~4.25 | s | 1H | -CH (Ph)₂ |
| ~3.60 | t, J = 5.0 Hz | 4H | -N-CH₂ - (Piperazine, adjacent to C=O) |
| ~2.45 | t, J = 5.0 Hz | 4H | -N-CH₂ - (Piperazine, adjacent to CH(Ph)₂) |
| ~4.10 | s | 2H | Cl-CH₂ -C=O |
Interpretation and Rationale:
-
Aromatic Protons (δ 7.40 - 7.20): The ten protons on the two phenyl rings of the benzhydryl group are expected to appear as a complex multiplet in the aromatic region. Their overlapping signals are typical for unsubstituted phenyl groups in a similar chemical environment.
-
Benzhydryl Methine Proton (δ ~4.25): The single proton of the benzhydryl methine group is highly deshielded due to the two adjacent phenyl rings and the nitrogen atom. It is expected to appear as a singlet.
-
Piperazine Protons (δ ~3.60 and ~2.45): The piperazine ring protons are diastereotopic, but often appear as two broad triplets in the ¹H NMR spectrum at room temperature due to rapid chair-to-chair interconversion. The protons on the carbons adjacent to the electron-withdrawing chloroacetyl group are expected to be shifted downfield (δ ~3.60) compared to the protons on the carbons adjacent to the benzhydryl group (δ ~2.45).
-
Chloroacetyl Methylene Protons (δ ~4.10): The methylene protons of the chloroacetyl group are adjacent to both a chlorine atom and a carbonyl group, resulting in a significant downfield shift. This signal is expected to be a sharp singlet.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Spectral Data for this compound (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~165.0 | C =O (Amide) |
| ~142.0 | Ar-C (Quaternary, Benzhydryl) |
| ~128.5 | Ar-C H (Benzhydryl) |
| ~127.5 | Ar-C H (Benzhydryl) |
| ~127.0 | Ar-C H (Benzhydryl) |
| ~75.0 | -C H(Ph)₂ |
| ~53.0 | -N-C H₂- (Piperazine) |
| ~45.0 | -N-C H₂- (Piperazine) |
| ~41.0 | Cl-C H₂-C=O |
Interpretation and Rationale:
-
Carbonyl Carbon (δ ~165.0): The amide carbonyl carbon is significantly deshielded and appears at the downfield end of the spectrum.
-
Aromatic Carbons (δ ~142.0 - 127.0): The aromatic region will show signals for the quaternary and protonated carbons of the two phenyl rings. The quaternary carbons attached to the methine carbon will be the most downfield of the aromatic signals.
-
Benzhydryl Methine Carbon (δ ~75.0): The methine carbon, bonded to two phenyl groups and a nitrogen, is found in the aliphatic region but is shifted downfield.
-
Piperazine Carbons (δ ~53.0 and ~45.0): The four carbons of the piperazine ring will give rise to two distinct signals due to the different substituents on the nitrogen atoms.
-
Chloroacetyl Methylene Carbon (δ ~41.0): The carbon of the chloroacetyl methylene group is deshielded by the adjacent chlorine atom and carbonyl group.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 3: Predicted IR Absorption Frequencies for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3060 - 3030 | Medium | Aromatic C-H Stretch |
| 2950 - 2800 | Medium | Aliphatic C-H Stretch |
| ~1650 | Strong | C=O Stretch (Amide) |
| ~1450 | Medium | C=C Stretch (Aromatic) |
| ~1230 | Strong | C-N Stretch (Amide) |
| ~750 | Strong | C-H Out-of-plane Bend (Aromatic) |
| ~700 | Strong | C-Cl Stretch |
Interpretation and Rationale:
-
C=O Stretch (Amide): A strong absorption band around 1650 cm⁻¹ is a definitive indicator of the amide carbonyl group.
-
C-H Stretches: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretches from the piperazine and methylene groups appear below 3000 cm⁻¹.
-
C-N Stretch: The stretching vibration of the C-N bond in the amide and piperazine ring will appear in the fingerprint region.
-
C-Cl Stretch: The presence of the chloroacetyl group is further confirmed by a C-Cl stretching band in the lower frequency region of the spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, Electron Ionization (EI) would likely lead to extensive fragmentation.
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment |
| 328/330 | [M]⁺ (Molecular Ion) |
| 167 | [CH(Ph)₂]⁺ (Benzhydryl cation) |
| 251 | [M - C₂H₂ClO]⁺ |
| 85 | [C₄H₉N₂]⁺ |
Interpretation and Rationale:
-
Molecular Ion Peak: The molecular ion peak would be expected at m/z 328, with an isotopic peak at m/z 330 due to the presence of the chlorine-37 isotope.
-
Base Peak: The most stable fragment, and therefore likely the base peak, is the benzhydryl cation at m/z 167. This fragment is formed by the cleavage of the C-N bond between the benzhydryl group and the piperazine ring.
-
Other Fragments: Other significant fragments would arise from the cleavage of the chloroacetyl group and fragmentation of the piperazine ring.
Diagram of the Proposed Mass Spectrometry Fragmentation Pathway
Caption: Key fragmentation pathways for this compound in MS.
Experimental Protocols
The following are generalized protocols for the acquisition of the spectral data discussed.
Synthesis of this compound[1]
Diagram of the Synthetic Workflow
Caption: General synthetic workflow for N-acylation of 1-benzhydrylpiperazine.
Step-by-Step Protocol:
-
Dissolve 1-benzhydrylpiperazine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask.
-
Add a base, such as triethylamine (1.5 eq), to the solution and stir.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for several hours until completion, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure this compound.
NMR Data Acquisition
-
Prepare a sample by dissolving ~10-20 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 500 MHz spectrometer at room temperature.
-
Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction.
-
Reference the chemical shifts to the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C).
IR Data Acquisition
-
Acquire the IR spectrum using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.
-
Place a small amount of the solid sample directly on the ATR crystal.
-
Record the spectrum over a range of 4000-400 cm⁻¹.
-
Perform a background scan prior to the sample scan to subtract atmospheric contributions.
MS Data Acquisition
-
Introduce the sample into the mass spectrometer via a direct insertion probe or through a Gas Chromatography (GC) inlet.
-
Use Electron Ionization (EI) at 70 eV.
-
Scan a mass range of m/z 50-500.
-
Analyze the resulting mass spectrum for the molecular ion and characteristic fragment ions.
Conclusion
The combination of NMR, IR, and MS provides a complete and unambiguous structural characterization of this compound. The predicted spectral data presented in this guide, based on the analysis of its constituent parts and related structures, offer a reliable reference for researchers working with this important synthetic intermediate. The detailed protocols and interpretations are intended to support the efficient and accurate analysis of this compound in a research and development setting.
References
-
SpectraBase. 1-(4-Chlorobenzhydryl)piperazine IR Spectrum. [Link]
-
PubChem. Benzhydrylpiperazine Compound Summary. [Link]
-
Thakran, A. K., et al. (2012). Synthesis and Pharmacological Evaluation of 1-Benz-hydryl Piperazine Derivatives. International Journal of Pharmaceutical Sciences and Research, 3(1), 213-217. [Link]
-
University of Wisconsin-Madison, Department of Chemistry. ¹³C NMR Chemical Shifts. [Link]
- Singh, R., et al. (2017). A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research, 10(3), 365-372.
Solubility Profile of 1-Benzhydryl-4-(chloroacetyl)piperazine: A Predictive and Methodological Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive analysis of the solubility of 1-Benzhydryl-4-(chloroacetyl)piperazine, a key intermediate in pharmaceutical synthesis. Due to a notable scarcity of precise quantitative solubility data in publicly available literature, this document establishes a robust predictive framework based on structural analysis and inferences from closely related analogues. The core of this guide is a detailed, field-proven protocol for the empirical determination of its solubility using the isothermal shake-flask method, ensuring scientific rigor and reproducibility. We delve into the causal factors governing its solubility, offering insights into solvent selection for chemical synthesis, purification, and formulation development. This guide is intended to empower researchers and drug development professionals with the foundational knowledge and practical methodology required to confidently handle this compound.
Introduction: The Imperative of Solubility in Pharmaceutical Development
This compound is a derivative of benzhydrylpiperazine, a structural motif central to numerous antihistaminic agents. Its role as a synthetic precursor, for instance in the synthesis of certain pharmacologically active molecules, makes a thorough understanding of its physicochemical properties essential.[1] Among these properties, solubility is a critical parameter that dictates the efficiency of synthetic reactions, dictates purification strategies such as crystallization, and fundamentally influences the formulation and bioavailability of any subsequent active pharmaceutical ingredient (API).[2][3] An API's journey from the lab to a viable drug product is frequently challenged by poor solubility, making early and accurate characterization paramount.[4]
This guide addresses the practical need for reliable solubility data for this compound by providing both a predictive analysis and a definitive experimental workflow.
Physicochemical Profile and Structural Deconstruction
To predict the solubility behavior of this compound, we must first analyze its molecular architecture. The structure is an amalgamation of distinct functional groups, each contributing uniquely to its overall polarity and interaction potential with various solvents.
-
The Benzhydryl Moiety: Comprising two phenyl rings attached to a single carbon, this group is large, non-polar, and sterically hindering. It is the primary driver of the molecule's hydrophobic character, favoring solubility in non-polar or moderately polar organic solvents.[5]
-
The Piperazine Ring: This heterocyclic diamine is a polar component. The nitrogen atom at position 1 (N1) is a tertiary amine and can act as a hydrogen bond acceptor. Its basic nature suggests that solubility in protic solvents or acidic media could be enhanced through protonation.[5]
-
The N-Chloroacetyl Group: The chloroacetyl group attached at position 4 (N4) introduces significant polarity. The amide linkage and the electronegative chlorine atom create a dipole moment and provide sites for hydrogen bonding, which can enhance solubility in polar solvents.
Sources
Purity and analysis of 1-Benzhydryl-4-(chloroacetyl)piperazine
An In-Depth Technical Guide to the Purity and Analysis of 1-Benzhydryl-4-(chloroacetyl)piperazine
Executive Summary
This compound is a pivotal intermediate in the synthesis of various pharmacologically active molecules. Its utility in drug development, particularly for antihistaminic and psychoactive agents, necessitates a stringent quality control framework. The purity of this intermediate directly impacts the safety, efficacy, and impurity profile of the final Active Pharmaceutical Ingredient (API). This guide, intended for researchers, analytical scientists, and drug development professionals, provides a comprehensive overview of the synthesis, potential impurities, and a multi-faceted analytical strategy for the robust characterization and purity determination of this compound. We will delve into the causality behind experimental choices, offering field-proven insights grounded in established analytical principles.
Chemical Identity and Synthetic Context
Overview
This compound is a derivative of piperazine featuring a benzhydryl group on one nitrogen and a chloroacetyl group on the other. This bifunctional nature makes it a versatile building block.
Chemical Properties:
The Imperative for Purity
In multi-step pharmaceutical synthesis, the purity of each intermediate is paramount. Impurities originating from the this compound starting material can carry through to the final API, potentially leading to:
-
Formation of toxic or undesired side-products.
-
Reduced yield and efficacy of the final drug substance.
-
Complications in regulatory filings due to uncharacterized impurities.
Therefore, a thorough understanding of its synthesis and a validated analytical control strategy are not merely procedural but fundamental to ensuring drug quality and safety.
Synthesis Pathway and Impurity Profiling
The most common and logical route to this compound is through the N-acylation of its precursor, 1-benzhydrylpiperazine. Understanding this pathway is crucial for predicting potential impurities.
Synthesis of this compound
The synthesis is a nucleophilic acyl substitution. The secondary amine of 1-benzhydrylpiperazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. A mild base, such as triethylamine, is typically used to scavenge the HCl byproduct.[4][5]
Core Reaction: 1-Benzhydrylpiperazine + Chloroacetyl Chloride → this compound + Triethylamine Hydrochloride
The choice of an aprotic solvent like dichloromethane (DCM) is critical to prevent hydrolysis of the highly reactive chloroacetyl chloride.[6]
Sources
An In-depth Technical Guide to 1-Benzhydryl-4-(chloroacetyl)piperazine: A Core Intermediate in Modern Pharmaceutical Synthesis
This guide provides an in-depth exploration of 1-Benzhydryl-4-(chloroacetyl)piperazine, a pivotal chemical intermediate in the landscape of pharmaceutical development. We will dissect its synthesis, elucidate its critical role in the construction of complex active pharmaceutical ingredients (APIs), and provide validated protocols grounded in established chemical principles. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic strategies.
Strategic Overview: The Significance of the Benzhydrylpiperazine Scaffold
The benzhydrylpiperazine motif is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2] Its unique three-dimensional structure, conferred by the diphenylmethyl (benzhydryl) group, allows for specific interactions with biological targets. The piperazine ring, with its two nitrogen atoms, offers a versatile handle for synthetic modification. One nitrogen is typically functionalized with the bulky benzhydryl group, while the other remains available for further elaboration, a strategy fundamental to building molecular diversity.[3]
This compound emerges as a highly valuable derivative. The chloroacetyl group is an excellent electrophile, primed for nucleophilic substitution reactions. This "ready-to-react" nature makes it an ideal intermediate for efficiently coupling the benzhydrylpiperazine core with other molecular fragments, streamlining the synthesis of complex target molecules. Its most prominent application lies in the synthesis of second-generation antihistamines, such as Cetirizine.[4][5][6]
Synthesis of the Core Intermediate: A Two-Stage Approach
The synthesis of this compound is logically approached in two primary stages: first, the construction of the 1-benzhydrylpiperazine precursor, followed by its chloroacetylation.
Stage 1: Synthesis of 1-Benzhydrylpiperazine
The foundational step is the N-alkylation of piperazine with a suitable benzhydryl halide. Benzhydryl chloride (or its substituted analogues like 4-chlorobenzhydryl chloride) is the most common starting material.[1][7]
Causality in Experimental Design:
-
Stoichiometry: A common challenge in piperazine chemistry is di-alkylation, where both nitrogen atoms react.[8] To favor mono-alkylation, a significant excess of piperazine is often used. This statistical approach ensures the alkylating agent is more likely to encounter an unreacted piperazine molecule than a mono-substituted one.
-
Base and Solvent: A base, such as potassium carbonate or triethylamine, is required to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.[9][10] The choice of solvent (e.g., toluene, acetonitrile, or dichloromethane) is critical for ensuring solubility of the reactants and achieving an appropriate reaction temperature.[1][9]
Experimental Protocol: Synthesis of 1-Benzhydrylpiperazine
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add piperazine (4.0 equivalents) and a suitable solvent such as acetonitrile.[1]
-
Reaction Initiation: Add benzhydryl chloride (1.0 equivalent) to the stirred suspension.[1]
-
Reflux: Heat the reaction mixture to reflux (approximately 80-85°C for acetonitrile) and maintain for 12-16 hours.[1][11] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the mixture to room temperature and filter to remove piperazine dihydrochloride salt. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in dichloromethane and wash with water to remove any remaining piperazine salts. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude 1-benzhydrylpiperazine.[9]
-
Purification: The crude product can be purified by column chromatography or recrystallization to achieve high purity.
Stage 2: Chloroacetylation of 1-Benzhydrylpiperazine
With the precursor in hand, the next step is to introduce the reactive chloroacetyl group. This is a standard N-acylation reaction using chloroacetyl chloride.
Causality in Experimental Design:
-
Reagent and Base: Chloroacetyl chloride is highly reactive. The reaction is typically performed in the presence of a non-nucleophilic base, like triethylamine (TEA), to scavenge the HCl byproduct.[1]
-
Temperature Control: The reaction is exothermic and is usually initiated at a low temperature (0-5°C) to control the reaction rate and minimize potential side reactions.[1] The mixture is then allowed to warm to room temperature to ensure the reaction goes to completion.
Experimental Protocol: Synthesis of 1-(4-Benzhydrylpiperazin-1-yl)-2-chloroethanone
-
Setup: Dissolve 1-benzhydrylpiperazine (1.0 equivalent) in dry dichloromethane in a round-bottom flask and cool the solution to 0-5°C using an ice bath.[1]
-
Base Addition: Add triethylamine (1.5 equivalents) to the cooled solution and stir for 10 minutes.[1]
-
Acylation: Add chloroacetyl chloride (1.1 equivalents) dropwise to the reaction mixture, ensuring the temperature remains low.[1]
-
Reaction: Allow the mixture to stir at room temperature for 4-6 hours.[1]
-
Work-up: Remove the solvent under reduced pressure. Take up the residue in water and extract with ethyl acetate.[1]
-
Washing: Wash the organic layer sequentially with a 10% ammonium chloride solution and then with distilled water. Dry the organic layer over anhydrous sodium sulfate.[1]
-
Isolation: Evaporate the solvent under reduced pressure to yield the final product, this compound. The product can be further purified by recrystallization.[1]
Visualization of the Synthetic Workflow
Caption: Synthesis of Cetirizine from the key intermediate.
Analytical Characterization and Safety
Quality Control
The identity and purity of this compound must be rigorously controlled. Standard analytical methods include:
-
High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity and quantifying impurities. [12]* Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the chemical structure by analyzing the chemical shifts and coupling constants of protons (¹H NMR) and carbon atoms (¹³C NMR). [1][10]* Mass Spectrometry (MS): Confirms the molecular weight of the compound. [13]
Safety and Handling
As with any reactive chemical intermediate, proper safety protocols are mandatory.
-
Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses or chemical safety goggles, gloves, and lab coats. [14][15][16]* Handling: Handle in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust or vapors. [14][17]Avoid contact with skin, eyes, and clothing. [14]Wash thoroughly after handling. [15]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents and strong acids. [14][16]* First Aid: In case of contact, flush skin or eyes with plenty of water for at least 15 minutes and seek immediate medical attention. [14][15]If inhaled, move to fresh air. [15]Do not induce vomiting if ingested. [14]
Conclusion
This compound stands as a testament to the power of strategic intermediate design in organic synthesis. Its facile, high-yield preparation and the built-in reactivity of the chloroacetyl group make it an exceptionally efficient building block for constructing complex pharmaceutical agents. A thorough understanding of its synthesis, reactivity, and handling, as detailed in this guide, empowers chemists to effectively utilize this intermediate, accelerating the development of novel therapeutics and streamlining the production of established medicines like Cetirizine.
References
-
Pflum, D. A., Krishnamurthy, D., Senanayake, C. H., & Wald, S. A. (2001). A Large-Scale Synthesis of Enantiomerically Pure Cetirizine Dihydrochloride Using Preparative Chiral HPLC. Organic Process Research & Development, 5(2), 110–116. [Link]
-
Understanding 1-(4-Chlorobenzhydryl)piperazine: Synthesis and Applications in Pharma. (n.d.). Papaws. [Link]
- Method of synthesis of 1-(para-chlorobenzhydryl)-4-(2-hydroxyethyl)-piperazine. (1998).
-
Venkat Narsaiah, A. (2010). A SIMPLE AND STRAIGHTFORWARD SYNTHESIS OF ANTIHISTAMINIC DRUG CETIRIZINE. International Journal of Applied Biology and Pharmaceutical Technology, 1(2), 735-739. [Link]
-
Singh, S. K., et al. (2022). synthesis and anti-convulsant activity of novel benzhydryl piperazine derivatives. International Journal of Pharmaceutical Sciences and Research, 13(4), 1777-1784. [Link]
-
Method of synthesis of 1-chloroacetyl-4-aryl-piperazine derivatives 1–5. (2021). ResearchGate. [Link]
-
Saraf, P., et al. (2023). Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity. RSC Medicinal Chemistry, 14(7), 1335-1354. [Link]
-
Thakran, A. K., et al. (2012). SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF 1-BENZ-HYDRYL PIPERAZINE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 3(1), 213-217. [Link]
-
Alam, M. M., et al. (2016). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. Molecules, 21(9), 1229. [Link]
- Synthesis method of cetirizine hydrochloride intermediate. (2014).
-
Synthesis of Cetirizine dihydrochloride from 1-[(4-chlorophenyl)(phenyl)-methyl]piperazine... (2023). ResearchGate. [Link]
-
Synthesis of 1-benzhydryl piperazine derivatives and evaluation of their ACE inhibition and antimicrobial activities. (2016). ResearchGate. [Link]
-
A Review on Analytical Methods for Piperazine Determination. (2022). NTU Journal of Pure Sciences. [Link]
-
Morren, H. (1955). United States Patent Office. [Link]
-
Reddy, G. S., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(2), 1163-1169. [Link]
Sources
- 1. ijpsr.com [ijpsr.com]
- 2. Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 1-(4-Chlorobenzhydryl)piperazine | 303-26-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
- 9. 1-(4-Chlorobenzhydryl)piperazine synthesis - chemicalbook [chemicalbook.com]
- 10. ijpsr.com [ijpsr.com]
- 11. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jocpr.com [jocpr.com]
- 13. researchgate.net [researchgate.net]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. chemicalbook.com [chemicalbook.com]
- 16. fishersci.com [fishersci.com]
- 17. spectrumchemical.com [spectrumchemical.com]
An In-Depth Technical Guide to the Reactivity of the Chloroacetyl Group in 1-Benzhydryl-4-(chloroacetyl)piperazine
Introduction
In the landscape of modern medicinal chemistry, the strategic functionalization of molecular scaffolds is paramount to the discovery of novel therapeutics. Among the vast array of synthetic intermediates, 1-Benzhydryl-4-(chloroacetyl)piperazine stands out as a particularly versatile building block. Its structure marries the well-established benzhydrylpiperazine moiety, a pharmacophore present in numerous antihistaminic, antiemetic, and psychoactive drugs, with a highly reactive chloroacetyl group.[1][2] This guide provides an in-depth exploration of the chemical behavior of the chloroacetyl group within this specific molecular context. We will dissect the electronic factors governing its reactivity, present detailed, field-proven protocols for its key transformations, and discuss its application in the synthesis of biologically active agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique synthetic potential of this intermediate.
Section 1: Synthesis and Characterization of this compound
A robust understanding of a reagent's reactivity begins with its synthesis. The preparation of this compound is a sequential process, commencing with the synthesis of its precursor, 1-benzhydrylpiperazine, followed by N-acylation.
Synthesis Pathway
The synthetic route is typically a two-step process:
-
Step 1: Synthesis of 1-Benzhydrylpiperazine. This intermediate is prepared via a nucleophilic substitution reaction between benzhydryl chloride and an excess of piperazine.[3][4] The use of excess piperazine serves both as the nucleophile and the base to neutralize the hydrochloric acid formed during the reaction, though an additional inorganic base like potassium carbonate can also be employed.[3]
-
Step 2: Chloroacetylation. The secondary amine of the synthesized 1-benzhydrylpiperazine is then acylated using chloroacetyl chloride in the presence of a tertiary amine base, such as triethylamine, in an aprotic solvent like dichloromethane.[4] The base is crucial for scavenging the HCl generated, preventing the protonation of the piperazine nitrogen which would render it non-nucleophilic.
Caption: General workflow for the synthesis of this compound.
Physicochemical Properties
A summary of the key properties of the precursor and the final compound is provided below for reference.
| Property | 1-Benzhydrylpiperazine[5] | This compound |
| Molecular Formula | C₁₇H₂₀N₂ | C₁₉H₂₁ClN₂O |
| Molecular Weight | 252.36 g/mol | 328.84 g/mol |
| CAS Number | 841-77-0 | 10457-55-3 |
| Appearance | White to off-white crystalline solid | Typically an off-white to pale yellow solid |
| Primary Hazard | Skin and eye irritant | Irritant, potent alkylating agent |
Section 2: The Chloroacetyl Group: A Reactive Electrophilic Hub
The synthetic utility of this compound is almost entirely derived from the reactivity of the chloroacetyl group. This functionality serves as a potent electrophilic handle, enabling the covalent attachment of the entire benzhydrylpiperazine scaffold to a wide variety of nucleophilic molecules.
Electronic and Steric Factors
The high reactivity of the chloroacetyl group is a direct consequence of its electronic structure. Two primary effects are at play:
-
Inductive Effect: The chlorine atom is highly electronegative, pulling electron density away from the adjacent methylene carbon (α-carbon). This creates a significant partial positive charge (δ+) on the α-carbon, making it highly susceptible to attack by nucleophiles.[6]
-
Carbonyl Influence: The adjacent carbonyl group further enhances the electrophilicity of the α-carbon through its powerful electron-withdrawing resonance and inductive effects.[7]
The reaction proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism. The incoming nucleophile attacks the electrophilic α-carbon, leading to a transition state where the nucleophile and the leaving group (chloride) are both partially bonded to the carbon. This is followed by the expulsion of the stable chloride ion to yield the final substituted product.[7]
Caption: Generalized SN2 reaction at the chloroacetyl group.
Section 3: Key Synthetic Transformations and Protocols
The electrophilic nature of the chloroacetyl group allows for facile reaction with a broad spectrum of nucleophiles. The most common and synthetically useful transformations involve reactions with amines and thiols.
Reaction with Amine Nucleophiles (N-Alkylation)
The alkylation of primary and secondary amines is one of the most powerful applications of this compound. This reaction forms a stable carbon-nitrogen bond, effectively coupling the amine-containing molecule to the benzhydrylpiperazine core. This strategy is frequently used in the synthesis of compound libraries for drug screening.[4]
This protocol provides a robust, self-validating framework for the N-alkylation of a generic amine with this compound.
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (primary or secondary) (1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely ground (2.5 eq)
-
Anhydrous Acetonitrile (MeCN)
-
Ethyl acetate, Water, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
TLC plates (silica gel) and appropriate eluent system
-
Round-bottom flask, magnetic stirrer, condenser, inert atmosphere setup (N₂ or Ar)
Methodology:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous potassium carbonate (2.5 eq).
-
Solvent Addition: Add anhydrous acetonitrile to create a stirrable suspension (approx. 10-15 mL per mmol of the limiting reagent).
-
Nucleophile Addition: Dissolve the amine nucleophile (1.1 eq) in a minimal amount of anhydrous acetonitrile and add it dropwise to the stirred suspension at room temperature.
-
Causality Check: Adding the amine dropwise helps to control any potential exotherm and ensures homogeneous mixing. Potassium carbonate is a sufficiently strong base to neutralize the HCl produced in situ but is generally not strong enough to deprotonate less acidic amines, minimizing side reactions.[8]
-
-
Reaction Execution: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir under an inert atmosphere.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical TLC system might be ethyl acetate/hexanes. The disappearance of the starting material and the appearance of a new, typically more polar, product spot indicates reaction progression. The reaction time can vary from a few hours to overnight depending on the nucleophilicity of the amine.
-
Work-up: a. Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KCl). Wash the filter cake with a small amount of acetonitrile. b. Concentrate the filtrate under reduced pressure to remove the solvent. c. Partition the resulting residue between ethyl acetate and water. Separate the organic layer. d. Wash the organic layer sequentially with water and then brine to remove any remaining inorganic impurities. e.g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.[9]
Caption: Use of the scaffold to generate a library of potential drug candidates.
Conclusion
This compound is a powerful and versatile synthetic intermediate whose value is defined by the predictable and efficient reactivity of its chloroacetyl group. This functionality acts as an electrophilic anchor, enabling straightforward SN2 reactions with a wide range of nucleophiles, most notably amines and thiols. The protocols and mechanistic insights provided in this guide demonstrate the robustness of these transformations, establishing the title compound as a key building block for constructing complex molecular architectures. For scientists engaged in drug discovery and development, a thorough understanding of this reagent's reactivity is essential for harnessing its full potential in the rational design and synthesis of next-generation therapeutics.
References
-
Gududuru, V., et al. (2006). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives . PMC - PubMed Central. [Link]
-
Understanding 1-(4-Chlorobenzhydryl)piperazine: Synthesis and Applications in Pharma . Pharmaffiliates. [Link]
-
Thakran, A. K., et al. (2012). SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF 1-BENZ-HYDRYL PIPERAZINE DERIVATIVES . INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]
- Method of synthesis of 1-(para-chlorobenzhydryl)-4-(2-hydroxyethyl)-piperazine.
-
Method of synthesis of 1-chloroacetyl-4-aryl-piperazine derivatives 1–5 . ResearchGate. [Link]
-
Shrivastava, S. K., et al. (2022). synthesis and anti-convulsant activity of novel benzhydryl piperazine derivatives . IJPSR. [Link]
-
1-Benzhydryl-4-(4-chloro-phenyl-sulfonyl)piperazine . PubMed. [Link]
-
Saraf, P., et al. (2023). Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity . PMC - PubMed Central. [Link]
-
1-(4-Chlorobenzhydryl)piperazine - Optional[ATR-IR] - Spectrum . SpectraBase. [Link]
-
1-Benzhydryl-4-(4-chlorophenylsulfonyl)piperazine . PMC - PubMed Central - NIH. [Link]
-
REACTIONS OF N-CHLORACETYLATION OF TOLUIDINE ISOMERS . Semantic Scholar. [Link]
-
Synthesis of 1-benzhydryl piperazine derivatives and evaluation of their ACE inhibition and antimicrobial activities . ResearchGate. [Link]
-
Benzhydryl piperazine . NIST WebBook. [Link]
- Process for the preparation of 1-p-chlorobenzhydryl-4-m-xylyl-piperazine.
-
What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? . ResearchGate. [Link]
- N-benzohydryl-n-methyl piperazines and process of preparing same.
-
Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles . ResearchGate. [Link]
-
Torosyan, G. H. (2018). Alkylation of N,N-dimethylethanolamine with Benzhydryl Halogenide in PTC Condition . Juniper Publishers. [Link]
-
Selective thioether macrocyclization of peptides having the N-terminal 2-chloroacetyl group and competing two or three cysteine residues in translation . PubMed. [Link]
-
Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives . IOP Conference Series: Materials Science and Engineering. [Link]
-
SYNTHESIS OF SOME NEW HETEROCYCLIC COMPOUNDS WITH EXPECTED POTENTIAL BIOLOGICAL ACTIVITY . Journal of Islamic Academy of Sciences. [Link]
-
Nitta, K., et al. Anomalous reaction of 4-chloro-7-nitrobenzofurazan with thiol compounds . PMC - NIH. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ijpsr.com [ijpsr.com]
- 4. ijpsr.com [ijpsr.com]
- 5. Benzhydryl piperazine [webbook.nist.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-Benzhydryl-4-(chloroacetyl)piperazine
Abstract
This document provides a comprehensive guide for the synthesis of 1-Benzhydryl-4-(chloroacetyl)piperazine, a key intermediate in pharmaceutical development. The protocol details the N-acylation of 1-benzhydrylpiperazine with chloroacetyl chloride. We delve into the mechanistic underpinnings of the reaction, justify the selection of reagents and conditions, and provide a detailed, step-by-step protocol for synthesis, purification, and characterization. This guide is intended for researchers, chemists, and professionals in drug discovery and development, offering field-proven insights to ensure a reliable and high-yield synthesis.
Introduction and Significance
The piperazine scaffold is a ubiquitous structural motif in medicinal chemistry, recognized as a "privileged" structure due to its presence in a wide array of biologically active compounds.[1] The benzhydrylpiperazine framework, in particular, is central to numerous antihistaminic, antipsychotic, and anticancer agents.[1][2][3] The target molecule, this compound, serves as a crucial and versatile building block. The chloroacetyl group provides a reactive electrophilic site, enabling further molecular elaboration through nucleophilic substitution reactions to generate diverse libraries of compounds for drug screening.[4]
This application note provides a robust and reproducible protocol for the synthesis of this intermediate via a nucleophilic acyl substitution reaction. The methodology has been optimized for high yield and purity, and the discussion herein explains the critical parameters that govern the reaction's success.
Reaction Mechanism and Scientific Rationale
The synthesis proceeds via a classic nucleophilic acyl substitution. The secondary amine of 1-benzhydrylpiperazine acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of chloroacetyl chloride.
The Role of the Base
The reaction produces hydrochloric acid (HCl) as a byproduct. In the absence of a base, this HCl would protonate the nitrogen atom of the starting material, 1-benzhydrylpiperazine, forming a non-nucleophilic ammonium salt and halting the reaction. To prevent this, a non-nucleophilic organic base, such as triethylamine (TEA), is added. TEA acts as an acid scavenger, reacting with the generated HCl to form triethylammonium chloride, a salt that is typically removed during the aqueous workup.[2][5]
Choice of Solvent
An anhydrous, aprotic solvent is critical for this reaction. Chloroacetyl chloride is highly reactive and will readily hydrolyze in the presence of water or react with protic solvents like alcohols.[6] Dichloromethane (DCM) is an excellent choice as it is aprotic, effectively dissolves the reactants, and is relatively low-boiling, which facilitates its removal at the end of the reaction.[2][5]
Temperature Control
The reaction between an amine and an acyl chloride is highly exothermic. The initial addition of chloroacetyl chloride is performed at a reduced temperature (0–5 °C) to control the reaction rate, prevent the formation of side products, and ensure safety.[5][7] Once the initial exothermic phase is managed, the reaction is allowed to proceed at room temperature to ensure it goes to completion.[5]
Experimental Protocol
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Notes |
| 1-Benzhydrylpiperazine | C₁₇H₂₀N₂ | 252.36 | 5.00 g | 19.81 | Starting Material |
| Chloroacetyl Chloride | C₂H₂Cl₂O | 112.94 | 2.46 g (1.78 mL) | 21.79 | Acylating Agent (1.1 eq) |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 3.01 g (4.14 mL) | 29.72 | Base (1.5 eq) |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | - | Anhydrous Solvent |
| Deionized Water | H₂O | 18.02 | ~150 mL | - | For Workup |
| Saturated NaCl Solution | NaCl(aq) | - | ~50 mL | - | For Workup |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ~10 g | - | Drying Agent |
Synthesis Workflow Diagram
Caption: High-level workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 1-benzhydrylpiperazine (5.00 g, 19.81 mmol).
-
Dissolve the starting material in 100 mL of anhydrous dichloromethane (DCM).
-
Add triethylamine (4.14 mL, 29.72 mmol) to the solution.
-
Cool the reaction mixture to 0–5 °C using an ice-water bath.
-
Addition of Acylating Agent: Slowly add chloroacetyl chloride (1.78 mL, 21.79 mmol) dropwise to the stirred solution over 15-20 minutes. Use a syringe for precise control. Ensure the internal temperature does not exceed 10 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 3-5 hours.
-
Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a mobile phase of Ethyl Acetate/Hexane (e.g., 30:70 v/v). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction completion.
-
Aqueous Workup: Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 50 mL of deionized water (to remove triethylammonium chloride), another 50 mL of deionized water, and finally with 50 mL of saturated sodium chloride (brine) solution to aid in phase separation.
-
Drying and Concentration: Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product, typically an off-white solid, can be purified by recrystallization from a suitable solvent system like ethanol or an ethanol/hexane mixture.[8] Alternatively, for higher purity, silica gel column chromatography can be performed using an ethyl acetate/hexane gradient.[5]
-
Final Product: Dry the purified solid under vacuum to yield this compound. A typical yield is in the range of 85-95%.
Characterization
The identity and purity of the final compound should be confirmed using standard analytical techniques:
-
¹H NMR: Expect to see characteristic peaks for the benzhydryl proton (-CH), aromatic protons, and the piperazine ring protons. The appearance of a singlet corresponding to the chloroacetyl methylene protons (-COCH₂Cl) is a key indicator of successful synthesis.
-
IR Spectroscopy: The formation of the product is confirmed by the disappearance of the N-H stretch from the starting material and the appearance of a strong amide carbonyl (C=O) stretching band around 1640-1660 cm⁻¹.[5]
-
Melting Point: A sharp melting point range indicates high purity of the synthesized compound. The literature reports melting points for similar compounds, which can be used for comparison.[4]
Chemical Reaction Diagram
Caption: Overall reaction scheme for the N-acylation of 1-benzhydrylpiperazine.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Extend reaction time and monitor by TLC. Ensure reagents are pure and dry. |
| Hydrolysis of chloroacetyl chloride. | Use anhydrous solvent and reagents. Perform the reaction under an inert atmosphere (e.g., Nitrogen). | |
| Multiple Spots on TLC | Formation of side products. | Ensure slow, controlled addition of chloroacetyl chloride at low temperature. |
| Unreacted starting material. | Use a slight excess (1.1 eq) of chloroacetyl chloride. | |
| Product is Oily/Gummy | Impurities present. | Purify using column chromatography instead of recrystallization. Ensure all solvent is removed under high vacuum. |
| Difficulty in Workup | Emulsion formation. | Add more brine during the washing step to break the emulsion. |
References
-
Pharmaffiliates. Understanding 1-(4-Chlorobenzhydryl)piperazine: Synthesis and Applications in Pharma. [Link]
-
Thakran, A. K., et al. (2012). SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF 1-BENZ-HYDRYL PIPERAZINE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 3(1), 213-217. [Link]
-
Rebl, F., et al. (2019). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 9(1), 23-33. [Link]
-
Büyükkıdan, B., et al. (2012). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. Molecules, 17(7), 7862-7873. [Link]
-
Büyükkıdan, B., et al. (2012). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. PMC - PubMed Central. [Link]
-
Eftekhari-Sis, B., et al. (2012). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. E-Journal of Chemistry, 9(4), 2023-2031. [Link]
-
Moore, J. A., & Tisue, G. T. (1957). Preparation of Mono-N-alkyl and -N-Acyl Piperazines by Non hydrolytic Cleavage of 1-Carbethoxypiperazines. The Journal of Organic Chemistry, 22(6), 713–714. [Link]
-
Kumar, A., et al. (2022). synthesis and anti-convulsant activity of novel benzhydryl piperazine derivatives. International Journal of Pharmaceutical Sciences and Research, 13(4), 1777-84. [Link]
- Google Patents. RU2204556C2 - Method of synthesis of 1-(para-chlorobenzhydryl)-4-(2-hydroxyethyl)-piperazine.
- Google Patents. DE1072995B - Process for the preparation of 1-p-chlorobenzhydryl-4-m-xylyl-piperazine.
- Google Patents. JP2001106676A - Method for producing N-acetylhomopiperazines.
-
Alaqeel, S. I., et al. (2022). Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity. PMC - PubMed Central. [Link]
-
Organic Syntheses. 1-Benzylpiperazine Dihydrochloride. [Link]
-
Organic Syntheses. Working with Hazardous Chemicals. [Link]
-
Journal of Chemical and Pharmaceutical Research. Synthesis, characterization, antimicrobial studies of certain piperazine containing s-triazine derived compound. [Link]
-
ResearchGate. Method of synthesis of 1-chloroacetyl-4-aryl-piperazine derivatives 1–5. [Link]
-
Indian Journal of Chemistry. Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. [Link]
Sources
- 1. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsr.com [ijpsr.com]
- 3. Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsr.com [ijpsr.com]
- 5. yoksis.bilkent.edu.tr [yoksis.bilkent.edu.tr]
- 6. orgsyn.org [orgsyn.org]
- 7. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
- 8. jocpr.com [jocpr.com]
Application Notes & Protocols: The Strategic Use of 1-Benzhydrylpiperazine Derivatives in Second-Generation Antihistamine Synthesis
Abstract: The 1-benzhydrylpiperazine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous pharmacologically active compounds, particularly H1 receptor antagonists. Its unique three-dimensional structure allows for potent and selective interaction with biological targets. This guide provides an in-depth exploration of the synthesis and application of key 1-benzhydrylpiperazine intermediates, focusing on the well-established pathway to Cetirizine, a widely used second-generation antihistamine. We will detail the synthesis of the crucial precursor, 1-(4-chlorobenzhydryl)piperazine, and its subsequent conversion to the final active pharmaceutical ingredient (API). The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles and safety considerations to ensure reproducible and reliable outcomes.
Section 1: The 1-(4-Chlorobenzhydryl)piperazine Precursor: Synthesis and Strategic Importance
The therapeutic efficacy of antihistamines like Cetirizine is intrinsically linked to the 1-(4-chlorobenzhydryl)piperazine core. This moiety serves as the primary pharmacophore, responsible for binding to the H1 histamine receptor. The 4-chloro substitution on one of the phenyl rings is a common feature that enhances potency and metabolic stability.
The synthesis of this key precursor is typically achieved through a reductive amination pathway starting from 4-chlorobenzophenone or via direct nucleophilic substitution from 4-chlorobenzhydryl chloride. The following protocol details a robust and scalable method starting from the commercially available 4-chlorobenzophenone.
Protocol 1: Synthesis of 1-(4-Chlorobenzhydryl)piperazine (CPMP)
This two-step, one-pot synthesis first reduces the ketone to a secondary alcohol, which is then converted to a chloride in situ and subsequently reacted with piperazine.
Causality Behind Experimental Choices:
-
Sodium Borohydride (NaBH₄): A mild and selective reducing agent ideal for converting ketones to alcohols without affecting the aromatic rings. Its ease of handling makes it suitable for large-scale synthesis.[1]
-
Toluene: Serves as the solvent for both the reduction and the subsequent alkylation. Its boiling point is suitable for the reaction temperatures required.
-
Concentrated HCl: Used to convert the intermediate benzhydrol into the more reactive benzhydryl chloride.
-
Piperazine: Acts as the nucleophile, displacing the chloride to form the desired product. An excess is often used to minimize double alkylation.[2][3]
-
Potassium Carbonate (K₂CO₃): A common inorganic base used to neutralize the HCl formed during the reaction, driving the equilibrium towards product formation.[1][3]
Materials & Reagents:
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Example Quantity |
| 4-Chlorobenzophenone | C₁₃H₉ClO | 216.66 | 1.0 | 5.0 g |
| Sodium Borohydride | NaBH₄ | 37.83 | 0.3 | 0.265 g |
| Isopropyl Alcohol | C₃H₈O | 60.10 | - | 15 mL |
| Toluene | C₇H₈ | 92.14 | - | 30 mL |
| Conc. Hydrochloric Acid | HCl | 36.46 | - | 10 mL |
| Piperazine (anhydrous) | C₄H₁₀N₂ | 86.14 | 5.2 | 10 g |
| Potassium Carbonate | K₂CO₃ | 138.21 | 1.0 | 3.16 g |
| Deionized Water | H₂O | 18.02 | - | As needed |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | As needed |
| Sodium Sulfate (anhydrous) | Na₂SO₄ | 142.04 | - | As needed |
Step-by-Step Procedure:
-
Reduction: Dissolve 4-chlorobenzophenone (1.0 eq.) in isopropyl alcohol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.[4] Heat the solution to 50°C. Add sodium borohydride (0.3 eq.) in small portions, maintaining the temperature at approximately 65°C for 2 hours.[4]
-
Reaction Monitoring (TLC): Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate/hexanes (e.g., 30:70 v/v). The disappearance of the 4-chlorobenzophenone spot indicates completion.
-
Workup 1: Distill the isopropyl alcohol. Cool the residue and treat with dilute HCl. Extract the intermediate 4-chlorobenzhydrol with toluene.[4]
-
Chlorination: To the toluene extract containing the 4-chlorobenzhydrol, add concentrated HCl (10 mL) and heat to 60°C for 2.5 hours to form 4-chlorobenzhydryl chloride.[4]
-
Alkylation: In a separate flask, prepare a mixture of piperazine (excess), potassium carbonate, and toluene. Heat this mixture to 80°C. Add the previously prepared 4-chlorobenzhydryl chloride solution dropwise. Reflux the final mixture for 8-12 hours.[1][2][3]
-
Workup 2: After cooling to room temperature, filter the reaction mixture to remove inorganic salts. Wash the filtrate with deionized water.[1][3] Acidify the organic layer with HCl in water to a pH of ~4. This protonates the desired product, moving it to the aqueous layer, while non-basic impurities remain in the organic layer.
-
Isolation: Separate the layers. Wash the aqueous layer with hexane to remove any remaining non-polar impurities. Basify the aqueous layer to a pH of ~8-9 with a 30% NaOH solution at 10°C.[1][2] The product will precipitate as a solid.
-
Purification: Filter the solid product, wash with cold water, and dry under vacuum at 50°C. The expected yield is typically high (>90%).[2][3] The product should be an off-white to light yellow powder.[5]
Section 2: Synthesis of Cetirizine: The Final N-Alkylation Step
With the core precursor in hand, the final step involves attaching the ethoxyacetic acid side chain. This is a critical step that imparts the characteristic properties of Cetirizine, including its high affinity for the H1 receptor and reduced ability to cross the blood-brain barrier, which minimizes sedative effects.[1] The most common and efficient method involves the N-alkylation of 1-(4-chlorobenzhydryl)piperazine with a suitable 2-carbon electrophile bearing the acetic acid moiety.
Protocol 2: Synthesis of Cetirizine from CPMP
This protocol describes the alkylation of CPMP with a derivative of 2-(2-chloroethoxy)acetic acid, followed by hydrolysis to yield Cetirizine.[6][7]
Causality Behind Experimental Choices:
-
Acetonitrile (ACN): A polar aprotic solvent that is excellent for SN2 reactions, as it solvates the cation of the base but not the nucleophile, increasing its reactivity.
-
Potassium Carbonate (K₂CO₃): A moderately strong base sufficient to act as an acid scavenger without causing unwanted side reactions.[1]
-
Alkaline Hydrolysis (NaOH): A standard method to convert the intermediate ester or amide into the final carboxylic acid (Cetirizine).[6]
Materials & Reagents:
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Example Quantity |
| CPMP (from Protocol 1) | C₁₇H₁₉ClN₂ | 286.80 | 1.0 | 2.0 g |
| Methyl 2-(2-chloroethoxy)acetate | C₅H₉ClO₃ | 152.58 | 1.1 | 1.17 g |
| Potassium Carbonate | K₂CO₃ | 138.21 | 2.0 | 1.92 g |
| Acetonitrile | C₂H₃N | 41.05 | - | 20 mL |
| Sodium Hydroxide | NaOH | 40.00 | - | As needed |
| Hydrochloric Acid | HCl | 36.46 | - | As needed |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | As needed |
Step-by-Step Procedure:
-
N-Alkylation: To a stirred solution of CPMP (1.0 eq.) in acetonitrile, add potassium carbonate (2.0 eq.) and methyl 2-(2-chloroethoxy)acetate (1.1 eq.).[6]
-
Heating and Monitoring: Heat the reaction mixture to reflux (approx. 80-85°C) for 5-8 hours.[1] Monitor the consumption of the CPMP starting material by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude ester intermediate.[8]
-
Hydrolysis: Dissolve the crude residue in a mixture of water and ethanol. Add a solution of sodium hydroxide (e.g., 2M aqueous NaOH) and stir at room temperature or with gentle heating until the hydrolysis is complete (monitor by TLC, observing the disappearance of the ester spot).
-
Isolation and Purification: Cool the reaction mixture and wash with a non-polar solvent like hexane to remove any unreacted benzhydryl-containing starting materials. Carefully acidify the aqueous layer with hydrochloric acid to a pH of ~4-5. Cetirizine will precipitate out of the solution.
-
Final Product: Filter the precipitated solid, wash with cold deionized water, and dry under vacuum. The final product can be recrystallized from a suitable solvent system (e.g., ethanol/water) to achieve high purity.
Section 3: Analytical Characterization and Workflow
Rigorous analytical monitoring is essential for ensuring the success of the synthesis, from tracking reaction progress to verifying the purity of the final API.
Reaction Monitoring:
-
Thin Layer Chromatography (TLC): An indispensable tool for real-time monitoring. A typical mobile phase for these compounds is a mixture of a polar solvent (e.g., ethyl acetate or methanol) and a non-polar solvent (e.g., hexanes or dichloromethane). Staining with potassium permanganate or visualization under UV light (254 nm) can be used to see the spots.
Final Product Analysis:
-
High-Performance Liquid Chromatography (HPLC): The gold standard for assessing the purity of Cetirizine. A reverse-phase C18 column is commonly used.[9]
-
Column: Symmetry C18, 5 µm.
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and a phosphate buffer (e.g., 50 mM KH₂PO₄, pH adjusted to 3.5).[9]
-
Detection: UV at 270 nm.[10]
-
Expected Retention Time: The retention time for Cetirizine is typically in the range of 3-5 minutes depending on the exact conditions.[11]
-
-
Spectroscopy: Confirmation of the final structure should be performed using Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to ensure the correct molecular structure and mass.[12][13]
Section 4: Safety, Handling, and Storage
Working with the chemical intermediates involved in this synthesis requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses or chemical safety goggles, gloves (e.g., nitrile), and a lab coat.[14][15][16]
-
Ventilation: All operations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.[14][17]
-
Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling.[16][17] These compounds can cause skin and eye irritation or burns.[17][18]
-
Storage: Store all reagents and intermediates in tightly closed containers in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents and strong acids.[14][18]
-
Spill Response: In case of a spill, clean up immediately using appropriate absorbent material. Ensure proper ventilation and wear full PPE. Prevent the material from entering drains.[16][17]
-
First Aid:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[14][15]
-
Eye Contact: Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[15][17]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[14][17]
-
References
-
Material Safety Data Sheet - 1-(4-Chlorobenzhydryl)piperazine. (n.d.). Cole-Parmer. Available from: [Link]
-
Exploring 1-(4-Chlorobenzhydryl)piperazine: Properties, Applications, and Manufacturing Excellence. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Available from: [Link]
-
Thakran, A. K., et al. (2012). SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF 1-BENZ-HYDRYL PIPERAZINE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 3(1), 213-217. Available from: [Link]
-
Debnath, I., et al. (2024). Different Synthetic Routes of Cetirizine Dihydrochloride Along with Their Comparative Analysis and Clinical Efficacy: A Comprehensive Review. ResearchGate. Available from: [Link]
-
Ager, D. J., et al. (1998). A Large-Scale Synthesis of Enantiomerically Pure Cetirizine Dihydrochloride Using Preparative Chiral HPLC. Organic Process Research & Development, 2(6), 374-377. Available from: [Link]
-
HPLC Method for Analysis of Cetirizine. (n.d.). SIELC Technologies. Available from: [Link]
-
Venkat Narsaiah, A. (2010). A SIMPLE AND STRAIGHTFORWARD SYNTHESIS OF ANTIHISTAMINIC DRUG CETIRIZINE. International Journal of Applied Biology and Pharmaceutical Technology, 1(2), 735-738. Available from: [Link]
-
Magar, L., et al. (2018). Isolation, Synthesis and Characterization of Novel Process Related Impurities in Cetirizine Dihydrochloride by Mass and NMR Spectrometry. Semantic Scholar. Available from: [Link]
-
Narkedimilli, J., et al. (2017). Identification, Characterization and Synthesis of Process Related Unknown Impurity in Cetirizine Dihydrochloride. Asian Journal of Chemistry, 29(2), 409-413. Available from: [Link]
-
Shafaati, A., & Clark, B. J. (2014). Validating a Stability Indicating HPLC Method for Kinetic Study of Cetirizine Degradation in Acidic and Oxidative Conditions. Iranian journal of pharmaceutical research, 13(Suppl), 159-166. Available from: [Link]
-
Synthesis of Cetirizine dihydrochloride from 1-[(4-chlorophenyl)(phenyl)-methyl]piperazine in the presence of methyl 2-(2-chloroethoxy)amide or methyl 2-(2-chloroethoxy)acetate. (2024). ResearchGate. Available from: [Link]
-
Reddy, T. R., et al. (2007). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Asian Journal of Chemistry, 19(7), 5043-5050. Available from: [Link]
-
Chowdhury, R., et al. (2009). Determination and quantification of cetirizine HCl in dosage formulations by RP-HPLC. ResearchGate. Available from: [Link]
Sources
- 1. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 2. 1-(4-Chlorobenzhydryl)piperazine | 303-26-4 [chemicalbook.com]
- 3. 1-(4-Chlorobenzhydryl)piperazine synthesis - chemicalbook [chemicalbook.com]
- 4. asianpubs.org [asianpubs.org]
- 5. innospk.com [innospk.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Validating a Stability Indicating HPLC Method for Kinetic Study of Cetirizine Degradation in Acidic and Oxidative Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HPLC Method for Analysis of Cetirizine | SIELC Technologies [sielc.com]
- 11. researchgate.net [researchgate.net]
- 12. ijpsr.com [ijpsr.com]
- 13. Isolation, Synthesis and Characterization of Novel Process Related Impurities in Cetirizine Dihydrochloride by Mass and NMR Spectrometry | Semantic Scholar [semanticscholar.org]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. fishersci.com [fishersci.com]
- 16. spectrumchemical.com [spectrumchemical.com]
- 17. chemicalbook.com [chemicalbook.com]
- 18. fishersci.com [fishersci.com]
The Versatile Scaffold: Application Notes and Protocols for Utilizing 1-Benzhydryl-4-(chloroacetyl)piperazine in the Development of Novel Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
The quest for novel, potent, and selective anticancer agents is a continuous endeavor in medicinal chemistry. The piperazine moiety, a privileged scaffold, has been a cornerstone in the design of numerous therapeutic agents due to its favorable pharmacokinetic properties and ability to interact with various biological targets.[1] This guide focuses on the strategic application of a key intermediate, 1-Benzhydryl-4-(chloroacetyl)piperazine , as a versatile starting material for the synthesis of innovative anticancer drug candidates. By leveraging the reactive chloroacetyl group, a diverse library of compounds can be generated, targeting multiple facets of cancer cell biology.
This document provides a comprehensive overview, including synthetic protocols, in vitro evaluation techniques, and mechanistic insights, to empower researchers in their pursuit of next-generation cancer therapeutics.
The Strategic Importance of this compound
The 1-benzhydrylpiperazine core is a well-established pharmacophore with a rich history in medicinal chemistry, contributing to drugs with antihistaminic and anti-inflammatory properties.[2] Its incorporation into anticancer drug design is driven by its ability to confer desirable properties such as oral bioavailability and potent biological activity.[3] The addition of the chloroacetyl group at the N-4 position provides a crucial reactive handle for facile derivatization through nucleophilic substitution reactions. This allows for the systematic introduction of various chemical moieties to explore structure-activity relationships (SAR) and optimize for potency, selectivity, and drug-like properties.
Synthesis of the Key Intermediate: this compound
A reliable supply of the starting material is paramount for any drug discovery campaign. The synthesis of this compound can be efficiently achieved in a two-step process starting from commercially available benzhydrol.
Protocol 2.1: Synthesis of 1-Benzhydrylpiperazine
This procedure outlines the synthesis of the precursor, 1-benzhydrylpiperazine, from benzhydrol.
Materials:
-
Benzhydrol
-
Dichloromethane (DCM)
-
Thionyl chloride (SOCl₂)
-
Acetonitrile
-
Piperazine
-
Ethyl acetate
-
1N Hydrochloric acid (HCl)
-
3N Sodium hydroxide (NaOH)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure: [4]
-
Dissolve benzhydrol in dichloromethane in a round-bottom flask.
-
Carefully add thionyl chloride to the solution and stir the reaction mixture at 40°C for 3 hours.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in acetonitrile.
-
To this solution, add piperazine dropwise and reflux the reaction mixture for 12 hours.
-
After cooling, evaporate the solvent under vacuum.
-
Dissolve the residue in ethyl acetate and wash with water.
-
Extract the organic layer with 1N HCl.
-
Separate the aqueous layer and wash it with ethyl acetate.
-
Basify the aqueous layer with 3N NaOH to a pH > 10.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 1-benzhydrylpiperazine.
Protocol 2.2: Synthesis of this compound
This protocol details the acylation of 1-benzhydrylpiperazine to yield the target compound.
Materials:
-
1-Benzhydrylpiperazine
-
Dry dichloromethane (DCM)
-
Triethylamine (TEA)
-
Chloroacetyl chloride
-
10% Ammonium chloride solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure: [5]
-
Dissolve 1-benzhydrylpiperazine in dry dichloromethane in a round-bottom flask and cool the solution to 0-5°C in an ice bath.
-
Add triethylamine to the cooled solution and stir for 10 minutes.
-
Slowly add chloroacetyl chloride to the reaction mixture.
-
Allow the reaction to stir at room temperature for 4-6 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in water and extract with ethyl acetate.
-
Wash the organic layer with 10% ammonium chloride solution, followed by water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Application in the Synthesis of Anticancer Agents: A World of Possibilities
The chloroacetyl group of this compound serves as an electrophilic site, readily undergoing nucleophilic substitution with a wide array of nucleophiles. This versatility allows for the creation of a diverse library of compounds for anticancer screening.
Workflow for Derivative Synthesis
Caption: Synthetic workflow for generating anticancer agent libraries.
In Vitro Evaluation of Anticancer Activity: Essential Protocols
Once a library of derivatives has been synthesized, a cascade of in vitro assays is employed to assess their anticancer potential.
Protocol 4.1: Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT116, A549)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized compounds and incubate for the desired duration (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the compound that inhibits cell growth by 50%.
Protocol 4.2: Cell Migration Assessment (Wound Healing Assay)
The wound healing assay is a simple method to study cell migration and the effect of compounds on this process.
Materials:
-
Cancer cell lines
-
6-well or 12-well plates
-
Sterile pipette tip or a specialized wound-making tool
-
Microscope with a camera
Procedure: [6]
-
Seed cells in a multi-well plate and grow them to form a confluent monolayer.
-
Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.
-
Wash the wells to remove detached cells and add fresh medium containing the test compound at various concentrations.
-
Capture images of the wound at time 0 and at regular intervals (e.g., every 12 or 24 hours).
-
Measure the area of the wound at each time point to quantify the rate of cell migration and wound closure.
Protocol 4.3: Cell Cycle Analysis (Flow Cytometry)
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) and to identify if a compound induces cell cycle arrest.
Materials:
-
Cancer cell lines
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cancer cells with the test compounds for a specified period.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark.
-
Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA in each cell.
Mechanistic Insights: Unraveling the Mode of Action
Understanding how a compound exerts its anticancer effects is crucial for its further development. Derivatives of 1-benzhydrylpiperazine have been shown to act through various mechanisms.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs eliminate cancer cells. Benzhydrylpiperazine derivatives have been reported to induce caspase-dependent apoptosis.[1][2]
Key Events in Apoptosis:
-
Caspase Activation: The initiation of apoptosis often involves the activation of a cascade of cysteine-aspartic proteases known as caspases. Initiator caspases (e.g., caspase-8 and caspase-9) are activated first and in turn activate executioner caspases (e.g., caspase-3).[7]
-
Mitochondrial Pathway (Intrinsic): Involves the release of cytochrome c from the mitochondria, which leads to the activation of caspase-9.[8]
-
Death Receptor Pathway (Extrinsic): Initiated by the binding of ligands to death receptors on the cell surface, leading to the activation of caspase-8.[3]
Caption: Simplified overview of apoptosis induction pathways.
Cell Cycle Arrest
Many anticancer agents function by halting the cell cycle, preventing cancer cells from proliferating. Piperazine derivatives have been shown to induce cell cycle arrest at different phases, such as G1 and G2/M.[9][10] This arrest is often associated with the modulation of key cell cycle regulatory proteins like cyclins and cyclin-dependent kinases (CDKs).
Other Potential Mechanisms
-
HDAC Inhibition: Some 1-benzhydrylpiperazine derivatives have been identified as inhibitors of histone deacetylases (HDACs), which play a crucial role in the epigenetic regulation of gene expression.[11]
-
Topoisomerase Inhibition: Certain piperazine derivatives can inhibit topoisomerases, enzymes that are essential for DNA replication and repair.[12]
Data Presentation: Summarizing Anticancer Activity
The presentation of quantitative data in a clear and concise manner is essential for comparing the efficacy of different compounds.
Table 1: In Vitro Cytotoxicity (IC₅₀/GI₅₀ in µM) of Selected 1-Benzhydrylpiperazine Derivatives
| Compound ID | Derivative Class | Cancer Cell Line | IC₅₀/GI₅₀ (µM) | Reference |
| 5a | 1-(4-chlorobenzoyl)-4-(4-chlorobenzhydryl)piperazine | T47D (Breast) | 1.91 | [11] |
| 5c | 1-(4-methoxybenzoyl)-4-(4-chlorobenzhydryl)piperazine | HEP3B (Liver) | 1.67 | [11] |
| 5e | 1-(4-nitrobenzoyl)-4-(4-chlorobenzhydryl)piperazine | T47D (Breast) | 0.31 | [11] |
| C505 | Piperazine Derivative | K562 (Leukemia) | 0.06-0.16 | [1] |
| PCC | Piperazine Derivative | SNU-475 (Liver) | 6.98 | [3] |
Safety Considerations
When working with this compound and its derivatives, it is crucial to adhere to standard laboratory safety procedures. Chloroacetyl derivatives are reactive and should be handled with care.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area or a fume hood, especially when handling volatile reagents like thionyl chloride and chloroacetyl chloride.
-
Material Safety Data Sheet (MSDS): Consult the MSDS for all reagents for detailed safety information.
Conclusion
This compound is a highly valuable and versatile building block in the design and synthesis of novel anticancer agents. Its straightforward synthesis and the reactivity of the chloroacetyl group provide a robust platform for generating diverse chemical libraries. The protocols and insights provided in this guide are intended to facilitate the exploration of this promising scaffold, ultimately contributing to the discovery of more effective cancer therapies.
References
-
Yarim, M., et al. (2012). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. International Journal of Molecular Sciences, 13(7), 8071–8087. [Link]
- Google Patents. (n.d.). RU2204556C2 - Method of synthesis of 1-(para-chlorobenzhydryl)-4-(2-hydroxyethyl)-piperazine.
-
Chen, J., et al. (2013). A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways. International Journal of Clinical and Experimental Medicine, 6(9), 783–793. [Link]
-
Roy, B., et al. (2022). A Mini Review on Molecules Inducing Caspase-Independent Cell Death: A New Route to Cancer Therapy. Molecules, 27(19), 6483. [Link]
-
Al-Ostoot, F. H., et al. (2022). Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation. Molecules, 27(20), 6932. [Link]
-
Kumar, A., et al. (2022). synthesis and anti-convulsant activity of novel benzhydryl piperazine derivatives. International Journal of Pharmaceutical Sciences and Research, 13(4), 1777-1784. [Link]
-
Saeed, A., et al. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. Molecules, 29(18), 4305. [Link]
-
Chen, J., et al. (2013). A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways. International journal of clinical and experimental medicine, 6(9), 783–793. [Link]
-
Al-Omary, F. A., et al. (2016). Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. Saudi journal of biological sciences, 23(2), 228–236. [Link]
-
Kumar, A., et al. (2022). synthesis and anti-convulsant activity of novel benzhydryl piperazine derivatives. International Journal of Pharmaceutical Sciences and Research, 13(4), 1777-1784. [Link]
-
ResearchGate. (n.d.). Method of synthesis of 1-chloroacetyl-4-aryl-piperazine derivatives 1–5. Retrieved January 17, 2026, from [Link]
-
Jonkman, J. E., & Riahi, R. (2014). The scratch wound healing assay. Bio-protocol, 4(21), e1190. [Link]
-
Singh, P., et al. (2024). Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity. RSC Medicinal Chemistry, 15(2), 438-456. [Link]
-
Pratheeshkumar, P., & Kuttan, G. (2011). Piperine causes G1 phase cell cycle arrest and apoptosis in melanoma cells through checkpoint kinase-1 activation. PloS one, 6(5), e20227. [Link]
-
Rossi, F., et al. (2023). Repurposing Study of 4-Acyl-1-phenylaminocarbonyl-2- substituted-piperazine Derivatives as Potential Anticancer Agents. Pharmaceuticals, 16(12), 1721. [Link]
-
Chen, J., et al. (2013). A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways. International Journal of Clinical and Experimental Medicine, 6(9), 783–793. [Link]
-
Sharma, P., et al. (2021). New N-benzhydrylpiperazine/1,3,4-oxadiazoles conjugates inhibit the proliferation, migration, and induce apoptosis in HeLa cancer cells via oxidative stress-mediated mitochondrial pathway. Bioorganic & medicinal chemistry letters, 48, 128255. [Link]
-
Lee, J. H., et al. (2021). Effect of a novel piperazine compound on cancer cells. Oncology letters, 21(5), 403. [Link]
Sources
- 1. DE1072995B - Process for the preparation of 1-p-chlorobenzhydryl-4-m-xylyl-piperazine - Google Patents [patents.google.com]
- 2. A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijpsr.com [ijpsr.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 9. A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Piperine Causes G1 Phase Cell Cycle Arrest and Apoptosis in Melanoma Cells through Checkpoint Kinase-1 Activation | PLOS One [journals.plos.org]
- 11. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Dual COX-2/5-LOX Inhibitors Using 1-Benzhydryl-4-(chloroacetyl)piperazine
Authored by: A Senior Application Scientist
Abstract
Chronic inflammatory diseases present a significant global health challenge, and the limitations of traditional anti-inflammatory drugs, such as non-steroidal anti-inflammatory drugs (NSAIDs), have spurred the search for safer and more effective therapeutic agents. The simultaneous inhibition of both cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the arachidonic acid cascade, has emerged as a superior therapeutic strategy. This dual-action approach not only enhances anti-inflammatory efficacy but also mitigates the adverse gastrointestinal and cardiovascular side effects associated with selective inhibition of either pathway. This guide provides a comprehensive overview and detailed protocols for the synthesis of novel dual COX-2/5-LOX inhibitors utilizing the versatile chemical intermediate, 1-Benzhydryl-4-(chloroacetyl)piperazine. The benzhydrylpiperazine moiety is a recognized "privileged structure" in medicinal chemistry, known for its ability to bind to multiple receptors with high affinity, making it an excellent scaffold for drug design.
The Rationale for Dual COX-2/5-LOX Inhibition
The inflammatory response is intricately regulated by lipid mediators derived from arachidonic acid (AA). When cells are activated by inflammatory stimuli, phospholipase A₂ releases AA from the cell membrane. AA is then metabolized by two primary enzymatic pathways:
-
Cyclooxygenase (COX) Pathway: This pathway, particularly the inducible COX-2 isozyme, converts AA into prostaglandins (PGs), which are key mediators of pain, fever, and inflammation.
-
5-Lipoxygenase (5-LOX) Pathway: This pathway converts AA into leukotrienes (LTs). Leukotrienes, such as LTB₄, are potent chemoattractants for leukocytes, while cysteinyl leukotrienes (LTC₄, LTD₄, LTE₄) are powerful bronchoconstrictors.
Traditional NSAIDs inhibit COX enzymes non-selectively, leading to gastrointestinal issues by blocking the protective COX-1 isoform. While selective COX-2 inhibitors (coxibs) were developed to spare the gastric mucosa, they have been associated with cardiovascular risks, potentially by shunting AA metabolism towards the 5-LOX pathway, thereby increasing leukotriene production. A dual inhibitor that blocks both COX-2 and 5-LOX offers a more balanced therapeutic intervention, reducing both prostaglandins and leukotrienes while avoiding the metabolic shunting that can cause adverse effects.
Molecular Design and Synthetic Strategy
Our strategy focuses on a molecular hybridization approach, combining three key pharmacophoric elements into a single molecule. The core intermediate, This compound , serves as an ideal platform for this purpose.
-
The Benzhydrylpiperazine Scaffold: This bulky, lipophilic group is a cornerstone of many successful drugs, including antihistamines like Cetirizine. In the context of COX/LOX inhibition, it effectively anchors the molecule within the hydrophobic channels of the enzyme active sites.
-
The Chloroacetyl Linker: The chloroacetyl group (-CO-CH₂-Cl) is a highly reactive electrophilic handle. The chlorine atom is an excellent leaving group, making the adjacent carbon susceptible to nucleophilic substitution (Sₙ2) reactions. This allows for the straightforward coupling of a wide variety of nucleophilic moieties.
-
The Terminal Moiety (Nucleophile): This is the variable component, introduced by reacting a suitable nucleophile with the chloroacetyl intermediate. By systematically varying this part of the molecule (e.g., using substituted phenols, anilines, or heterocyclic thiols like 1,3,4-oxadiazoles), a chemical library can be generated to optimize potency and selectivity for the target enzymes.
The overall synthetic workflow is designed for efficiency and modularity, enabling the rapid generation of diverse candidate compounds for screening.
Experimental Protocols
Disclaimer: All procedures should be performed in a well-ventilated fume hood by trained personnel, using appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.
Part A: Synthesis of 1-Benzhydrylpiperazine
This intermediate is prepared via a standard nucleophilic substitution reaction between commercially available benzhydryl chloride and piperazine.
-
Rationale: Piperazine acts as the nucleophile, displacing the chloride from benzhydryl chloride. An excess of piperazine can be used to act as both reactant and base, but using an inorganic base like potassium carbonate is often more efficient and simplifies purification. N,N-Dimethylformamide (DMF) is an excellent polar aprotic solvent for this Sₙ2 reaction.
| Reagents & Materials | Molar Mass ( g/mol ) | Quantity | Moles |
| Benzhydryl Chloride | 202.68 | 10.14 g | 50 mmol |
| Piperazine (anhydrous) | 86.14 | 8.61 g | 100 mmol |
| Potassium Carbonate (K₂CO₃) | 138.21 | 10.37 g | 75 mmol |
| N,N-Dimethylformamide (DMF) | - | 150 mL | - |
| Diethyl Ether | - | As needed | - |
| Distilled Water | - | As needed | - |
Protocol:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add piperazine (8.61 g, 100 mmol) and potassium carbonate (10.37 g, 75 mmol) to 150 mL of DMF.
-
Stir the suspension at room temperature for 15 minutes.
-
Add benzhydryl chloride (10.14 g, 50 mmol) to the mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 10% Methanol in Dichloromethane).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into 500 mL of ice-cold distilled water.
-
A precipitate will form. Stir for 30 minutes, then collect the solid product by vacuum filtration.
-
Wash the solid with copious amounts of distilled water, followed by a small amount of cold diethyl ether to facilitate drying.
-
Dry the product, 1-benzhydrylpiperazine, under vacuum. (Expected Yield: 85-95%).
Part B: Synthesis of this compound (Key Intermediate)
This step involves the acylation of the secondary amine on 1-benzhydrylpiperazine with chloroacetyl chloride.
-
Rationale: This is a Schotten-Baumann type reaction. A base, such as triethylamine (TEA), is crucial to neutralize the HCl gas that is formed as a byproduct, driving the reaction to completion. The reaction is performed at a low temperature (0-5 °C) to control the high reactivity of the acid chloride and prevent side reactions.
| Reagents & Materials | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-Benzhydrylpiperazine | 252.36 | 12.62 g | 50 mmol |
| Chloroacetyl Chloride | 112.94 | 4.5 mL (~5.93 g) | 52.5 mmol |
| Triethylamine (TEA) | 101.19 | 8.4 mL (~6.07 g) | 60 mmol |
| Dichloromethane (DCM, dry) | - | 200 mL | - |
Protocol:
-
Dissolve 1-benzhydrylpiperazine (12.62 g, 50 mmol) in 200 mL of dry DCM in a 500 mL three-neck flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0-5 °C using an ice bath.
-
Add triethylamine (8.4 mL, 60 mmol) to the cold solution and stir for 10 minutes.
-
Add chloroacetyl chloride (4.5 mL, 52.5 mmol) dropwise via the dropping funnel over 30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 3-4 hours.
-
Monitor the reaction completion by TLC.
-
Once complete, wash the reaction mixture sequentially with 100 mL of water, 100 mL of 1N HCl, 100 mL of saturated NaHCO₃ solution, and finally 100 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent (DCM) under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be recrystallized from ethanol or purified by column chromatography (Silica gel, eluting with ethyl acetate/hexane) to yield pure this compound. (Expected Yield: 80-90%).
Part C: Synthesis of a Final Inhibitor Candidate (Exemplar Protocol)
This protocol details the reaction of the chloroacetyl intermediate with a nucleophile, specifically 4-chlorophenol, to create a target molecule analogous to those in successful studies.
-
Rationale: The phenoxide ion, generated in situ by the reaction of 4-chlorophenol with a base (K₂CO₃), acts as a potent nucleophile that displaces the chloride from the intermediate. Acetonitrile (ACN) is a suitable polar aprotic solvent that facilitates the Sₙ2 reaction.
| Reagents & Materials | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 328.85 | 3.29 g | 10 mmol |
| 4-Chlorophenol | 128.56 | 1.29 g | 10 mmol |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.07 g | 15 mmol |
| Acetonitrile (ACN, anhydrous) | - | 100 mL | - |
Protocol:
-
In a 250 mL round-bottom flask, combine this compound (3.29 g, 10 mmol), 4-chlorophenol (1.29 g, 10 mmol), and potassium carbonate (2.07 g, 15 mmol) in 100 mL of anhydrous acetonitrile.
-
Attach a reflux condenser and heat the mixture to reflux (approx. 82 °C) with vigorous stirring.
-
Maintain the reflux for 8-12 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Evaporate the acetonitrile from the filtrate under reduced pressure.
-
Dissolve the resulting residue in 100 mL of ethyl acetate and wash with 50 mL of 1M NaOH solution (to remove unreacted phenol) followed by 50 mL of water and 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of 20% to 50% ethyl acetate in hexane) to afford the pure final compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Biological Evaluation and Data Interpretation
To validate the synthesized compounds as dual COX-2/5-LOX inhibitors, a series of in vitro enzymatic assays are required. The results are typically expressed as IC₅₀ values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%.
-
In Vitro COX-1/COX-2 Inhibition Assay: A colorimetric or fluorometric inhibitor screening assay is commonly used to determine the inhibitory potential against ovine or human COX-1 and COX-2 enzymes.
-
In Vitro 5-LOX Inhibition Assay: The 5-LOX inhibitory activity can be measured using a similar screening kit, which typically assesses the conversion of arachidonic acid to leukotrienes.
The data below, adapted from a study on benzhydrylpiperazine-based inhibitors, illustrates how results can be presented to assess potency and selectivity.
| Compound | R-Group (on terminal moiety) | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) | 5-LOX IC₅₀ (μM) | COX-2 Selectivity Index (SI = IC₅₀ COX-1/IC₅₀ COX-2) |
| 9d | 4-Chloro | 33.40 | 0.25 | 7.87 | 133.6 |
| 9g | 4-Fluoro | 39.21 | 0.49 | 9.16 | 80.0 |
| 9e | 4-Bromo | 25.54 | 0.47 | 11.45 | 54.3 |
| Celecoxib | (Standard) | 29.53 | 0.36 | >100 | 82.0 |
| Zileuton | (Standard) | >100 | >100 | 14.29 | - |
Interpretation:
-
Compounds 9d and 9g show potent inhibition of COX-2, with IC₅₀ values comparable to or better than the standard drug Celecoxib.
-
Crucially, these compounds also exhibit significant 5-LOX inhibition, unlike Celecoxib. Compound 9d is nearly twice as potent as the 5-LOX inhibitor standard, Zileuton.
-
The high COX-2 Selectivity Index (SI) for all synthesized compounds indicates a reduced risk of the gastrointestinal side effects associated with COX-1 inhibition.
Conclusion and Future Directions
The synthetic route utilizing this compound provides a robust and versatile platform for the development of novel dual COX-2/5-LOX inhibitors. The protocols outlined are straightforward and scalable, allowing for the generation of a diverse library of compounds for structure-activity relationship (SAR) studies. The exemplar data demonstrates that molecules built from this scaffold can achieve potent and balanced inhibition of both key inflammatory enzymes. Further research can focus on expanding the library of nucleophiles to explore different chemical spaces and further optimize the pharmacokinetic and pharmacodynamic properties of these promising anti-inflammatory agents.
References
-
A Comprehensive Review on the Advancements of Dual COX-2/5-LOX Inhibitors as Anti-Inflammatory Drugs. (2025). PubMed. [Link]
-
Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity. (n.d.). PubMed Central. [Link]
-
Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity. (2023). RSC Publishing. [Link]
-
Exploring 1-(4-Chlorobenzhydryl)piperazine: Properties, Applications, and Manufacturing Excellence. (n.d.). Specific Manufacturer Website. [Link]
-
Dual inhibitors of cyclooxygenase and 5-lipoxygenase. A new avenue in anti-inflammatory therapy? (2001). PubMed. [Link]
-
Dual COX-2/5-LOX inhibitors from Zanthoxylum simulans inhibit gastric cancer cells by cross-mediating thyroid, estrogen, and oxytocin signaling pathways. (2024). Frontiers. [Link]
-
Virtual Dual inhibition of COX-2 / 5-LOX enzymes based on binding properties of alpha-amyrins, the anti-inflammatory compound as a promising anti-cancer drug. (2013). PubMed Central. [Link]
-
Dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) as a new strategy to provide safer non-steroidal anti-inflammatory drugs. (2003). PubMed. [Link]
-
Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity. (n.d.). ResearchGate. [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). PubMed Central. [Link]
-
SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF 1-BENZ-HYDRYL PIPERAZINE DERIVATIVES. (2012). International Journal of Pharmaceutical Sciences and Research. [Link]
-
Understanding 1-(4-Chlorobenzhydryl)piperazine: Synthesis and Applications in Pharma. (n.d.). Specific Manufacturer Website. [Link]
-
Computational Design of Dual COX-2/ LOX Inhibitors as Safer Anti-Inflammatory Agents. (n.d.). Preprint Server. [Link]
-
Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neuropathic Pain. (2013). PubMed Central. [Link]
-
Synthesis, inhibitory activity and in silico docking of dual COX/5-LOX inhibitors with quinone and resorcinol core. (2020). PubMed. [Link]
-
Design, synthesis, and biological evaluation of dual-target COX-2/5-LOX inhibitors for the treatment of inflammation. (2022). ResearchGate. [Link]
-
New trends in dual 5-LOX/COX inhibition. (2015). ResearchGate. [Link]
-
1-Benzhydryl-4-(4-chlorophenylsulfonyl)piperazine. (2008). PubMed Central. [Link]
-
Synthesis, pharmacological screening and in silico studies of new class of Diclofenac analogues as a promising anti-inflammatory agents. (2018). ResearchGate. [Link]
Abstract
The voltage-gated sodium channel Nav1.7 has emerged as a pivotal and genetically validated target in the quest for novel, non-opioid analgesics. Its critical role in human pain signaling pathways has spurred intensive research into the discovery and development of selective inhibitors. This comprehensive technical guide delineates the strategic application of the chemical intermediate, 1-Benzhydryl-4-(chloroacetyl)piperazine, in the synthesis of potent and selective Nav1.7 inhibitors. We provide an in-depth exploration of the underlying medicinal chemistry principles, detailed, field-tested synthetic protocols, and the rationale behind experimental design. This document is intended for researchers, medicinal chemists, and drug development professionals dedicated to advancing the frontier of pain management.
Introduction: The Imperative for Selective Nav1.7 Inhibition
Chronic pain is a debilitating condition affecting a significant portion of the global population, with current therapeutic options often hampered by inadequate efficacy or dose-limiting side effects. The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, is predominantly expressed in peripheral sensory neurons and plays a crucial role in the generation and propagation of pain signals.[1] Human genetic studies have provided compelling evidence for its central role in pain perception; gain-of-function mutations in SCN9A are linked to severe pain disorders, while loss-of-function mutations result in a congenital insensitivity to pain.[1] This makes selective inhibition of Nav1.7 a highly attractive therapeutic strategy for the development of new analgesics with potentially fewer side effects than existing treatments.[2]
The piperazine scaffold is a privileged structure in medicinal chemistry, known for its presence in a multitude of biologically active compounds.[3] In the context of Nav1.7 inhibitors, the piperazine moiety often serves as a central linker, connecting different pharmacophoric elements and influencing the overall physicochemical properties of the molecule, such as solubility and membrane permeability.[4] The benzhydryl group, on the other hand, can engage in crucial hydrophobic interactions within the binding pocket of the Nav1.7 channel.
This guide focuses on the utility of this compound as a key building block for the synthesis of a class of piperazine amide-based Nav1.7 inhibitors.[5] The chloroacetyl group provides a reactive handle for the introduction of diverse chemical functionalities, allowing for the systematic exploration of the structure-activity relationship (SAR) and the optimization of potency, selectivity, and pharmacokinetic properties.
The Strategic Role of this compound in Synthesis
The choice of this compound as a synthetic intermediate is predicated on several key advantages:
-
Modular Design: The synthesis is inherently modular, allowing for the late-stage introduction of diversity. The chloroacetyl group can be readily displaced by a wide range of nucleophiles, particularly amines, enabling the rapid generation of a library of analogs for SAR studies.
-
Convergent Synthesis: This building block facilitates a convergent synthetic approach, where the benzhydrylpiperazine core and the diversity-introducing fragments are synthesized separately and then coupled in the final steps. This often leads to higher overall yields and simplifies purification.
-
Established Reactivity: The reactivity of the α-chloroacetamide moiety is well-understood and predictable, allowing for controlled and efficient coupling reactions under mild conditions.
The general synthetic strategy involves the initial preparation of 1-benzhydrylpiperazine, followed by its acylation with chloroacetyl chloride to yield the key intermediate. This intermediate is then reacted with a variety of primary or secondary amines to generate the final target compounds.
Synthetic Protocols and Methodologies
Synthesis of the Key Intermediate: this compound
The preparation of the chloroacetylated intermediate is a crucial first step. The following protocol outlines a reliable method for its synthesis.
Protocol 1: Synthesis of this compound
-
Step 1: Synthesis of 1-Benzhydrylpiperazine.
-
To a solution of piperazine (2.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (2.5 eq).
-
To this suspension, add benzhydryl chloride (1.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature, pour it into ice-water, and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-benzhydrylpiperazine, which can be purified by column chromatography or used directly in the next step.
-
-
Step 2: Chloroacetylation of 1-Benzhydrylpiperazine.
-
Dissolve 1-benzhydrylpiperazine (1.0 eq) in a dry, aprotic solvent such as dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.
-
Add a non-nucleophilic base, such as triethylamine (1.2 eq), to the solution.
-
Add a solution of chloroacetyl chloride (1.1 eq) in DCM dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound, which can be purified by recrystallization or column chromatography.
-
Synthesis of a Representative Nav1.7 Inhibitor
The following protocol details the final coupling step to generate a representative piperazine amide-based Nav1.7 inhibitor. The choice of the amine component is critical for achieving high potency and selectivity. For this example, we will use a hypothetical but structurally representative amine, 4-amino-2-fluorobenzonitrile, based on known pharmacophores for Nav1.7 inhibitors.
Protocol 2: Synthesis of 2-(4-Benzhydrylpiperazin-1-yl)-N-(4-cyano-3-fluorophenyl)acetamide
-
Step 1: Nucleophilic Substitution.
-
To a solution of this compound (1.0 eq) in a polar aprotic solvent such as acetonitrile or DMF, add 4-amino-2-fluorobenzonitrile (1.1 eq).
-
Add a suitable base, such as potassium carbonate (2.0 eq) or N,N-diisopropylethylamine (DIPEA) (1.5 eq), to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 8-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour into water.
-
Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Step 2: Purification and Characterization.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the purified compound by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), to confirm its structure and purity.
-
Visualization of the Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of a representative Nav1.7 inhibitor using this compound.
Caption: Synthetic workflow for Nav1.7 inhibitors.
Structure-Activity Relationship (SAR) Insights
The modular nature of the synthesis using this compound allows for systematic exploration of the SAR. Key areas for modification include:
-
The Benzhydryl Moiety: Substitution on the phenyl rings of the benzhydryl group can modulate lipophilicity and van der Waals interactions with the receptor.
-
The Piperazine Ring: While often unsubstituted, modifications to the piperazine ring, such as conformational constraints, can impact selectivity against other sodium channel isoforms, particularly Nav1.5, to avoid cardiovascular side effects.[4]
-
The Amide Component (R-NH₂): This is the most common point of diversification. The nature of the 'R' group significantly influences potency and selectivity. Aromatic and heteroaromatic amines with specific substitution patterns are often employed to engage in key hydrogen bonding and π-stacking interactions within the Nav1.7 binding site.
Conclusion and Future Directions
This compound is a versatile and valuable building block in the synthesis of novel Nav1.7 inhibitors. The synthetic route is robust, scalable, and amenable to the generation of diverse chemical libraries for hit-to-lead optimization. The protocols and principles outlined in this guide provide a solid foundation for researchers engaged in the discovery of next-generation analgesics.
Future efforts in this area will likely focus on the design of novel amine fragments that can impart even greater selectivity and improved pharmacokinetic profiles. Furthermore, the application of this synthetic strategy to explore other related scaffolds and linkers will continue to be a fruitful area of research in the ongoing quest for safe and effective treatments for chronic pain.
References
-
Taylor & Francis Online. (n.d.). Synthesis and antimicrobial studies of novel 1-benzhydryl-piperazine sulfonamide and carboxamide derivatives. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2012). SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF 1-BENZ-HYDRYL PIPERAZINE DERIVATIVES. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2022). SYNTHESIS AND ANTI-CONVULSANT ACTIVITY OF NOVEL BENZHYDRYL PIPERAZINE DERIVATIVES. Retrieved from [Link]
-
ResearchGate. (2017). Synthesis and Anti-Inflammatory Activity of 1-Benzhydryl-Piperazine Urea Derivatives. Retrieved from [Link]
-
PubMed Central. (n.d.). Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity. Retrieved from [Link]
-
PubMed Central. (n.d.). Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Evaluation of (4-Chlorobenzhydryl) Piperazine Amides as Sodium Channel Nav1.7 Inhibitors. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors. Retrieved from [Link]
-
PubMed. (2017). Highly potent and selective NaV1.7 inhibitors for use as intravenous agents and chemical probes. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and biological evaluation of piperazine derivatives as novel isoform selective voltage-gated sodium (Nav) 1.3 channel modulators. Retrieved from [Link]
-
PubMed. (2018). Discovery of morpholine-based aryl sulfonamides as Nav1.7 inhibitors. Retrieved from [Link]
-
PubMed. (2007). Characterization of a new class of potent inhibitors of the voltage-gated sodium channel Nav1.7. Retrieved from [Link]
-
Journal of Molecular Graphics and Modelling. (2018). In silico insight into voltage-gated sodium channel 1.7 inhibition for anti-pain drug discovery. Retrieved from [Link]
-
PubMed Central. (2022). Inhibitors of Nav1.7 for the Treatment of Pain. Retrieved from [Link]
-
PubMed Central. (n.d.). Inhibition of NaV1.7: the possibility of ideal analgesics. Retrieved from [Link]
-
PubMed. (n.d.). Discovery of aryl sulfonamide-selective Nav1.7 inhibitors with a highly hydrophobic ethanoanthracene core. Retrieved from [Link]
-
PubMed. (2023). Cryo-EM reveals an unprecedented binding site for NaV1.7 inhibitors enabling rational design of potent hybrid inhibitors. Retrieved from [Link]
-
PubMed Central. (2015). Nav1.7 Inhibitors: Potential Effective Therapy for the Treatment of Chronic Pain. Retrieved from [Link]
-
PubMed. (2020). Discovery of Potent, Selective, and State-Dependent NaV1.7 Inhibitors with Robust Oral Efficacy in Pain Models: Structure-Activity Relationship and Optimization of Chroman and Indane Aryl Sulfonamides. Retrieved from [Link]
Sources
- 1. Nav1.7 Inhibitors: Potential Effective Therapy for the Treatment of Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Derivatization of 1-Benzhydryl-4-(chloroacetyl)piperazine for Biological Screening
Introduction: The Benzhydrylpiperazine Scaffold as a Privileged Structure in Drug Discovery
The 1-benzhydrylpiperazine motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurring presence in a multitude of biologically active compounds.[1][2] This structural framework is integral to molecules exhibiting a wide spectrum of pharmacological activities, including antihistaminic, dopaminergic, antiviral, and anticancer properties. The disubstituted nitrogen atoms of the piperazine ring offer a versatile platform for chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles.[1] This application note provides a comprehensive guide to the derivatization of 1-benzhydryl-4-(chloroacetyl)piperazine, a key intermediate designed for the efficient generation of compound libraries for biological screening. The chloroacetyl group serves as a reactive handle, amenable to nucleophilic substitution, allowing for the systematic exploration of chemical space around the core scaffold.
Chemical Rationale: Leveraging the Chloroacetyl Moiety for Library Synthesis
The chloroacetyl group is an excellent electrophile for the synthesis of diverse compound libraries. The electron-withdrawing nature of the adjacent carbonyl group enhances the reactivity of the carbon-chlorine bond towards nucleophilic attack. This facilitates reactions with a wide range of nucleophiles, such as primary and secondary amines, thiols, and phenols, under mild conditions.[3][4] This strategy allows for the parallel synthesis of a large number of derivatives from a common precursor, a fundamental approach in modern drug discovery to accelerate the identification of hit compounds.[5]
Experimental Workflow for Derivatization
The following diagram illustrates the general workflow for the derivatization of this compound and subsequent biological screening.
Caption: Generalized workflow from synthesis to screening.
Protocol 1: Parallel Synthesis of a 1-Benzhydryl-4-(N-substituted-glycyl)piperazine Library
This protocol details the parallel synthesis of a focused library of N-substituted amide derivatives of this compound using a variety of primary and secondary amines as nucleophiles.
Materials
-
This compound
-
A diverse set of primary and secondary amines (e.g., benzylamine, morpholine, piperidine)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (ACN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Equipment
-
Parallel synthesis reaction block or multiple round-bottom flasks
-
Magnetic stirrers and stir bars
-
Inert atmosphere setup (e.g., nitrogen or argon manifold)
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and visualization system
-
Automated flash chromatography system (optional)
Step-by-Step Procedure
-
Reaction Setup: In an array of reaction vessels under an inert atmosphere, add this compound (1.0 eq.).
-
Addition of Reagents: To each vessel, add anhydrous acetonitrile followed by anhydrous potassium carbonate (2.0 eq.).
-
Nucleophile Addition: Add a unique primary or secondary amine (1.2 eq.) to each respective reaction vessel.
-
Reaction: Stir the reaction mixtures at room temperature or with gentle heating (e.g., 50 °C) and monitor the progress by TLC.
-
Workup: Upon completion, cool the reactions to room temperature and remove the solvent under reduced pressure. Partition the residue between dichloromethane and water.
-
Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2x).
-
Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify each crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices
-
Base Selection: Potassium carbonate is a mild inorganic base suitable for this reaction. It is strong enough to neutralize the HCl byproduct generated during the substitution, but generally not so strong as to cause significant side reactions. For less reactive amines, a stronger base like sodium hydride (NaH) in an aprotic solvent like DMF could be considered, though this requires more stringent anhydrous conditions.[6]
-
Solvent Choice: Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction. Dichloromethane is used for the workup due to its immiscibility with water and its ability to dissolve a wide range of organic compounds.[7]
-
Stoichiometry: A slight excess of the amine nucleophile (1.2 equivalents) is used to ensure the complete consumption of the starting chloroacetamide. A larger excess of the base (2.0 equivalents) ensures that the reaction medium remains basic, driving the reaction to completion.
-
Temperature: The reaction is often initiated at room temperature. Gentle heating can be applied to accelerate the reaction with less reactive nucleophiles. Monitoring by TLC is crucial to determine the optimal reaction time and temperature, avoiding potential degradation at elevated temperatures.
Troubleshooting Common Issues
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Inactive starting material or nucleophile. | Verify the purity and integrity of reactants. |
| Insufficiently basic conditions. | Switch to a stronger base (e.g., NaH in DMF).[6] | |
| Steric hindrance from a bulky nucleophile. | Increase reaction temperature and time; consider a more active coupling reagent if synthesizing from the acid.[8] | |
| Formation of Multiple Byproducts | Side reactions due to excessive heat. | Run the reaction at a lower temperature for a longer duration. |
| Impure starting materials. | Re-purify the starting this compound. | |
| O-alkylation instead of N-alkylation (with ambident nucleophiles). | In the presence of a weak base, some amide may be neutral, leading to O-alkylation. Using a stronger base to fully deprotonate the nucleophile can favor N-alkylation.[6] |
Protocol 2: High-Throughput Screening for Cytotoxicity using the MTT Assay
This protocol describes a general method for screening the synthesized library of 1-benzhydrylpiperazine derivatives for cytotoxic activity against a cancer cell line (e.g., HeLa or A549) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9][10][11]
Principle of the MTT Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[11] The amount of formazan produced is proportional to the number of viable cells.
Workflow for MTT-Based Screening
Caption: Step-by-step workflow of the MTT assay.
Materials
-
Cancer cell line (e.g., HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS, sterile filtered)[9]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Synthesized compound library dissolved in DMSO
-
Positive control (e.g., Doxorubicin)
-
96-well flat-bottom sterile microplates
Equipment
-
Laminar flow hood
-
CO₂ incubator (37 °C, 5% CO₂)
-
Microplate reader with a 570 nm filter
-
Multichannel pipette
Step-by-Step Procedure
-
Cell Seeding: Harvest and count cells. Seed the cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of the library compounds and controls in culture medium. Add the diluted compounds to the respective wells. Include vehicle control (DMSO) and positive control wells.
-
Incubation: Incubate the plates for a predetermined period (e.g., 48 or 72 hours) in a CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37 °C.[9]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Mix gently and measure the absorbance at 570 nm using a microplate reader.
Data Analysis and Hit Selection
The raw absorbance data is converted to percentage of cell viability relative to the vehicle-treated control cells. Dose-response curves are then plotted, and the half-maximal inhibitory concentration (IC₅₀) values are calculated for each compound.
Table 1: Representative Data for a Synthesized Library
| Compound ID | Nucleophile | Yield (%) | IC₅₀ (µM) vs. HeLa |
| BHP-01 | Benzylamine | 85 | 12.5 |
| BHP-02 | Morpholine | 92 | 28.3 |
| BHP-03 | Piperidine | 88 | 8.7 |
| BHP-04 | 4-Fluoroaniline | 75 | 5.2 |
| Doxorubicin | (Positive Control) | - | 0.8 |
A "hit" is a compound that demonstrates a desired level of biological activity, typically defined by a certain threshold for IC₅₀ or percentage inhibition at a specific concentration.[1][12][13] Compounds with potent activity (e.g., low micromolar IC₅₀ values) are selected for further validation and optimization. The z-score method can be employed in primary screens without replicates to identify hits that are statistically significant from the control population.[12]
Conclusion
This compound is a versatile and valuable starting material for the construction of diverse compound libraries. The straightforward nucleophilic substitution chemistry, coupled with robust high-throughput screening assays like the MTT assay, provides a powerful platform for the discovery of novel bioactive molecules. The protocols and guidelines presented in this application note offer a solid foundation for researchers in drug discovery to efficiently synthesize and evaluate new chemical entities based on the privileged benzhydrylpiperazine scaffold.
References
-
Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. ACS Omega. Available at: [Link]
-
Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]
-
An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Taylor & Francis Online. Available at: [Link]
-
Hit selection. Wikipedia. Available at: [Link]
-
Hit Selection in High-Throughput Screening. News-Medical.Net. Available at: [Link]
-
PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]
-
The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. Available at: [Link]
-
(PDF) PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. ResearchGate. Available at: [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. Roche. Available at: [Link]
-
SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF 1-BENZ-HYDRYL PIPERAZINE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]
-
Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. MDPI. Available at: [Link]
-
Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC. PubMed Central. Available at: [Link]
-
1-Benzhydryl-4-(4-chloro-phenyl-sulfonyl)piperazine. PubMed. Available at: [Link]
-
synthesis and anti-convulsant activity of novel benzhydryl piperazine derivatives. IJPSR. Available at: [Link]
-
Synthesis of 1-benzhydryl piperazine derivatives and evaluation of their ACE inhibition and antimicrobial activities | Request PDF. ResearchGate. Available at: [Link]
-
Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. Available at: [Link]
-
Which one would be efficient method for N-alkylation of aromatic amides e.g. 1,3-bis(acetamido)benzene?. ResearchGate. Available at: [Link]
-
Method of synthesis of 1-chloroacetyl-4-aryl-piperazine derivatives 1–5.. ResearchGate. Available at: [Link]
-
Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)- N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4 H)-yl)acetamide derivatives. PubMed. Available at: [Link]
-
Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. MDPI. Available at: [Link]
-
High-throughput screening. Wikipedia. Available at: [Link]
-
High-throughput screening as a method for discovering new drugs. Drug Target Review. Available at: [Link]
-
Compound screening. Nuvisan. Available at: [Link]
-
High Throughput Screening. Axcelead. Available at: [Link]
Sources
- 1. High-throughput screening - Wikipedia [en.wikipedia.org]
- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. Hit selection - Wikipedia [en.wikipedia.org]
- 13. news-medical.net [news-medical.net]
Scale-up synthesis of 1-Benzhydryl-4-(chloroacetyl)piperazine for preclinical studies
Application Note & Protocol
Topic: Scale-up Synthesis of 1-Benzhydryl-4-(chloroacetyl)piperazine for Preclinical Studies
Abstract
This document provides a comprehensive guide for the scale-up synthesis of this compound, a key intermediate for the development of various pharmacologically active molecules. The protocol is designed to be robust, scalable, and suitable for producing material of high purity (>98%) required for preclinical investigations.[1][2][3] Emphasis is placed on process safety, reaction optimization, and analytical quality control to ensure the final active pharmaceutical ingredient (API) meets stringent regulatory standards for early-stage drug development.[4]
Introduction: The Strategic Importance of Piperazine Intermediates
The piperazine moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs.[5][6] Its unique physicochemical properties often impart favorable pharmacokinetic profiles. This compound serves as a critical building block, enabling the introduction of the benzhydrylpiperazine pharmacophore via nucleophilic substitution at the reactive chloroacetyl group.
Synthesizing this intermediate on a scale sufficient for preclinical trials—which includes vital safety, toxicology, and efficacy studies—presents distinct challenges compared to bench-scale discovery chemistry.[1][2][3] The primary objectives of a scale-up campaign are not only to increase batch size but also to ensure process safety, reproducibility, cost-effectiveness, and, most critically, control over the impurity profile. This application note details a validated process for the multi-gram synthesis of this compound, addressing the specific demands of preclinical API manufacturing.[4]
Synthetic Strategy: Acylation of 1-Benzhydrylpiperazine
The selected synthetic route is a direct and efficient acylation of 1-Benzhydrylpiperazine with chloroacetyl chloride. This reaction is a classic Schotten-Baumann type acylation, where a base is used to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
Overall Reaction Scheme:
Caption: Synthetic route for this compound.
The choice of triethylamine (TEA) as the base and dichloromethane (DCM) as the solvent is strategic. DCM is an excellent solvent for both the starting material and the product, while being relatively inert. TEA is a cost-effective and easily removable base. Temperature control is paramount, as the reaction is exothermic.
Materials and Equipment
| Material | Grade | Supplier | Notes |
| 1-Benzhydrylpiperazine | >98% | Commercial | Store in a cool, dry place. |
| Chloroacetyl Chloride | >99% | Commercial | Highly Toxic & Corrosive . Handle only in a chemical fume hood.[7][8][9] |
| Triethylamine (TEA) | Reagent Grade, distilled | Commercial | Store over KOH pellets to ensure dryness. |
| Dichloromethane (DCM) | Anhydrous | Commercial | Store under an inert atmosphere. |
| Sodium Sulfate | Anhydrous, granular | Commercial | For drying the organic phase. |
| Ethyl Acetate | ACS Grade | Commercial | For purification. |
| Hexanes | ACS Grade | Commercial | For purification. |
| Hydrochloric Acid (HCl) | 1M Aqueous Solution | In-house prep | For work-up. |
| Sodium Bicarbonate | Saturated Aqueous Solution | In-house prep | For work-up. |
| Brine | Saturated Aqueous Solution | In-house prep | For work-up. |
Equipment:
-
5 L three-neck round-bottom flask (or jacketed reactor)
-
Overhead mechanical stirrer with a Teflon paddle
-
1 L pressure-equalizing dropping funnel
-
Digital thermometer/thermocouple
-
Inert gas (Nitrogen/Argon) inlet and bubbler
-
Ice-water bath or recirculating chiller
-
Rotary evaporator with vacuum pump and trap
-
Büchner funnel and filter flasks
-
Vacuum oven
-
Analytical Instruments: HPLC-UV, ¹H NMR, ¹³C NMR, LC-MS
Detailed Scale-up Synthesis Protocol (100 g Scale)
This protocol details the synthesis of approximately 100 g of the target compound.
Reactor Setup and Reagent Preparation
-
Assemble the 5 L reactor equipped with an overhead stirrer, thermometer, and nitrogen inlet. Ensure all glassware is dry.
-
Charge the reactor with 1-Benzhydrylpiperazine (79.5 g, 0.315 mol, 1.0 equiv.) and anhydrous Dichloromethane (DCM, 1.6 L) .
-
Begin stirring to dissolve the solid. The dissolution is endothermic; allow the solution to return to room temperature.
-
Add Triethylamine (TEA, 66.0 mL, 47.8 g, 0.473 mol, 1.5 equiv.) to the stirred solution.
-
Cool the reaction mixture to 0-5 °C using an ice-water bath or chiller.
Controlled Acylation Reaction
-
In a separate dry flask, prepare a solution of Chloroacetyl Chloride (28.0 mL, 39.8 g, 0.352 mol, 1.1 equiv.) in anhydrous DCM (200 mL) .
-
Transfer this solution to the 1 L dropping funnel.
-
Add the chloroacetyl chloride solution dropwise to the cooled, stirred reaction mixture over a period of 60-90 minutes .
-
After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature.
-
Stir the mixture for an additional 2-4 hours at room temperature.
-
Monitor the reaction progress by TLC (Mobile Phase: 50% Ethyl Acetate/Hexanes) or HPLC until the starting material is consumed.
Work-up and Isolation
-
Cool the reaction mixture back to 10-15 °C.
-
Slowly quench the reaction by adding 1 M HCl (500 mL) to neutralize excess TEA. The triethylamine hydrochloride salt will partition into the aqueous phase.
-
Transfer the mixture to a large separatory funnel. Separate the layers.
-
Wash the organic layer sequentially with:
-
Saturated NaHCO₃ solution (2 x 500 mL) to remove any remaining acid.
-
Brine (1 x 500 mL) to reduce the water content in the organic phase.
-
-
Dry the organic layer over anhydrous Sodium Sulfate (Na₂SO₄) , stir for 15 minutes, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a viscous oil or off-white solid. This is the crude product.
Purification by Recrystallization
-
Dissolve the crude product in a minimal amount of hot Ethyl Acetate (approx. 200-300 mL) .
-
Slowly add Hexanes (approx. 400-600 mL) with stirring until the solution becomes cloudy.
-
Warm the mixture slightly until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) overnight to facilitate crystal formation.
-
Insight: Slow cooling is essential for forming large, pure crystals, which minimizes the occlusion of impurities.
-
-
Collect the crystalline solid by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of cold 1:3 Ethyl Acetate/Hexanes .
-
Dry the product in a vacuum oven at 40-45 °C to a constant weight.
-
Expected Yield: 85-95 g (82-92%)
-
Appearance: White to off-white crystalline solid.
Characterization and Quality Control for Preclinical Use
For preclinical studies, the identity, purity, and stability of the API must be rigorously established.[2][4]
| Parameter | Method | Specification | Purpose |
| Identity | ¹H NMR, ¹³C NMR | Conforms to structure | Confirms the chemical structure is correct. |
| Identity | Mass Spectrometry | Correct molecular ion peak | Confirms molecular weight. |
| Purity | HPLC-UV (Area %) | ≥ 98.0% | Quantifies the purity and detects impurities. |
| Melting Point | Capillary Method | Report range | A sharp melting point indicates high purity. |
| Residual Solvents | GC-HS | Per ICH Guidelines | Ensures solvents used in synthesis are below safety limits. |
Typical Analytical Data:
-
¹H NMR (400 MHz, CDCl₃) δ: 7.45-7.20 (m, 10H, Ar-H), 4.25 (s, 1H, -CHPh₂), 4.10 (s, 2H, -COCH₂Cl), 3.70 (t, 2H, piperazine-H), 3.55 (t, 2H, piperazine-H), 2.50 (t, 2H, piperazine-H), 2.40 (t, 2H, piperazine-H).
-
LC-MS (ESI+): m/z = 329.1 [M+H]⁺.
Scale-up and Safety Considerations
Hazard Analysis of Chloroacetyl Chloride
Chloroacetyl chloride is a highly hazardous substance. It is toxic if swallowed, inhaled, or in contact with skin, and causes severe skin burns and eye damage.[7][9][12] It also reacts violently with water, releasing toxic hydrogen chloride gas.[8][9]
Mandatory Safety Measures:
-
Engineering Controls: All manipulations must be performed in a certified chemical fume hood. A safety shower and eyewash station must be readily accessible.[7][13]
-
Personal Protective Equipment (PPE): Chemical-resistant gloves (e.g., butyl rubber), a lab coat, and chemical safety goggles with a face shield are required.[8][13]
-
Waste Disposal: Quench any excess chloroacetyl chloride carefully with a basic solution (e.g., sodium bicarbonate) under controlled conditions before disposal. Dispose of all chemical waste according to institutional guidelines.
Process Workflow and Control Points
Caption: Key stages and control points in the scale-up synthesis.
Key Parameter Logic for Successful Scale-up
Caption: Interdependencies of critical parameters for scale-up success.
Conclusion
This application note presents a reliable and scalable protocol for the synthesis of this compound. By implementing strict temperature control, appropriate safety measures, and a robust purification strategy, this process consistently delivers high-purity material suitable for advancing a drug candidate through preclinical development. The detailed characterization ensures that the resulting API meets the quality standards required for regulatory submissions and further investigation.
References
- ChemTrack.org. Safety Guideline - Chloroacetyl chloride.
- New Jersey Department of Health. Hazard Summary - Chloroacetyl Chloride.
- Sigma-Aldrich. Safety Data Sheet - Chloroacetyl chloride.
- Loba Chemie. Chloroacetyl Chloride for Synthesis MSDS.
- ScienceLab.com. Chloroacetyl Chloride MSDS.
- Moravek. Exploring the Process of Clinical Trials for API Testing.
- PPD. Preclinical Studies in Drug Development.
- Pharmaoffer. API Clinical Trials: From Preclinical Trials to Post-Marketing Surveillance.
-
MDPI. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. [Online] Available at: [Link]
- Agno Pharmaceuticals. Complete Guide To Pre-Clinical Drug Product Manufacturing.
-
PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Online] Available at: [Link]
- Singh et al. (2022). synthesis and anti-convulsant activity of novel benzhydryl piperazine derivatives. International Journal of Pharmaceutical Sciences and Research.
-
PubMed Central. Preclinical Formulations: Insight, Strategies, and Practical Considerations. [Online] Available at: [Link]
-
Organic Syntheses. Working with Hazardous Chemicals. [Online] Available at: [Link]
-
Reddit. Acylation with chloroacetyl chloride. [Online] Available at: [Link]
Sources
- 1. moravek.com [moravek.com]
- 2. ppd.com [ppd.com]
- 3. pharmaoffer.com [pharmaoffer.com]
- 4. agnopharma.com [agnopharma.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemtrack.org [chemtrack.org]
- 8. nj.gov [nj.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. reddit.com [reddit.com]
- 11. orgsyn.org [orgsyn.org]
- 12. lobachemie.com [lobachemie.com]
- 13. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]
Troubleshooting & Optimization
Technical Support Center: Challenges in the Synthesis of 1-Benzhydryl-4-(chloroacetyl)piperazine
Welcome to the technical support center for the synthesis of 1-Benzhydryl-4-(chloroacetyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific N-acylation reaction. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to ensure a successful and efficient synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the synthesis of this compound?
A1: The synthesis of this compound primarily involves the N-acylation of 1-benzhydrylpiperazine with chloroacetyl chloride. The main challenges stem from the reactivity of the reagents and the potential for side reactions. Key issues include:
-
Over-acylation: The presence of two reactive nitrogen atoms in the piperazine ring can lead to the formation of a di-acylated byproduct, which can be difficult to separate from the desired mono-acylated product.[1]
-
Hydrolysis of Chloroacetyl Chloride: Chloroacetyl chloride is highly reactive and susceptible to hydrolysis if moisture is present in the reaction setup. This not only consumes the reagent but also forms chloroacetic acid and hydrochloric acid, which can complicate the reaction and purification.[2][3][4]
-
Reaction Control: The reaction between an amine and an acyl chloride is typically vigorous and exothermic.[5] Proper temperature control is crucial to prevent side reactions and ensure the stability of the product.
-
Purification: Isolating the pure product often requires careful purification techniques, such as column chromatography or recrystallization, to remove unreacted starting materials, byproducts, and salts formed during the reaction.[6][7]
Q2: How can I minimize the formation of the di-acylated byproduct?
A2: Preventing the formation of the N,N'-bis-chloroacetylated piperazine is a common challenge. Several strategies can be employed to favor mono-substitution:
-
Stoichiometry Control: Using a carefully controlled molar ratio of reactants is critical. While a 1:1 ratio of 1-benzhydrylpiperazine to chloroacetyl chloride might seem intuitive, the mono-acylated product can sometimes be more nucleophilic than the starting piperazine, leading to a second acylation.[1] A slight excess of the piperazine starting material can sometimes favor mono-acylation.
-
Slow Addition of Acylating Agent: Adding the chloroacetyl chloride solution dropwise to the solution of 1-benzhydrylpiperazine at a low temperature (e.g., 0-5 °C) helps to control the reaction rate and minimize localized high concentrations of the acylating agent, thus reducing the likelihood of di-substitution.[1][6]
-
Use of a Protecting Group: A more robust, albeit longer, method involves protecting one of the piperazine nitrogens with a group like tert-butyloxycarbonyl (Boc).[1][8] The acylation is then performed on the unprotected nitrogen, followed by deprotection of the Boc group. This multi-step process generally provides higher selectivity for the mono-acylated product.[1][8]
Q3: What are the optimal solvent and base combinations for this reaction?
A3: The choice of solvent and base is crucial for a successful reaction.
-
Solvents: Anhydrous aprotic solvents are preferred to prevent the hydrolysis of chloroacetyl chloride. Dichloromethane (DCM) is a common and effective choice.[6][7] Other options include tetrahydrofuran (THF) and acetonitrile.[9]
-
Bases: A non-nucleophilic organic base is required to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[5][10] Triethylamine (TEA) is widely used for this purpose.[6][7] Other tertiary amines like diisopropylethylamine (DIPEA) can also be effective. The base is crucial because it prevents the HCl from protonating the starting piperazine, which would render it non-nucleophilic and halt the reaction.[10]
Q4: How can I confirm the successful synthesis and purity of my product?
A4: A combination of analytical techniques should be used to confirm the identity and purity of the synthesized this compound.
-
Thin-Layer Chromatography (TLC): TLC is an essential tool for monitoring the progress of the reaction and assessing the purity of the final product. A suitable solvent system, such as a mixture of methanol and dichloromethane, can be used to separate the starting material, product, and any byproducts.[6]
-
Spectroscopic Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is the most definitive method for structural elucidation. The ¹H NMR spectrum should show characteristic peaks for the benzhydryl proton, the aromatic protons, and the piperazine ring protons.[6]
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the amide carbonyl (C=O) stretch, typically in the range of 1640-1680 cm⁻¹.[6]
-
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the product.
-
Melting Point: The melting point of the purified product can be compared to literature values to assess its purity.[6]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Hydrolysis of Chloroacetyl Chloride: Presence of moisture in the reaction setup.[2][3] | - Ensure all glassware is thoroughly dried before use. - Use anhydrous solvents and reagents. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[11] |
| 2. Incomplete Reaction: Insufficient reaction time or temperature. | - Monitor the reaction progress by TLC until the starting material is consumed. - If the reaction is sluggish at low temperatures, allow it to slowly warm to room temperature and stir for several hours.[6] | |
| 3. Protonation of Starting Amine: Inadequate amount of base to neutralize the HCl byproduct.[10] | - Ensure at least a stoichiometric equivalent of a tertiary amine base (e.g., triethylamine) is used. An excess of 1.1 to 1.5 equivalents is often recommended.[6][7] | |
| Presence of Multiple Spots on TLC (Impure Product) | 1. Formation of Di-acylated Byproduct: Over-acylation of the piperazine ring.[1] | - Add the chloroacetyl chloride solution dropwise at a low temperature (0-5 °C).[6] - Consider using a protecting group strategy for higher selectivity.[1][8] |
| 2. Presence of Unreacted Starting Material: Incomplete reaction. | - Increase the reaction time and continue to monitor by TLC. - Ensure the stoichiometry of the chloroacetyl chloride is correct (a slight excess may be needed if some hydrolysis is unavoidable). | |
| 3. Hydrolysis Products: Chloroacetic acid may be present if significant hydrolysis of chloroacetyl chloride occurred. | - During the aqueous workup, wash the organic layer with a mild base solution (e.g., saturated sodium bicarbonate) to remove acidic impurities. | |
| Difficulty in Product Isolation/Purification | 1. Product is an Oil or Gummy Solid: The product may not crystallize easily. | - Attempt purification by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane or dichloromethane/methanol).[7] |
| 2. Contamination with Triethylammonium Chloride: The salt byproduct may co-precipitate with the product. | - After the reaction, wash the organic layer thoroughly with water to remove the water-soluble salt.[6] - If the product is solid, it can often be purified by recrystallization from a suitable solvent. |
Experimental Protocols
Detailed Protocol for the Synthesis of this compound
This protocol is a representative procedure for the N-acylation of 1-benzhydrylpiperazine.
Materials:
-
1-Benzhydrylpiperazine
-
Chloroacetyl chloride[6]
-
Triethylamine (TEA)[6]
-
Anhydrous Dichloromethane (DCM)[6]
-
Distilled Water
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated Sodium Chloride Solution)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate[6]
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1-benzhydrylpiperazine (1.0 equivalent) in anhydrous dichloromethane.
-
Addition of Base: Add triethylamine (1.1-1.5 equivalents) to the solution.[6]
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.[6]
-
Addition of Acylating Agent: In a separate, dry dropping funnel, prepare a solution of chloroacetyl chloride (1.0-1.1 equivalents) in anhydrous dichloromethane. Add this solution dropwise to the stirred reaction mixture over a period of 15-30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 30 minutes, then let it warm to room temperature. Continue stirring for 4-6 hours, monitoring the reaction progress by TLC.[6]
-
Workup:
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with distilled water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[6]
-
-
Isolation and Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel.[7]
-
Workflow Diagram
Caption: Workflow for the synthesis of this compound.
References
-
PubChem. (n.d.). Chloroacetyl chloride. National Center for Biotechnology Information. Retrieved from [Link]
-
ChemBK. (n.d.). Chloroacetyl chloride. Retrieved from [Link]
-
Balaji, B. S., & Dalal, N. (2018). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Green Chemistry Letters and Reviews, 11(4), 533-540. Retrieved from [Link]
-
Balaji, B. S., & Dalal, N. (2018). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Green Chemistry Letters and Reviews, 11(4), 533-540. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Chloroacetyl chloride. Retrieved from [Link]
-
Singh, P., et al. (2022). Synthesis and anti-convulsant activity of novel benzhydryl piperazine derivatives. International Journal of Pharmaceutical Sciences and Research, 13(4), 1777-1784. Retrieved from [Link]
-
Yilmaz, I., et al. (2012). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. International Journal of Molecular Sciences, 13(7), 8071-8085. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction of aryl amine with chloroacetyl chloride in the presence of DBU. Retrieved from [Link]
-
ResearchGate. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. Retrieved from [Link]
-
Balaji, B. S., & Dalal, N. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. Green Chemistry Letters and Reviews, 11(4), 553-559. Retrieved from [Link]
-
Clark, J. (2023). Reaction between acyl chlorides and amines - addition / elimination. Chemguide. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chloroacetyl chloride | ClCH2COCl | CID 6577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. medicalguidelines.basf.com [medicalguidelines.basf.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. ijpsr.com [ijpsr.com]
- 7. yoksis.bilkent.edu.tr [yoksis.bilkent.edu.tr]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Side-product formation in the synthesis of 1-Benzhydryl-4-(chloroacetyl)piperazine
Technical Support Center: Synthesis of 1-Benzhydryl-4-(chloroacetyl)piperazine
Welcome to our dedicated technical support guide for the synthesis of this compound. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions. Our goal is to equip you with the necessary insights to navigate common challenges and optimize your synthetic protocols.
Table of Contents
-
Reaction Overview and Mechanism
-
Frequently Asked Questions (FAQs) & Troubleshooting
-
FAQ 1: Why is the yield of my this compound consistently low?
-
FAQ 2: My final product is contaminated with unreacted 1-Benzhydrylpiperazine. How can I improve conversion?
-
FAQ 3: I've observed a significant amount of a high-molecular-weight byproduct. What is it and how can I prevent its formation?
-
FAQ 4: The work-up of my reaction is complicated by the presence of acidic impurities. What is the source and how can I mitigate this?
-
FAQ 5: My product is difficult to purify and crystallize. What are some effective purification strategies?
-
-
Experimental Protocols
-
Protocol 1: General Procedure for the Synthesis of this compound
-
Protocol 2: Aqueous Work-up to Remove Acidic Impurities
-
-
References
Reaction Overview and Mechanism
The synthesis of this compound is a nucleophilic acyl substitution reaction. The secondary amine of 1-benzhydrylpiperazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. A base, typically a tertiary amine like triethylamine, is used to quench the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.[1][2]
Reaction Scheme:
The following diagram illustrates the primary reaction pathway and the formation of common side-products.
Caption: Reaction scheme for the synthesis of this compound and potential side-products.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: Why is the yield of my this compound consistently low?
Answer:
Low yields can stem from several factors, primarily related to the reactivity of chloroacetyl chloride and the overall reaction conditions.
Potential Causes & Solutions:
-
Hydrolysis of Chloroacetyl Chloride: Chloroacetyl chloride is highly moisture-sensitive and reacts vigorously with water to form chloroacetic acid and HCl.[3][4][5] This decomposition pathway consumes your reactant and reduces the overall yield.
-
Troubleshooting:
-
Ensure all glassware is oven-dried or flame-dried before use.
-
Use anhydrous solvents. Solvents should be freshly distilled or obtained from a sealed container.
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.[6]
-
-
-
Inadequate Temperature Control: The acylation reaction is exothermic.[4] Running the reaction at too high a temperature can promote side reactions and degradation of the product. Conversely, a temperature that is too low may lead to an incomplete reaction.
-
Troubleshooting:
-
Add the chloroacetyl chloride dropwise to the solution of 1-benzhydrylpiperazine and base at a reduced temperature (e.g., 0-5 °C) to control the initial exotherm.[1][7]
-
After the addition is complete, allow the reaction to warm to room temperature and stir for a sufficient period to ensure complete conversion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
-
Sub-optimal Stoichiometry: An incorrect molar ratio of reactants can lead to a low yield.
-
Troubleshooting:
-
Use a slight excess (1.05-1.2 equivalents) of chloroacetyl chloride to ensure complete consumption of the more valuable 1-benzhydrylpiperazine.
-
Ensure at least one equivalent of base is used to neutralize the HCl produced. Often, a slight excess of base is beneficial.
-
-
| Parameter | Recommended Condition | Rationale |
| Temperature | Initial addition at 0-5 °C, then warm to room temperature | Controls exotherm, minimizes side reactions |
| Solvent | Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) | Aprotic and unreactive with chloroacetyl chloride[8] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents hydrolysis of chloroacetyl chloride[6] |
| Reagent Ratio | 1-Benzhydrylpiperazine: 1.0 eq., Chloroacetyl Chloride: 1.05-1.2 eq., Base: 1.1-1.5 eq. | Drives reaction to completion |
FAQ 2: My final product is contaminated with unreacted 1-Benzhydrylpiperazine. How can I improve conversion?
Answer:
The presence of unreacted starting material is a common issue, often related to reaction kinetics or stoichiometry.
Potential Causes & Solutions:
-
Insufficient Reaction Time: The reaction may not have reached completion.
-
Troubleshooting:
-
Monitor the reaction by TLC until the 1-benzhydrylpiperazine spot is no longer visible. Extend the reaction time as necessary.
-
-
-
Inadequate Mixing: Poor mixing can create localized concentration gradients, preventing the reactants from coming into contact.
-
Troubleshooting:
-
Ensure vigorous stirring throughout the reaction, especially during the addition of chloroacetyl chloride.
-
-
-
Reagent Purity: The chloroacetyl chloride may have partially decomposed, reducing the effective amount available for the reaction.
-
Troubleshooting:
-
Use freshly opened or distilled chloroacetyl chloride for the best results.
-
-
FAQ 3: I've observed a significant amount of a high-molecular-weight byproduct. What is it and how can I prevent its formation?
Answer:
A common high-molecular-weight impurity in piperazine chemistry is the result of di-substitution.
Potential Causes & Solutions:
-
1,4-Dibenzhydrylpiperazine Impurity: This impurity can form during the synthesis of the starting material, 1-benzhydrylpiperazine, through over-alkylation of piperazine.[6][9] If present in your starting material, it will not react with chloroacetyl chloride and will be carried through to the final product.
-
Troubleshooting:
-
Ensure the purity of your starting 1-benzhydrylpiperazine by recrystallization or column chromatography before use.
-
-
-
Di-acylation of Piperazine Impurity: If your 1-benzhydrylpiperazine starting material is contaminated with unreacted piperazine, the piperazine can be di-acylated by chloroacetyl chloride to form 1,4-bis(chloroacetyl)piperazine.
-
Troubleshooting:
-
Purify the 1-benzhydrylpiperazine starting material to remove any residual piperazine.
-
-
FAQ 4: The work-up of my reaction is complicated by the presence of acidic impurities. What is the source and how can I mitigate this?
Answer:
Acidic impurities typically arise from the hydrolysis of chloroacetyl chloride.
Potential Causes & Solutions:
-
Formation of Chloroacetic Acid: As mentioned in FAQ 1, any moisture present in the reaction will lead to the formation of chloroacetic acid.[3][10] This, along with the HCl generated, can make the work-up challenging.
-
Troubleshooting:
-
Adhere strictly to anhydrous reaction conditions.
-
During the work-up, wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution, to neutralize and remove acidic impurities. This should be followed by a water wash and then a brine wash to remove residual base and water.
-
-
FAQ 5: My product is difficult to purify and crystallize. What are some effective purification strategies?
Answer:
Purification can be challenging due to the presence of structurally similar impurities.
Potential Causes & Solutions:
-
Presence of Polar Impurities: The hydrochloride salt of the base and chloroacetic acid can interfere with crystallization.
-
Troubleshooting:
-
Perform an aqueous work-up as described in FAQ 4 to remove these impurities before attempting crystallization.
-
-
-
Oily Product: The crude product may initially be an oil, making direct crystallization difficult.
-
Troubleshooting:
-
Column Chromatography: Silica gel chromatography is an effective method for purifying the product. A solvent system such as hexane:ethyl acetate or dichloromethane:methanol can be used for elution.[7]
-
Recrystallization: After purification, the product can often be crystallized from a suitable solvent system. Common solvents for recrystallization include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.
-
-
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound
Caption: Experimental workflow for the synthesis of this compound.
Protocol 2: Aqueous Work-up to Remove Acidic Impurities
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate solution (2 x 50 mL for a 10g scale reaction).
-
Deionized water (2 x 50 mL).
-
Brine (1 x 50 mL).
-
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
References
-
SynThink. (n.d.). Hydroxyzine EP Impurities & USP Related Compounds. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6577, Chloroacetyl chloride. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Hydroxyzine-impurities. Retrieved from [Link]
-
Wang, Y., et al. (2023). Case report: Occupational poisoning incident from a leak of chloroacetyl chloride in Jinan, Shandong, China. Frontiers in Public Health, 11. [Link]
-
Veeprho. (n.d.). Hydroxyzine Impurities and Related Compound. Retrieved from [Link]
- Koenig, G., et al. (2000). Chloroacetic Acids. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.
-
Yarim, M., et al. (2012). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. International Journal of Molecular Sciences, 13(6), 8071–8083. [Link]
-
SynZeal. (n.d.). Hydroxyzine Impurities. Retrieved from [Link]
- Singh, S., et al. (2015). Synthesis of 1-benzhydryl piperazine derivatives and evaluation of their ACE inhibition and antimicrobial activities.
-
Kumar, A., et al. (2022). synthesis and anti-convulsant activity of novel benzhydryl piperazine derivatives. International Journal of Pharmaceutical Sciences and Research, 13(4), 1777-1784. [Link]
- Graßmann, W., Straßberger, L., & Wünsch, E. (1960). Process for the preparation of 1-p-chlorobenzhydryl-4-m-xylyl-piperazine.
- Thakran, A. K., et al. (2012). SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF 1-BENZ-HYDRYL PIPERAZINE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 3(1), 213-217.
- Pollard, C. B., & MacDowell, L. G. (1954). 1-BENZYLPIPERAZINE. Organic Syntheses, 34, 12.
- BenchChem. (2025).
- Patel, K. D., et al. (2012). Synthesis, characterization, antimicrobial studies of certain piperazine containing s-triazine derived compound. Journal of Chemical and Pharmaceutical Research, 4(1), 443-447.
- BenchChem. (2025).
- Grychowska, K., et al. (2016). Method of synthesis of 1-chloroacetyl-4-aryl-piperazine derivatives 1–5.
- Kumar, A., et al. (2021). Synthesis of Novel Triazolyl/Oxadiazolyl/Thiadiazolyl-Piperazine as Potential Anticonvulsant Agents. Drug Research, 71(4), 199–203.
-
Saraf, P., et al. (2023). Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity. RSC Medicinal Chemistry, 14(5), 923–940. [Link]
- Arshad, M. N., et al. (2008). Synthesis, characterization, crystal and molecular structure analysis of a novel 1-benzhydryl piperazine derivative: 1-Benzhydryl-4-(2-nitro- benzenesulfonyl).
- Singh, R., et al. (2017). A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research, 10(3), 365-372.
-
S, A., et al. (2022). Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity: Synthesis, Molecular Modeling, In Vitro and In Vivo Biological Evaluation. Molecules, 27(19), 6296. [Link]
Sources
- 1. ijpsr.com [ijpsr.com]
- 2. ijpsr.com [ijpsr.com]
- 3. Chloroacetyl chloride | ClCH2COCl | CID 6577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. Frontiers | Case report: Occupational poisoning incident from a leak of chloroacetyl chloride in Jinan, Shandong, China [frontiersin.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. yoksis.bilkent.edu.tr [yoksis.bilkent.edu.tr]
- 8. sphinxsai.com [sphinxsai.com]
- 9. 1-Benzhydrylpiperazine | CAS 841-77-0 | LGC Standards [lgcstandards.com]
- 10. medicalguidelines.basf.com [medicalguidelines.basf.com]
Technical Support Center: Purification of 1-Benzhydryl-4-(chloroacetyl)piperazine
Welcome to the technical support guide for the chromatographic purification of 1-Benzhydryl-4-(chloroacetyl)piperazine. This document provides practical, field-proven answers to common questions and troubleshooting scenarios encountered during this specific purification process. Our goal is to move beyond simple instructions and explain the underlying chemical principles, empowering you to make informed decisions and optimize your separation.
Frequently Asked Questions (FAQs)
Q1: What is the most appropriate stationary phase for purifying this compound?
For this particular molecule, standard silica gel (60–120 or 230–400 mesh) is the most common and effective stationary phase.[1] The molecule possesses both nonpolar (benzhydryl group) and polar (amide carbonyl, piperazine nitrogens) functionalities, making the polar surface of silica gel ideal for achieving separation based on polarity. The slightly acidic nature of silanol groups (Si-OH) on the silica surface will interact with the basic piperazine nitrogens, which can be both beneficial for retention and a potential source of issues like peak tailing (see Troubleshooting Q2).
Q2: How do I determine the optimal mobile phase (eluent) for my column?
The cornerstone of a successful column separation is preliminary work using Thin Layer Chromatography (TLC).[2] TLC is a rapid, low-cost method to screen various solvent systems and predict the behavior of your compound on a silica column.
-
Rf > 0.4: The compound will elute too quickly from the column, resulting in poor separation from less polar impurities.
-
Rf < 0.1: The compound will be too strongly adsorbed to the silica, requiring excessively large volumes of solvent to elute and leading to broad, diffuse bands.
A summary of potential starting solvent systems is provided in the table below.
| Solvent System | Polarity | Typical Impurities Targeted |
| Hexane / Ethyl Acetate (e.g., starting at 9:1) | Low | Effective for separating nonpolar impurities like residual starting materials. |
| Dichloromethane / Methanol (e.g., 98:2) | Medium | A robust system for many amide compounds, offering good solvating power.[4][5] |
| Ethyl Acetate / Methanol (e.g., 95:5) | High | Used for eluting more polar compounds or when DCM is not desired. |
Q3: My crude product has poor solubility in the chosen eluent. How should I load it onto the column?
This is a very common issue. Loading a compound dissolved in a strong, highly polar solvent (like pure DCM or methanol) directly onto a column equilibrated with a less polar eluent (like Hexane/EtOAc) will ruin the separation. The strong solvent will carry the compound down the column in a diffuse band, negating the equilibration.
The solution is Dry Loading .[6] This technique ensures that the compound is introduced to the column in a concentrated band without using a strong dissolution solvent. See Protocol 2 for a detailed methodology.
Troubleshooting Guide
Q1: My compound is not eluting from the column, even after I've passed many column volumes of the mobile phase.
This indicates that your compound is too strongly adsorbed to the stationary phase. This can happen for a few reasons:
-
Cause A: Mobile Phase is Not Polar Enough. The selected eluent lacks the strength to displace the analyte from the silica.
-
Solution: Gradually increase the polarity of your mobile phase. For a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate. If you are already at 100% ethyl acetate, consider switching to a more polar system like dichloromethane/methanol.[7]
-
-
Cause B: Compound Degradation. The compound may have decomposed on the acidic silica gel, especially if it is sensitive.[7]
-
Solution: First, test for stability by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it. If a new spot appears at the baseline or you see streaking, degradation is likely. In this case, consider using a deactivated stationary phase like neutral alumina.[8]
-
Q2: I'm observing significant peak tailing. My collected fractions are pure, but the elution is spread over a large volume.
Peak tailing for amine-containing compounds like this is almost always caused by strong, non-ideal interactions between the basic nitrogen atoms of the piperazine ring and the acidic silanol groups (Si-OH) on the silica surface.[8]
-
Solution: Add a Basic Modifier. To mitigate this, add a small amount of a basic modifier to your mobile phase. This deprotonates the acidic silanol groups, preventing them from strongly and irreversibly binding your basic compound.
Q3: The separation between my product and a key impurity is very poor (ΔRf < 0.1 on TLC).
This is a challenging scenario that requires careful optimization.
-
Solution A: Fine-Tune the Mobile Phase. Try solvent systems of different selectivities. If you are using a hexane/ethyl acetate system, try a dichloromethane-based system. The different intermolecular interactions (dipole-dipole vs. hydrogen bonding) can sometimes dramatically alter the relative separation of two closely-running spots.
-
Solution B: Use a Shallow Gradient. Instead of running the column with a single isocratic solvent mixture, start with a less polar mixture and very gradually increase the polarity over the course of the separation. This can help resolve compounds that are very close in polarity.
-
Solution C: Change the Stationary Phase. If silica gel is not providing the necessary selectivity, consider an alternative. Neutral alumina is a good option as its surface chemistry is different and may provide the separation needed.[8]
Experimental Protocols & Workflows
Protocol 1: Step-by-Step TLC Analysis for Eluent Selection
-
Prepare Sample: Dissolve a small amount of your crude this compound in a volatile solvent like dichloromethane (DCM) or ethyl acetate.
-
Spot Plate: Use a capillary tube to spot a small amount of the dissolved sample onto the baseline of a silica gel TLC plate. Make the spot as small and concentrated as possible.
-
Develop Plate: Place the TLC plate in a developing chamber containing your chosen test solvent system (e.g., 7:3 Hexane:Ethyl Acetate). Ensure the solvent level is below the baseline. Allow the solvent to travel up the plate until it is ~1 cm from the top.
-
Visualize: Remove the plate and immediately mark the solvent front with a pencil. Allow the solvent to evaporate completely. Visualize the spots under a UV lamp (254 nm).[2] If spots are not UV-active, use a chemical stain like potassium permanganate, which reacts with most organic compounds.
-
Calculate Rf: Measure the distance from the baseline to the center of your product spot and divide it by the distance from the baseline to the solvent front.
-
Optimize: Adjust the solvent ratio to achieve an Rf value of 0.2-0.3 for the product spot, ensuring it is well-separated from any major impurity spots.
Workflow for Column Chromatography Purification
Caption: General workflow for purification by column chromatography.
Protocol 2: Dry Loading the Sample
-
Dissolve Crude Product: In a small round-bottom flask, dissolve your crude product in a minimal amount of a volatile solvent (e.g., DCM).
-
Add Silica Gel: Add silica gel to the flask (approximately 5-10 times the mass of your crude product).[6]
-
Mix and Evaporate: Swirl the flask to create a slurry, ensuring all the silica is coated with the solution. Gently remove the solvent using a rotary evaporator until you are left with a dry, free-flowing powder.[6]
-
Load onto Column: Carefully add the powdered sample-silica mixture to the top of your packed column.
-
Add Sand: Gently add a thin layer (0.5 cm) of sand on top of the sample layer to prevent disturbance when adding eluent.[6]
-
Begin Elution: Carefully add the mobile phase and begin the elution process.
Troubleshooting Decision Tree
Caption: Decision tree for common column chromatography issues.
References
-
ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012-08-07). [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
- El-Gendy, A. E.-M. (2017).
-
HELIX Chromatography. HPLC Methods for analysis of Piperazine. [Link]
-
Florek, E., Piekoszewski, W., & Kulza, M. (2011). Determination of piperazine derivatives in “Legal Highs”. ResearchGate. [Link]
-
Kamal, A., Reddy, M. K., Nayak, V. L., & Kumar, G. B. (2015). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. PubMed Central. [Link]
-
Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. [Link]
-
Solubility of Things. 1-Benzhydryl-4-methylpiperazine | Solubility of Things. [Link]
- Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.
- Yathirajan, H. S., et al. (2012).
-
Sabatini, M. T., Boulton, L. T., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PubMed Central. [Link]
-
Sharma, R., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]
- Patel, H., et al. (2012). Synthesis, characterization, antimicrobial studies of certain piperazine containing s-triazine derived compound. Journal of Chemical and Pharmaceutical Research, 4(1), 356-360.
-
Singh, A., et al. (2022). synthesis and anti-convulsant activity of novel benzhydryl piperazine derivatives. IJPSR. [Link]
- Google Patents. RU2204556C2 - Method of synthesis of 1-(para-chlorobenzhydryl)-4-(2-hydroxyethyl)-piperazine.
-
Reddit. Column Chromatography: Amides : r/chemistry. (2016-01-16). [Link]
-
GL Sciences. Amide Column. [Link]
-
Teledyne ISCO. 'In-water', nickel-catalyzed mild preparation of allylic amines employing alcohols: Application to - Supporting Information. [Link]
-
Tradeindia. 4-chloro Benzhydryl Piperazine. [Link]
-
SIELC Technologies. Separation of 1-Benzhydryl-4-((4-methoxy-3-nitrophenyl)methyl)piperazine on Newcrom R1 HPLC column. [Link]
-
UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
-
That Chemist. A Practical Guide to TLC (Thin Layer Chromatography). (2022-06-10). [Link]
-
ResearchGate. Method of synthesis of 1-chloroacetyl-4-aryl-piperazine derivatives 1–5. [Link]
Sources
- 1. uomphysics.net [uomphysics.net]
- 2. rsc.org [rsc.org]
- 3. m.youtube.com [m.youtube.com]
- 4. 1-(4-Chlorobenzhydryl)piperazine synthesis - chemicalbook [chemicalbook.com]
- 5. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 7. Chromatography [chem.rochester.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Recrystallization techniques for purifying 1-Benzhydryl-4-(chloroacetyl)piperazine
An advanced guide to the purification of 1-Benzhydryl-4-(chloroacetyl)piperazine through recrystallization, presented by the Benchtop Scientist Technical Support Center. This document provides in-depth troubleshooting, frequently asked questions, and a detailed experimental protocol tailored for researchers, scientists, and professionals in drug development.
Introduction: The Crucial Role of Purity
In the synthesis of pharmaceutical intermediates like this compound, achieving high purity is not merely a procedural step but a fundamental requirement for downstream applications and regulatory compliance. Recrystallization remains a powerful and scalable technique for purifying solid organic compounds. This guide moves beyond a simple list of steps to explain the causality behind experimental choices, empowering you to troubleshoot and optimize the process effectively.
Core Principles of Recrystallization
Recrystallization leverages the differences in solubility between the target compound and its impurities within a chosen solvent or solvent system. The ideal solvent will dissolve the compound sparingly or not at all at room temperature but will dissolve it completely at or near its boiling point.[1] As the hot, saturated solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution. Soluble impurities, being present in lower concentrations, remain in the cooled solvent (the "mother liquor").[1]
Standard Recrystallization Protocol
This protocol provides a robust starting point for the purification of this compound.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (see Table 1)
-
Erlenmeyer flasks (2)
-
Hot plate with stirring capability
-
Buchner funnel and flask
-
Filter paper
-
Glass stirring rod
-
Watch glass
Step-by-Step Methodology:
-
Solvent Selection: Choose a suitable solvent using the guide in Table 1. For this compound, ethanol or isopropanol are excellent starting points.
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent, just enough to create a slurry. Heat the mixture to a gentle boil while stirring. Continue adding the solvent dropwise until the solid just completely dissolves. It is critical to use the minimum amount of near-boiling solvent to ensure the solution is saturated.[1]
-
Hot Filtration (Optional but Recommended): If any insoluble impurities (e.g., dust, particulates) or colored tars are visible in the hot solution, a hot filtration is necessary. Place a small amount of the solvent in a second Erlenmeyer flask and heat it to boiling on the hot plate. This will be the receiving flask. Use a pre-heated funnel to rapidly filter the hot solution into the receiving flask. This step prevents premature crystallization of the product in the funnel.
-
Cooling and Crystallization: Cover the flask containing the clear solution with a watch glass and allow it to cool slowly to room temperature on an insulated surface (e.g., a cork ring or paper towels).[2] Slow cooling is essential for the formation of large, pure crystals.[3] Once the flask has reached room temperature, you may place it in an ice-water bath to maximize the crystal yield.[3]
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor adhering to the crystal surfaces. Using minimal, ice-cold solvent is crucial to avoid redissolving the product.[1]
-
Drying: Allow the crystals to dry on the filter paper under vacuum for a few minutes. Then, transfer the crystals to a watch glass or drying dish and dry them completely in a vacuum oven until a constant weight is achieved.[1] The presence of residual solvent can affect the melting point and final weight.
Solvent Selection Guide
The choice of solvent is the most critical variable in recrystallization. The following table provides guidance on common solvents. A small-scale preliminary test with a few milligrams of your crude product is always recommended.[3]
| Solvent | Boiling Point (°C) | Suitability & Rationale |
| Ethanol | 78 | Highly Recommended. Piperazine derivatives often show good solubility in hot alcohols and lower solubility upon cooling.[4][5] |
| Isopropanol | 82 | Highly Recommended. Similar properties to ethanol, often a good alternative if crystals form too quickly or too slowly in ethanol. |
| Methanol | 65 | Good. The compound is soluble in methanol.[6] Its lower boiling point can be advantageous if the compound tends to "oil out." |
| Hexane/Ethyl Acetate | Variable | Good (Mixed Solvent). This system is effective for purifying related piperazine derivatives via column chromatography and can be adapted for recrystallization.[7][8] Use it when a single solvent is not ideal. |
| Toluene | 111 | Use with Caution. While effective for some compounds, its high boiling point may cause low-melting point impurities or the product itself to "oil out."[9] |
| Water | 100 | Not Recommended. The target compound is a piperazine derivative with significant hydrophobic character, making it sparingly soluble in water even when hot.[10][11] |
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound.
Q1: Why are no crystals forming in my flask after cooling?
-
Probable Cause(s):
-
Excess Solvent: This is the most frequent reason for crystallization failure.[9] The solution is not supersaturated upon cooling because too much solvent was added during the dissolution step.
-
Supersaturation: The solution may be supersaturated, meaning the conditions are right for crystallization, but there is no nucleation point for crystals to begin growing.[9]
-
-
Solutions & Scientific Rationale:
-
Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent. A rotary evaporator can also be used for this purpose.[3][9] This will increase the concentration of the compound, facilitating supersaturation upon cooling.
-
Induce Nucleation (Seeding): If you have a small crystal of the pure compound, add it to the solution (a "seed crystal"). This provides a template for further crystal growth.[2]
-
Induce Nucleation (Scratching): Use a glass stirring rod to gently scratch the inside surface of the flask below the solvent level.[2][3] The microscopic scratches create high-energy sites that can act as nucleation points for crystal formation.
-
Deep Cooling: If crystals have not formed at ice temperature (0°C), try a colder bath (e.g., dry ice/acetone) to further decrease solubility. Use this as a last resort, as very rapid cooling can sometimes trap impurities.
-
Q2: My compound has separated as an oil instead of crystals. What should I do?
-
Probable Cause(s):
-
Low Melting Point: This phenomenon, known as "oiling out," often occurs when the melting point of the solid is lower than the boiling point of the solvent.[9] The compound melts in the hot solvent instead of dissolving, then separates as an oil on cooling.
-
High Impurity Level: A high concentration of impurities can depress the melting point of the mixture, leading to oiling out.
-
-
Solutions & Scientific Rationale:
-
Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to lower the saturation point, then attempt to cool slowly again.[9]
-
Lower the Solvent Boiling Point: If oiling persists, remove the current solvent and try again with a lower-boiling point solvent (e.g., switch from toluene to ethanol).
-
Use a Mixed-Solvent System: Dissolve the oil in a small amount of a "good" solvent (one in which it is very soluble). Then, slowly add a "poor" solvent (one in which it is insoluble) dropwise at an elevated temperature until the solution becomes faintly cloudy (the cloud point). Add a drop or two of the good solvent to clarify the solution, then cool slowly.
-
Q3: The final yield of my purified product is very low. What went wrong?
-
Probable Cause(s):
-
Excess Solvent: As with crystallization failure, using too much solvent will keep a significant portion of your product dissolved in the mother liquor.[1][2]
-
Premature Crystallization: The product may have crystallized in the funnel during hot filtration, leading to loss.
-
Excessive Washing: Washing the collected crystals with too much solvent, or with solvent that was not ice-cold, can redissolve and wash away a portion of the product.[1]
-
-
Solutions & Scientific Rationale:
-
Recover from Mother Liquor: If you have retained the mother liquor, you can try to recover more product by boiling off a portion of the solvent and re-cooling to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
-
Optimize Hot Filtration: Ensure the receiving flask and funnel are pre-heated before hot filtration to prevent a temperature drop that would induce premature crystallization.
-
Refine Washing Technique: Always use a minimal amount of ice-cold solvent for washing. This minimizes the amount of product that dissolves during this step.[1]
-
Q4: My crystals are colored/appear impure. How can I improve the purity?
-
Probable Cause(s):
-
Colored Impurities: The crude material may contain intensely colored, soluble impurities.
-
Insoluble Impurities: Particulate matter may not have been fully removed.
-
Rapid Crystallization: Cooling the solution too quickly can trap impurities within the crystal lattice.[2]
-
-
Solutions & Scientific Rationale:
-
Use Activated Charcoal: If the impurity is colored, re-dissolve the crystals in the hot solvent and add a very small amount of activated charcoal. The charcoal will adsorb the colored impurities. Boil for a few minutes, then perform a hot filtration to remove the charcoal before cooling.
-
Perform Hot Filtration: If you skipped the hot filtration step and your crystals contain particulates, re-run the procedure and include this step to remove any insoluble matter.
-
Ensure Slow Cooling: An ideal crystallization should show initial crystal formation after about 5 minutes, with continued growth over 20 minutes or more.[2] If crystals "crash out" immediately, it is too fast. Re-dissolve the solid in the hot solvent, add a small amount of extra solvent (1-2 mL), and cool more slowly by insulating the flask.[2]
-
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for addressing common recrystallization challenges.
Caption: Troubleshooting workflow for recrystallization.
Frequently Asked Questions (FAQs)
Q1: How do I select the best recrystallization solvent if I have no starting information?
Start with small-scale solubility tests. Place a few milligrams of your crude compound into several test tubes. Add a small amount (e.g., 0.5 mL) of a different potential solvent to each tube. A good solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.[1] Solvents with functional groups similar to the compound often work well (e.g., alcohols for polar compounds).[12]
Q2: What is a mixed-solvent recrystallization and when should I use it?
This technique is used when no single solvent has the ideal solubility characteristics. It involves a pair of miscible solvents: one in which the compound is highly soluble (a "good" solvent) and one in which it is poorly soluble (a "poor" solvent).[12] You dissolve the compound in a minimum of the hot "good" solvent and then add the "poor" solvent dropwise until the solution becomes cloudy, then clarify with a drop of the "good" solvent before cooling.
Q3: Can I reuse the mother liquor to recover more product?
Yes, you can often obtain a "second crop" of crystals by concentrating the mother liquor (boiling off some solvent) and cooling it again. However, be aware that the impurities are also more concentrated in the mother liquor, so the second crop of crystals will likely be less pure than the first.
Q4: How do I confirm the purity of my recrystallized product?
The most common methods are:
-
Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range (typically < 2°C). Impurities tend to depress and broaden the melting point range. The reported melting point for the related compound 1-(4-Chlorobenzhydryl)piperazine is 65-70°C.[13]
-
Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate.
-
Spectroscopic Analysis (NMR, IR): For definitive structural confirmation and purity assessment, techniques like ¹H NMR are invaluable.
Q5: My starting material is a sticky solid or oil. How does this affect the procedure?
Sticky solids or oils often indicate the presence of significant impurities or residual solvent. It is crucial to attempt purification. If the material is an oil because it is impure, recrystallization can still be effective. Start by attempting to dissolve the material in a small amount of a suitable hot solvent. If it remains an oil, you may need to perform an initial purification step, such as column chromatography, before attempting recrystallization.[14] For basic compounds like piperazine derivatives that are oils, conversion to a salt (e.g., a hydrochloride salt) can often produce a crystalline solid that is much easier to purify by recrystallization.[14][15]
References
-
Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from [Link]
-
3.6F: Troubleshooting - Chemistry LibreTexts. (2022). Retrieved from [Link]
-
Recrystallization1 - University of New Hampshire. (n.d.). Retrieved from [Link]
-
Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]
-
Guide to Recrystallisation : r/chemistry - Reddit. (2022). Retrieved from [Link]
-
Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC - PubMed Central. (2012). Retrieved from [Link]
-
1-Benzhydryl-4-methylpiperazine | Solubility of Things. (n.d.). Retrieved from [Link]
-
Synthesis, characterization, antimicrobial studies of certain piperazine containing s-triazine derived compound - JOCPR. (n.d.). Retrieved from [Link]
-
Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. (2012). Retrieved from [Link]
-
Cas 303-26-4,1-(4-Chlorobenzhydryl)piperazine - LookChem. (n.d.). Retrieved from [Link]
-
synthesis and anti-convulsant activity of novel benzhydryl piperazine derivatives - IJPSR (2009), Issue 1, Vol. (2022). Retrieved from [Link]
- DE1072995B - Process for the preparation of 1-p-chlorobenzhydryl-4-m-xylyl-piperazine. (n.d.).
-
4-chloro Benzhydryl Piperazine - Tradeindia. (n.d.). Retrieved from [Link]
-
Synthesis, characterization, crystal and molecular structure analysis of a novel 1-benzhydryl piperazine derivative - Physics @ Manasagangotri. (n.d.). Retrieved from [Link] Sridhar/JCS 1.pdf
- US2630435A - N-benzohydryl-n-methyl piperazines and process of preparing same - Google Patents. (n.d.).
-
1 - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Recrystallization Issues : r/Chempros - Reddit. (2024). Retrieved from [Link]
Sources
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. reddit.com [reddit.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. jocpr.com [jocpr.com]
- 6. lookchem.com [lookchem.com]
- 7. yoksis.bilkent.edu.tr [yoksis.bilkent.edu.tr]
- 8. uomphysics.net [uomphysics.net]
- 9. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. 4-chloro Benzhydryl Piperazine - 99% Purity, White To Off-white Crystalline Powder, Melting Point 125-130â°c, Soluble In Organic Solvents at Best Price in Bharuch | Karunesh Remedies [tradeindia.com]
- 12. Tips & Tricks [chem.rochester.edu]
- 13. 1-(4-Chlorobenzhydryl)piperazine - Safety Data Sheet [chemicalbook.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. US2630435A - N-benzohydryl-n-methyl piperazines and process of preparing same - Google Patents [patents.google.com]
Technical Support Center: A Guide to Minimizing 1,4-di(chloroacetyl)piperazine Byproduct Formation
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals who are working with piperazine and aim to perform selective mono-N-chloroacetylation. The formation of the 1,4-di(chloroacetyl)piperazine byproduct is a common challenge that can significantly impact yield, purity, and downstream processability. This document provides in-depth, field-proven insights, troubleshooting protocols, and validated methods to control this reaction and maximize the yield of your desired mono-substituted product.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing the selectivity of piperazine acylation.
Q1: Why is 1,4-di(chloroacetyl)piperazine so readily formed as a byproduct?
The formation of the 1,4-di(chloroacetyl)piperazine byproduct is a direct consequence of piperazine's structure: it is a symmetrical diamine with two secondary amine nitrogens of equal nucleophilicity. The reaction proceeds via a nucleophilic acyl substitution mechanism.[1][2] After the first nitrogen atom reacts with chloroacetyl chloride to form the desired mono-substituted product, the second nitrogen atom on the same molecule remains reactive and can compete with the starting piperazine for the remaining chloroacetyl chloride. If reaction conditions are not carefully controlled, this second acylation occurs readily, leading to the undesired di-substituted byproduct.
Q2: What are the most critical factors influencing the ratio of mono- to di-substituted product?
Three primary factors dictate the selectivity of the reaction:
-
Stoichiometry: The molar ratio of piperazine to chloroacetyl chloride is the most crucial parameter. An excess of piperazine ensures that a molecule of chloroacetyl chloride is statistically more likely to encounter an unreacted piperazine molecule than a mono-substituted one.
-
Rate of Addition: The instantaneous concentration of the electrophile (chloroacetyl chloride) in the reaction mixture is critical. A slow, controlled addition maintains a low concentration of the acylating agent, favoring the reaction with the highly abundant piperazine starting material.
-
Temperature: Acylation is an exothermic reaction. Lowering the temperature (e.g., to 0 °C or below) reduces the reaction rate, which enhances selectivity by minimizing the reactivity of the less nucleophilic mono-acylated intermediate.[1][3]
Q3: Can the choice of base negatively impact my selectivity?
Yes. A base is required to neutralize the hydrochloric acid (HCl) generated during the reaction.[1][4] However, the choice and amount of base are important. Using a strong, non-nucleophilic base like triethylamine or potassium carbonate is standard. If too much strong base is used, it can deprotonate the ammonium salt intermediate of the mono-substituted product, fully regenerating the nucleophilicity of the second nitrogen and potentially increasing the rate of di-substitution. A more advanced technique involves using piperazine itself as the base (requiring at least a 2:1 molar ratio of piperazine to chloroacetyl chloride) or employing an in-situ mono-protonation strategy.
Q4: Is there a method to completely prevent the formation of the di-substituted byproduct?
For applications requiring exceptionally high purity, the most robust method is to use an orthogonal protecting group strategy. This involves three distinct steps:
-
Mono-protection: One nitrogen of piperazine is selectively protected with a group like tert-butyloxycarbonyl (Boc) or benzyl.
-
Acylation: The remaining free nitrogen is then reacted with chloroacetyl chloride.
-
Deprotection: The protecting group is removed under specific conditions that do not affect the newly formed amide bond.
While this multi-step approach is longer, it offers unparalleled control and virtually eliminates the formation of the 1,4-di(chloroacetyl)piperazine byproduct.[5][6]
Section 2: Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis.
Problem: My final product contains a high percentage of 1,4-di(chloroacetyl)piperazine.
This is the most common issue and can be traced back to several procedural causes.
Caption: Troubleshooting Decision Tree for High Byproduct Formation.
Table 1: Recommended Stoichiometry and Conditions for Selectivity
| Parameter | Standard Control | High Selectivity Protocol | Rationale |
| Piperazine (equiv.) | 2 - 3 | 4 - 5 | Increases statistical probability of reacting with starting material. |
| Chloroacetyl Chloride (equiv.) | 1.0 | 1.0 | The limiting reagent. |
| Temperature | 0 to 5 °C | -10 to 0 °C | Slows the rate of the second acylation more significantly. |
| Addition Method | Dropwise via funnel | Syringe pump (diluted) | Ensures minimal localized concentration of the electrophile. |
| Solvent | Dichloromethane (DCM) | Aprotic Polar (e.g., THF, Acetonitrile) | Solvents can influence the relative nucleophilicity of the amines. |
Problem: My product is difficult to purify from the byproduct and starting material.
The polarity differences between piperazine, the mono-acylated product, and the di-acylated byproduct can be exploited for purification.
-
Piperazine (Starting Material): Highly polar and basic. Can be easily removed by an acidic wash (e.g., 1M HCl). The desired product will also partition into the aqueous layer, so this is best for removing other non-basic impurities.
-
1-(chloroacetyl)piperazine (Mono-product): Moderately polar and still basic due to the free secondary amine.
-
1,4-di(chloroacetyl)piperazine (Byproduct): Less polar than the mono-product and is non-basic (it is a di-amide).
Recommended Purification Strategy:
-
Acid-Base Extraction: After the reaction, quench and dilute with water. Extract with a solvent like ethyl acetate. The di-substituted byproduct will prefer the organic layer. The mono-substituted product and excess piperazine will remain in the aqueous layer as protonated salts.
-
Basify and Extract: Carefully basify the aqueous layer to pH >10 with NaOH. The deprotonated mono-product can now be extracted into an organic solvent (e.g., DCM), leaving the highly water-soluble piperazine behind.
-
Chromatography: If co-elution is an issue, use a polar stationary phase (like silica gel) with a gradient elution, often starting with ethyl acetate and increasing the polarity with methanol containing a small amount of ammonium hydroxide to prevent peak tailing of the basic product.
Section 3: Recommended Experimental Protocols
Protocol 1: Controlled Acylation Using Excess Piperazine
This protocol maximizes mono-substitution by leveraging stoichiometry and controlled addition.
Caption: Experimental Workflow for the Controlled Acylation Protocol.
Step-by-Step Methodology:
-
Setup: To a three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a digital thermometer, add anhydrous piperazine (4.0 equivalents) and anhydrous dichloromethane (DCM).
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Reagent Preparation: In a separate, dry flask, prepare a solution of chloroacetyl chloride (1.0 equivalent) in anhydrous DCM. Load this solution into a syringe for use with a syringe pump.
-
Slow Addition: Add the chloroacetyl chloride solution to the piperazine solution via the syringe pump over a period of 1-2 hours. Critically, ensure the internal reaction temperature does not rise above 5 °C.
-
Reaction Completion: Allow the reaction to stir at 0 °C for an additional hour after the addition is complete.
-
Workup: Quench the reaction by slowly adding cold deionized water. Separate the layers. The di-substituted byproduct will be in the organic layer, which can be discarded if not desired.
-
Purification: Basify the aqueous layer with 2M NaOH solution until the pH is >10. Extract the aqueous layer three times with DCM. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mono-acylated product. Further purification can be achieved via column chromatography if necessary.
Protocol 2: Mono-Acylation via In-Situ Protonation
This method uses piperazine monohydrochloride, effectively protecting one nitrogen atom through protonation, thus offering higher selectivity.[5][7]
-
Salt Formation: Suspend piperazine (2.0 equivalents) in a suitable solvent like ethanol. Add concentrated HCl (1.0 equivalent) dropwise while cooling to form the piperazine monohydrochloride salt in situ.
-
Reaction: Add chloroacetyl chloride (1.0 equivalent) to this slurry at 0 °C.
-
Base Addition: After stirring for 30 minutes, add a base such as triethylamine (1.0 equivalent) to neutralize the newly formed HCl.
-
Workup: Proceed with a standard aqueous workup and extraction as described in Protocol 1.
Section 4: Analytical Characterization and Quantification
Accurate analysis is key to optimizing your reaction. You must be able to distinguish and quantify the starting material, desired product, and key byproduct.
Caption: Reaction Pathway Showing Competitive Acylation.
Table 2: Key Analytical Techniques
| Technique | Purpose | Sample Method and Key Observations |
| ¹H NMR Spectroscopy | Structural confirmation and ratio determination. | Di-product: Symmetrical. Shows a single sharp singlet for the 8 piperazine protons. Mono-product: Asymmetrical. Shows two distinct multiplets for the two different sides of the piperazine ring, plus a free N-H proton signal. |
| HPLC-UV | Quantification of product and impurities. | Column: C18 (e.g., 4.6 x 150 mm, 5 µm). Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA). Detection: ~210 nm (amide chromophore). A validated method can provide precise percentages of all components.[8] |
| GC-MS | Separation and identification of volatile components. | Useful for confirming molecular weights via mass spectrometry. May require derivatization of the free amine on the mono-product for better chromatography.[9] |
| LC-MS | High-sensitivity detection and identification. | The preferred method for trace analysis and confirmation of identity in complex mixtures, providing both retention time and mass-to-charge ratio data. |
References
-
Abdel-Wahab, B. F., et al. (2018). Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. RSC Advances. Available at: [Link]
-
Szkatuła, D., et al. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Molecules. Available at: [Link]
-
Thopate, V., et al. (2025). Design, Synthesis, Computational Study, and Biological Evaluation of Sulphonyl and Amide Tethered Indole‐Piperazine Derivatives as Antimicrobial Agents. Chemistry & Biodiversity. Available at: [Link]
-
Al-Omair, M. A., et al. (2023). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Omega. Available at: [Link]
-
Al-Omair, M. A., et al. (2023). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Publications. Available at: [Link]
-
Navaneeswari, R., & Reddy, P. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Al-Omair, M. A., et al. (2023). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Publications. Available at: [Link]
-
A Review on Analytical Methods for Piperazine Determination. (2024). International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
Analytical Methods. (n.d.). RSC Publishing. Available at: [Link]
-
Question on ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. ResearchGate. Available at: [Link]
-
PubChem. (n.d.). 2-Chloro-1-[4-(2-chloroacetyl)piperazin-1-yl]-ethanone. Retrieved from [Link]
- Pazdera, P., et al. (2015). Method of direct mono-N-substitution of piperazine. Google Patents.
-
Birudukota, S., et al. (2024). The development of a GC-FID method for indirect quantification of chloroacetyl chloride, a potential genotoxic impurity, in chlordiazepoxide hydrochloride. Journal of Applied Pharmaceutical Science. Available at: [Link]
-
Fisyuk, A. S., et al. (2022). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). MDPI. Available at: [Link]
- Process for the N-monoalkylation of piperazine. (1962). Google Patents.
Sources
- 1. benchchem.com [benchchem.com]
- 2. 1,4-Bis(chloroacetyl)piperazine (1703-23-7) for sale [vulcanchem.com]
- 3. Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. CZ305317B6 - Method of direct mono-N-substitution of piperazine - Google Patents [patents.google.com]
- 7. DE1092019B - Process for the N-monoalkylation of piperazine - Google Patents [patents.google.com]
- 8. jocpr.com [jocpr.com]
- 9. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Monitoring the Synthesis of 1-Benzhydryl-4-(chloroacetyl)piperazine by TLC
Welcome to the technical support center for the synthesis and monitoring of 1-Benzhydryl-4-(chloroacetyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into successfully navigating this common synthetic transformation. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve reliable, reproducible results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the synthesis and its analysis by Thin-Layer Chromatography (TLC).
Reaction & Synthesis
Q1: What is the general reaction for synthesizing this compound?
The synthesis is a standard nucleophilic acyl substitution (N-acylation). The secondary amine of 1-benzhydrylpiperazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. A non-nucleophilic base, such as triethylamine (TEA), is typically added to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.[1][2]
Q2: What are the most critical parameters to control during this reaction?
Three parameters are critical for success:
-
Temperature: Chloroacetyl chloride is highly reactive. The initial addition should be performed at a low temperature (e.g., 0-5 °C) to control the exothermic reaction and minimize side-product formation.[1][3] The reaction may then be allowed to warm to room temperature to ensure completion.[1]
-
Moisture: Chloroacetyl chloride readily hydrolyzes with water to form chloroacetic acid.[4] This side product consumes your starting material and base, reducing the yield. Therefore, using anhydrous solvents and oven-dried glassware is essential.
-
Stoichiometry: A slight excess of the amine or using a 1:1 ratio is common. Using a large excess of chloroacetyl chloride can increase the risk of side reactions. The base is typically added in at least a stoichiometric equivalent to neutralize the generated HCl.[3]
Q3: Why is a base like triethylamine essential for this reaction?
The base serves two primary functions. First, it acts as an HCl scavenger. As the reaction proceeds, each molecule of product formed also generates one molecule of HCl. The base neutralizes this acid, preventing it from protonating the starting amine, which would render it non-nucleophilic and halt the reaction.[2] Second, by preventing the formation of the amine-hydrochloride salt, the base ensures the starting material remains soluble in common organic solvents like dichloromethane (DCM).[3]
TLC Monitoring
Q4: What is a good starting point for a TLC solvent system (mobile phase)?
A binary mixture of a non-polar solvent like hexanes or heptane and a polar solvent like ethyl acetate is the standard for many organic reactions.[5] For this specific transformation, start with a moderately polar system, such as 7:3 Hexanes:Ethyl Acetate . The goal is to achieve an Rf value of ~0.3-0.5 for the product, with clear separation from the starting material.
Q5: How can I visualize the spots on the TLC plate?
Both the starting material (1-benzhydrylpiperazine) and the product contain phenyl rings, making them highly responsive to ultraviolet (UV) light.[6]
-
Primary Method: Use a UV lamp at 254 nm. The compounds will appear as dark spots on the fluorescent green background of the TLC plate.[6] This method is non-destructive and should always be the first choice.
-
Secondary Method (Staining): If spots are faint or for additional confirmation, a potassium permanganate (KMnO₄) stain can be used. The secondary amine of the starting material is readily oxidized by KMnO₄, appearing as a yellow/brown spot on a purple background. The product, a tertiary amide, will be less reactive but may still visualize. This can be a useful way to confirm the consumption of the starting material.
Q6: What are the expected relative Rf values for the key reaction components?
The polarity of the compounds determines their mobility on the silica gel plate.
-
1-Benzhydrylpiperazine (Starting Material): This is a secondary amine and is quite polar due to the N-H bond capable of hydrogen bonding with the silica gel. It will have the lowest Rf value .
-
This compound (Product): This is a tertiary amide. The acylation removes the N-H bond, making the product less polar than the starting material. Therefore, it will have a higher Rf value .
-
Chloroacetyl Chloride (Reagent): This is a small, volatile, and highly reactive molecule. It is not typically observed on a TLC plate as it either reacts completely, hydrolyzes, or evaporates.
Q7: How often should I monitor the reaction by TLC?
Monitor the reaction at key intervals:
-
T=0: Spot the starting material (SM) lane and a co-spotted lane (SM + reaction mixture) immediately after adding all reagents. This confirms the identity of the starting material spot.
-
Every 30-60 minutes: Run a new TLC to observe the disappearance of the starting material spot and the appearance of the product spot.[7]
-
Completion: The reaction is considered complete when the starting material spot is no longer visible by UV light and/or staining.[7]
Part 2: Troubleshooting Guide
Even with careful planning, experimental challenges can arise. This guide provides solutions to common issues encountered during TLC monitoring.
Problem: No product spot is visible on the TLC, only starting material.
-
Possible Cause: The reaction has not initiated.
-
Solution: Verify that the chloroacetyl chloride and the base were added to the reaction vessel. Ensure the stirring is adequate. If the reaction is being run at a low temperature, a lack of progress may indicate that it needs to be warmed to room temperature to proceed.[4]
-
-
Possible Cause: The product is co-eluting with the solvent front (Rf is too high).
-
Solution: The mobile phase is too polar. Prepare a new TLC with a less polar solvent system, for example, by increasing the proportion of hexanes (e.g., change from 7:3 to 9:1 Hexanes:Ethyl Acetate).
-
Problem: The spots are streaking or tailing badly.
-
Possible Cause: Amines are basic compounds and can interact strongly with the acidic silica gel on the TLC plate, causing streaking.[8] This is the most likely cause for this specific reaction.
-
Possible Cause: The sample is too concentrated.
-
Solution: Overloading the TLC plate is a common cause of streaking.[10] Dilute the sample taken from the reaction mixture with a small amount of solvent (e.g., ethyl acetate) before spotting it on the plate.
-
Problem: The starting material and product spots are overlapping (poor separation).
-
Possible Cause: The mobile phase polarity is not optimal.
-
Solution: This is the most common issue in TLC. If the spots are too close together and near the bottom of the plate (low Rf), the solvent is not polar enough. Increase the proportion of ethyl acetate (e.g., from 8:2 to 7:3 Hexanes:EtOAc). If the spots are high up the plate and close together (high Rf), the solvent is too polar. Decrease the proportion of ethyl acetate.[11]
-
-
Possible Cause: You are unsure which spot is which.
-
Solution: Use the co-spotting technique. In one lane, spot your starting material. In the middle lane, spot the reaction mixture. In the third lane, apply a spot of the starting material first, and then carefully spot the reaction mixture directly on top of it. If you see two separate spots in the middle lane but a single, elongated "snowman" spot in the co-spot lane, it confirms the identity of your starting material spot.[11]
-
Problem: An unexpected spot appears on the TLC plate.
-
Possible Cause: A side product has formed.
-
Solution: The most common side product is chloroacetic acid, formed from the hydrolysis of chloroacetyl chloride.[4] This is a very polar compound and will likely remain at the baseline (Rf = 0) or streak heavily. Its presence indicates moisture contamination. Another possibility, though less common, is the formation of a di-acylated product if piperazine (without the benzhydryl group) was present as an impurity.[4]
-
Part 3: Experimental Protocols
Protocol 1: Step-by-Step TLC Monitoring Workflow
-
Preparation: In a TLC chamber, add your chosen mobile phase (e.g., 8 mL Hexanes, 2 mL Ethyl Acetate) to a depth of ~0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Cover with the lid and let it equilibrate for 5-10 minutes.
-
Plate Spotting: Using a pencil, gently draw a starting line ~1 cm from the bottom of a silica gel TLC plate. Mark lanes for your starting material (SM), the reaction mixture (R), and a co-spot (C).
-
Sample Application: Dip a glass capillary tube into the solution of your starting material and briefly touch it to the 'SM' and 'C' lanes on the starting line. The spot should be small and concentrated (1-2 mm diameter).[9] Next, dip a new capillary into the stirring reaction mixture and spot it on the 'R' and 'C' lanes.
-
Development: Carefully place the spotted TLC plate into the equilibrated chamber using forceps. Ensure the solvent level is below your starting line.[10] Cover the chamber and allow the solvent to travel up the plate undisturbed until it is ~1 cm from the top.
-
Visualization & Analysis: Remove the plate, immediately mark the solvent front with a pencil, and allow the solvent to evaporate completely. Visualize the spots under a 254 nm UV lamp and circle them with a pencil.[6] Note the appearance of the product spot and the diminishing intensity of the starting material spot over time.
Protocol 2: General Synthesis of this compound
This protocol is a representative example based on common literature procedures.[1]
-
To a solution of 1-benzhydrylpiperazine (1.0 eq) in anhydrous dichloromethane (DCM) in an oven-dried round-bottom flask, add triethylamine (1.2 eq).
-
Cool the stirred mixture to 0 °C using an ice bath.
-
Add chloroacetyl chloride (1.1 eq) dropwise to the cold mixture over 10-15 minutes.
-
Monitor the reaction by TLC every 30 minutes. After the initial addition, the reaction can be allowed to warm to room temperature and stirred until TLC analysis indicates full consumption of the starting material (typically 2-4 hours).
-
Upon completion, the reaction is typically quenched with water and worked up via extraction to isolate the crude product, which can then be purified by recrystallization or column chromatography.
Part 4: Visualizations & Data
Data Tables
Table 1: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role | Expected Polarity |
| 1-Benzhydrylpiperazine | C₁₇H₂₀N₂ | 252.36 | Starting Material | High |
| Chloroacetyl Chloride | C₂H₂Cl₂O | 112.94 | Reagent | (Reactive) |
| This compound | C₁₉H₂₁ClN₂O | 328.84 | Product | Moderate |
| Triethylamine | C₆H₁₅N | 101.19 | Base | Moderate |
Table 2: Example TLC Solvent Systems for Optimization
| System | Hexanes:Ethyl Acetate Ratio | Expected Result |
| A | 9:1 | Low Rf values, spots near baseline. Good for highly non-polar impurities. |
| B | 7:3 | Good starting point. Should provide good separation (Rf ~0.3-0.6). |
| C | 1:1 | High Rf values, spots near solvent front. Good for highly polar compounds. |
| D | 7:3 Hexanes:EtOAc + 1% TEA | Recommended for troubleshooting. Use if spots are streaking. |
Diagrams
Caption: Workflow for TLC Monitoring of the Synthesis.
Caption: Decision Tree for Troubleshooting Common TLC Issues.
References
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin-Layer Chromatography. Retrieved January 17, 2026, from [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved January 17, 2026, from [Link]
-
Khan, I., et al. (2012). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. International Journal of Molecular Sciences, 13(6), 8070-8082. [Link]
-
Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved January 17, 2026, from [Link]
-
Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved January 17, 2026, from [Link]
-
OperaChem. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs [Video]. YouTube. [Link]
-
ResearchGate. (2013, November 1). Tailing in TLC - can anyone help?. Retrieved January 17, 2026, from [Link]
-
Chemistry LibreTexts. (2025, February 24). 24.7: Reactions of Amines. Retrieved January 17, 2026, from [Link]
-
A Level Chemistry. (2017, May 16). A2 6.3.1 - Applying TLC - monitoring the progress of a reaction / A level Chemistry [Video]. YouTube. [Link]
Sources
- 1. yoksis.bilkent.edu.tr [yoksis.bilkent.edu.tr]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. Chromatography [chem.rochester.edu]
Handling and storage guidelines for 1-Benzhydryl-4-(chloroacetyl)piperazine
Introduction
Welcome to the technical support guide for 1-Benzhydryl-4-(chloroacetyl)piperazine. This document is designed for researchers, scientists, and drug development professionals who are synthesizing or utilizing this important chemical intermediate. As a bifunctional molecule, featuring a bulky benzhydryl protecting group and a reactive chloroacetyl moiety, its handling and use in experimental workflows require careful consideration.
This guide provides field-proven insights into its storage, handling, and application, with a focus on troubleshooting common issues that may arise during its synthesis and subsequent reactions. The information herein is synthesized from established chemical principles and data from structurally related compounds to ensure scientific integrity and practical utility.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis or use of this compound, presented in a practical question-and-answer format.
Synthesis Phase: N-Acylation of 1-Benzhydrylpiperazine
The most common route to synthesizing this compound is the reaction of 1-benzhydrylpiperazine with chloroacetyl chloride in the presence of a non-nucleophilic base.
Issue 1: Low or No Yield of the Desired Product
Question: I am reacting 1-benzhydrylpiperazine with chloroacetyl chloride, but my final yield is very low, and I mostly recover my starting material. What is going wrong?
Answer: This issue typically points to three main causes: inactive reagents, suboptimal reaction conditions, or issues with the base used.
-
Causality & Solution:
-
Reagent Quality: Chloroacetyl chloride is highly reactive and susceptible to hydrolysis. If it has been exposed to atmospheric moisture, it will convert to chloroacetic acid, which will not acylate the piperazine.
-
Recommendation: Use a fresh bottle of chloroacetyl chloride or distill the reagent immediately before use. Ensure all glassware is oven-dried, and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Insufficient Activation: The acylation reaction requires a base to neutralize the HCl generated in situ. If the base is weak, absent, or added incorrectly, the reaction will stall as the piperazine starting material becomes protonated and non-nucleophilic.
-
Recommendation: Use at least 1.1 equivalents of a non-nucleophilic tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). Add the base to the solution of 1-benzhydrylpiperazine before the dropwise addition of chloroacetyl chloride.[1]
-
-
Temperature: While these reactions are often exothermic, running them at too low a temperature can slow the rate significantly.
-
Recommendation: Start the reaction at 0 °C during the dropwise addition of the acyl chloride to control the initial exotherm, then allow the reaction to warm to room temperature and stir for 2-4 hours to ensure completion.[1]
-
-
Caption: Troubleshooting decision tree for low yield.
Issue 2: Product Degradation During Workup or Purification
Question: I've successfully synthesized the product according to LC-MS, but it seems to degrade during aqueous workup or silica gel chromatography. Why?
Answer: The chloroacetyl group is a potent electrophile. It is sensitive to nucleophiles, including water (especially under basic conditions) and the silica gel surface itself.
-
Causality & Solution:
-
Hydrolysis: Quenching the reaction with basic solutions (like saturated sodium bicarbonate) can lead to hydrolysis of the chloroacetyl group to a hydroxyacetyl group, or elimination to form a ketene intermediate which can then be trapped.
-
Recommendation: If a basic wash is necessary, perform it quickly at low temperatures (0 °C) and move immediately to the extraction step. Use milder bases like a dilute phosphate buffer if possible.
-
-
Silica Gel Reactivity: The acidic surface of silica gel can catalyze the hydrolysis or other side reactions of sensitive compounds.
-
Recommendation: Minimize the time the compound spends on the silica column. Use a less polar eluent system to move the product faster. Alternatively, neutralize the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (e.g., 0.5-1%) before loading your compound. Purification by crystallization is another viable alternative.
-
-
Downstream Application Phase
Issue 3: Failure of Subsequent Nucleophilic Substitution
Question: I am trying to react this compound with a nucleophile (e.g., an amine or thiol), but the reaction is not proceeding.
Answer: Assuming the identity and purity of your starting material are confirmed, this issue usually stems from the nucleophilicity of the incoming reagent or steric hindrance.
-
Causality & Solution:
-
Poor Nucleophile: If your nucleophile is weak, the reaction may require activation.
-
Recommendation: Add a catalyst such as sodium iodide (NaI) or potassium iodide (KI) to the reaction. This facilitates a Finkelstein reaction, converting the alkyl chloride in situ to the more reactive alkyl iodide, which is then more readily displaced by the nucleophile.
-
-
Steric Hindrance: The bulky benzhydryl group can sterically hinder the approach of a bulky nucleophile to the electrophilic carbon of the chloroacetyl group.
-
Recommendation: Increase the reaction temperature to provide more energy to overcome the activation barrier. If possible, switch to a less sterically hindered nucleophile.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and handling conditions for this compound?
Answer: As this compound is a reactive acylating agent, stringent storage and handling are critical for maintaining its integrity.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances.[2] For long-term stability, storage at -20°C under an inert atmosphere (argon or nitrogen) is highly recommended.[3] This minimizes degradation from atmospheric moisture.
-
Handling: Handle in a chemical fume hood.[4] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5] Avoid creating and inhaling dust.[6] After handling, wash hands and any exposed skin thoroughly.[5] An eyewash station and safety shower should be readily accessible.[2]
Q2: What is the stability profile and what are potential decomposition products?
Answer:
-
Stability: The compound is expected to be stable as a solid when stored under the recommended conditions (cool, dry, inert atmosphere).[2][7] It is susceptible to degradation in the presence of moisture, strong acids, strong bases, and strong oxidizing agents.[4][7]
-
Hazardous Decomposition: In the event of a fire or thermal decomposition, hazardous gases may be generated. Based on its structure and data from related compounds, these include:
Q3: What are the solubility properties of this compound?
Answer: Specific solubility data for this compound is not widely published. However, based on its benzhydrylpiperazine core, its solubility profile can be reliably predicted. It is expected to have low solubility in water and high solubility in common organic solvents.[3][8]
| Solvent | Predicted Solubility | Rationale / Notes |
| Water / Aqueous Buffers | Sparingly soluble to Insoluble | The large, hydrophobic benzhydryl group dominates the molecule's character.[3][8] |
| Dimethyl Sulfoxide (DMSO) | Soluble (e.g., >25 mg/mL) | A common solvent for similar piperazine derivatives.[3] |
| Dimethylformamide (DMF) | Soluble (e.g., >25 mg/mL) | Similar to DMSO, a good polar aprotic solvent for this class of compounds.[3] |
| Dichloromethane (DCM) | Soluble | A common solvent used for its synthesis.[9] |
| Ethanol / Methanol | Soluble | The polarity of the amide and piperazine nitrogens allows for solubility in alcohols.[3] |
| Hexanes / Heptane | Insoluble | The molecule is too polar for nonpolar alkane solvents. |
Data is inferred from structurally similar compounds, such as 1-(4-Chlorobenzhydryl)piperazine.[3][8][10]
Caption: General experimental workflow for synthesis.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-(4-Chlorobenzhydryl)piperazine. Retrieved from Cole-Parmer.[2]
-
Cayman Chemical. (2022, October 4). 1-(4-Chlorobenzhydryl)piperazine Product Information. Retrieved from Cayman Chemical.[3]
-
Cayman Chemical. (2025, October 24). Safety Data Sheet - 1-(4-Chlorobenzhydryl)piperazine. Retrieved from Cayman Chemical.[11]
-
Fisher Scientific. (2011, December 15). Safety Data Sheet - 1-(4-Chlorobenzhydryl)piperazine. Retrieved from Fisher Scientific.[7]
-
BenchChem. (2025). Technical Support Center: Synthesis of Piperazine Derivatives. Retrieved from BenchChem.[12]
-
ChemicalBook. (2025, December 13). Chemical Safety Data Sheet MSDS / SDS - 1-(4-Chlorobenzhydryl)piperazine. Retrieved from ChemicalBook.[5]
- Exploring Trade. (n.d.). Exploring 1-(4-Chlorobenzhydryl)piperazine: Properties, Applications, and Manufacturing Excellence.
-
BenchChem. (2025). Technical Support Center: Optimizing Piperidine Acylation Reactions. Retrieved from BenchChem.[1]
-
ChemicalBook. (n.d.). 1-benzhydryl-4-[(4-chlorophenyl)acetyl]piperazine. Retrieved from ChemicalBook.[13]
-
TCI America. (2018, July 6). Safety Data Sheet - 1-(4-Chlorobenzhydryl)piperazine. Retrieved from Spectrum Chemical.[6]
-
ChemicalBook. (n.d.). 1-(4-Chlorobenzhydryl)piperazine Safety Data Sheet. Retrieved from ChemicalBook.[14]
-
Cayman Chemical. (n.d.). 1-(4-Chlorobenzhydryl)piperazine (CAS 303-26-4). Retrieved from Cayman Chemical.[10]
-
International Journal of Pharmaceutical Sciences and Research. (2012). Synthesis and Pharmacological Evaluation of 1-Benz-hydryl Piperazine Derivatives. IJPSR.[9]
-
Solubility of Things. (n.d.). 1-Benzhydryl-4-methylpiperazine. Retrieved from Solubility of Things.[8]
-
Sigma-Aldrich. (n.d.). 1-(4-Chlorobenzhydryl)piperazine technical grade, 90%. Retrieved from Sigma-Aldrich.[15]
-
BenchChem. (2025). Technical Support Center: Selective Mono-acylation of Piperazine. Retrieved from BenchChem.[16]
-
Fisher Scientific. (n.d.). Safety Data Sheet - N-(4-Chlorobenzhydryl)piperazine. Retrieved from Fisher Scientific.[4]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. fishersci.com [fishersci.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. ijpsr.com [ijpsr.com]
- 10. caymanchem.com [caymanchem.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. 1-benzhydryl-4-[(4-chlorophenyl)acetyl]piperazine [chemicalbook.com]
- 14. 1-(4-Chlorobenzhydryl)piperazine - Safety Data Sheet [chemicalbook.com]
- 15. 1-(4-氯二苯甲基)哌嗪 technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A Guide to Optimizing the Synthesis of 1-Benzhydryl-4-(chloroacetyl)piperazine
This guide serves as a specialized resource for researchers, chemists, and drug development professionals engaged in the synthesis of 1-Benzhydryl-4-(chloroacetyl)piperazine. This key intermediate is pivotal in the development of various pharmacologically active molecules. The synthesis, while conceptually straightforward, presents several challenges that can impact both yield and purity. This document provides in-depth troubleshooting, detailed protocols, and the underlying chemical principles to empower you to navigate these complexities effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions frequently encountered during the synthesis.
Q1: What is the standard synthetic pathway for this compound?
The most common and industrially viable route is a two-step synthesis.
-
Step 1: N-Alkylation. This involves the synthesis of the precursor, 1-Benzhydrylpiperazine, typically by reacting benzhydryl chloride with a molar excess of piperazine.
-
Step 2: N-Acylation. The synthesized 1-Benzhydrylpiperazine is then acylated using chloroacetyl chloride in the presence of a base to yield the final product. The primary challenge in this step is the careful handling of the highly reactive and moisture-sensitive acylating agent.[1]
Q2: My overall yield is consistently low. What are the most critical factors to investigate?
Low overall yield can typically be traced to one of three areas:
-
Inefficient Precursor Synthesis: The formation of the di-substituted byproduct, 1,4-dibenzhydrylpiperazine, is a common issue that consumes your starting material. Using a significant excess of piperazine can statistically favor the desired mono-alkylation.[2]
-
Poor Acylation Conditions: The acylation step is highly exothermic and produces hydrochloric acid (HCl) as a byproduct.[1] Insufficient cooling can lead to side reactions, while failure to effectively neutralize the HCl with a suitable base (like triethylamine) will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[3]
-
Suboptimal Workup and Purification: Product loss during extraction and crystallization is common. Ensuring the correct pH during aqueous washes and selecting an appropriate solvent for crystallization or trituration are critical for maximizing recovery.
Q3: I am struggling with the purity of my final product. What are the likely impurities?
Common impurities include:
-
Unreacted 1-Benzhydrylpiperazine: This indicates an incomplete acylation reaction. It can be removed with an acidic wash during workup.
-
Triethylammonium Chloride: This salt is the byproduct of using triethylamine to neutralize HCl.[3] It is typically removed by washing the organic layer with water.
-
Hydrolyzed Chloroacetyl Chloride: If moisture enters the reaction, chloroacetyl chloride will hydrolyze to chloroacetic acid, which can contaminate the product.
-
Over-acylated Byproducts: While less common at this stage, side reactions can occur, especially if the reaction temperature is not controlled.
Q4: How can I effectively monitor the progress of each reaction step?
Thin-Layer Chromatography (TLC) is the most straightforward method.
-
For Step 1 (Alkylation): Use a mobile phase like Dichloromethane:Methanol (9:1) to resolve benzhydryl chloride, 1-benzhydrylpiperazine, and the 1,4-dibenzhydrylpiperazine byproduct. The product will have an intermediate Rf value between the starting material and the less polar byproduct.
-
For Step 2 (Acylation): Use a mobile phase such as Hexane:Ethyl Acetate (8:2) or Chloroform:Methanol (9:1).[4] The product, this compound, will be less polar (higher Rf) than the starting amine, 1-Benzhydrylpiperazine. The disappearance of the starting amine spot indicates reaction completion.
Section 2: Troubleshooting Guide: Synthesis of 1-Benzhydrylpiperazine (Precursor)
Issue: Low Yield of 1-Benzhydrylpiperazine
| Potential Cause | Underlying Rationale | Recommended Solution |
| Di-alkylation | Piperazine has two nucleophilic secondary amines. If the stoichiometry is near 1:1, a significant portion of the mono-substituted product will react again to form 1,4-dibenzhydrylpiperazine. | Use a significant molar excess of piperazine (4-10 equivalents). This statistically favors the reaction of benzhydryl chloride with an unreacted piperazine molecule over the already-substituted product.[2] |
| Incomplete Reaction | The reaction may not have reached completion due to insufficient time or temperature. | Reflux the reaction mixture for an adequate duration (e.g., 12-18 hours) and monitor via TLC until the benzhydryl chloride spot disappears.[5][6] |
| Poor Isolation | The product may be lost during the workup phase, particularly during acid-base extractions. | After the reaction, the product can be extracted into an aqueous acidic layer (as the hydrochloride salt), leaving non-basic impurities in the organic phase. Subsequent basification of the aqueous layer precipitates the pure amine product.[6] |
Issue: Precursor Purity Problems
| Observed Impurity | Identification Method | Remediation Strategy |
| Unreacted Piperazine | Water-soluble and highly polar. Will not appear on TLC if extracted properly. | During workup, wash the organic layer containing the product thoroughly with water to remove the excess piperazine. |
| 1,4-dibenzhydrylpiperazine | Less polar than the desired product (higher Rf on TLC). | This byproduct is best removed through recrystallization. Since it is more symmetrical and less polar, it will have different solubility profiles. Alternatively, column chromatography can be employed. |
| Benzhydrol | Formed from the hydrolysis of benzhydryl chloride. Has a similar polarity to the product. | Ensure all reagents and solvents are anhydrous. If present, it can be removed by column chromatography. |
Section 3: Troubleshooting Guide: Chloroacetylation Reaction
Issue: Low Yield of this compound
| Potential Cause | Underlying Rationale | Recommended Solution |
| Hydrolysis of Acylating Agent | Chloroacetyl chloride is extremely reactive towards water, leading to its decomposition into chloroacetic acid and HCl.[1] | Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents (e.g., dry Dichloromethane).[7] Dry all glassware thoroughly before use. |
| Protonation of Starting Amine | The reaction generates one equivalent of HCl, which is a strong acid. This acid will protonate the nucleophilic nitrogen of 1-benzhydrylpiperazine, forming an unreactive ammonium salt. | Add at least one equivalent of a tertiary amine base, such as triethylamine (TEA), to the reaction mixture before adding the chloroacetyl chloride.[4][7] The TEA will scavenge the HCl as it is formed, preventing protonation of the substrate. |
| Uncontrolled Exotherm | The acylation reaction is highly exothermic. A rapid temperature increase can lead to the formation of undefined, tar-like byproducts. | Add the chloroacetyl chloride solution dropwise to a cooled (0–5 °C) solution of the 1-benzhydrylpiperazine and base.[4][7] Maintain the low temperature throughout the addition and for a short period afterward before allowing it to warm to room temperature. |
Issue: Final Product is an Oil or Fails to Crystallize
| Potential Cause | Underlying Rationale | Recommended Solution |
| Presence of Salt Byproduct | The triethylammonium chloride formed during the reaction can be sticky and inhibit crystallization if not completely removed. | Wash the organic layer multiple times with water, followed by a wash with brine (saturated NaCl solution) to break any emulsions and further dry the organic layer. |
| Residual Solvent | Trapped solvent can lower the melting point and prevent the formation of a crystalline solid. | After evaporating the solvent on a rotary evaporator, place the crude product under a high vacuum for several hours to remove all volatile residues. |
| Product is Amorphous | Some batches may be resistant to crystallization due to minor impurities acting as crystal growth inhibitors. | Try trituration. Add a small amount of a non-polar solvent in which the product is poorly soluble (e.g., hexane or diethyl ether). Stir or sonicate the mixture. This often encourages the amorphous solid to crash out or an oil to solidify. If this fails, purification by column chromatography is the best alternative.[4] |
Section 4: Key Experimental Protocols
Protocol 4.1: Synthesis of 1-Benzhydrylpiperazine (Precursor)
-
To a round-bottom flask, add acetonitrile, piperazine (5 equivalents), and potassium carbonate (1.7 equivalents).[8]
-
Stir the mixture and add benzhydryl chloride (1 equivalent).
-
Heat the reaction mixture to reflux and maintain for 12-16 hours, monitoring by TLC.
-
After cooling, filter the reaction mixture to remove inorganic salts and wash the filter cake with acetonitrile.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane (DCM) and wash with water (3x) to remove excess piperazine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product, which can be purified further by recrystallization if necessary.
Protocol 4.2: Synthesis of this compound
-
Dissolve 1-Benzhydrylpiperazine (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous dichloromethane (DCM) in a flask under a nitrogen atmosphere.[4][7]
-
Cool the flask to 0-5 °C using an ice bath.
-
Dissolve chloroacetyl chloride (1.1 equivalents) in a small amount of anhydrous DCM and add it to a dropping funnel.
-
Add the chloroacetyl chloride solution dropwise to the stirred, cooled amine solution over 30-45 minutes.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for another hour, then warm to room temperature and stir for 4-6 hours, or until TLC shows the disappearance of the starting material.[7]
-
Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 10% ammonium chloride solution, water (2x), and finally with brine.[6]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol) or by trituration with hexane.
Section 5: Visualizations and Workflows
Diagram 1: Overall Synthetic Workflow
Caption: High-level workflow for the two-step synthesis.
Diagram 2: Chloroacetylation Mechanism & Role of Base
Caption: Mechanism showing the key acylation steps.
Diagram 3: Troubleshooting Logic for Acylation Step
Caption: A decision tree for troubleshooting the acylation reaction.
Section 6: References
-
Google Patents. (n.d.). RU2204556C2 - Method of synthesis of 1-(para-chlorobenzhydryl)-4-(2-hydroxyethyl)-piperazine. Retrieved from
-
Singh, A., et al. (2022). synthesis and anti-convulsant activity of novel benzhydryl piperazine derivatives. International Journal of Pharmaceutical Sciences and Research, 13(4), 1777-1784. Retrieved from [Link]
-
ResearchGate. (n.d.). Method of synthesis of 1-chloroacetyl-4-aryl-piperazine derivatives 1–5. Retrieved from [Link]
-
Kaur, R., et al. (2012). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. Molecules, 17(7), 7694-7705. Retrieved from [Link]
-
Google Patents. (n.d.). DE1072995B - Process for the preparation of 1-p-chlorobenzhydryl-4-m-xylyl-piperazine. Retrieved from
-
Organic Syntheses. (n.d.). 1-Benzyl-4-piperazinone. Retrieved from [Link]
-
Radan, M., et al. (2021). Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity: Synthesis, Molecular Modeling, In Vitro and In Vivo Biological Evaluation. International Journal of Molecular Sciences, 22(21), 11586. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]
-
Kumar, A., et al. (2021). Synthesis of Novel Triazolyl/Oxadiazolyl/Thiadiazolyl-Piperazine as Potential Anticonvulsant Agents. Drug Research, 71(4), 199-203. Retrieved from [Link]
-
Gomha, S. M., et al. (2022). Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. Scientific Reports, 12(1), 1-15. Retrieved from [Link]
-
Sciencemadness.org. (2020). Problem using Chloroacetyl Chloride. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization, antimicrobial studies of certain piperazine containing s-triazine derived compound. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2012). SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF 1-BENZ-HYDRYL PIPERAZINE DERIVATIVES. Retrieved from [Link]
Sources
- 1. Sciencemadness Discussion Board - Problem using Chloroacetyl Chloride - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. yoksis.bilkent.edu.tr [yoksis.bilkent.edu.tr]
- 5. 1-(4-Chlorobenzhydryl)piperazine synthesis - chemicalbook [chemicalbook.com]
- 6. ijpsr.com [ijpsr.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity: Synthesis, Molecular Modeling, In Vitro and In Vivo Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting guide for the synthesis of 1-Benzhydryl-4-(chloroacetyl)piperazine
Welcome to the technical support guide for the synthesis of 1-Benzhydryl-4-(chloroacetyl)piperazine. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during this common N-acylation reaction. The guidance herein is grounded in established chemical principles to help you navigate experimental challenges and optimize your synthetic outcomes.
Reaction Overview
The synthesis involves the nucleophilic acyl substitution of 1-benzhydrylpiperazine with chloroacetyl chloride. The secondary amine of the piperazine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the chloroacetyl chloride. This reaction forms an amide bond and releases hydrochloric acid (HCl) as a byproduct. A non-nucleophilic base, typically triethylamine (TEA), is required to scavenge the HCl produced, which would otherwise protonate the starting amine, rendering it unreactive.
Troubleshooting & Frequently Asked Questions (FAQs)
Q1: My reaction yield is significantly lower than expected. What are the most likely causes?
Low yield is a common issue that can often be traced back to a few critical parameters.
-
Moisture Contamination: Chloroacetyl chloride is extremely sensitive to moisture. It reacts rapidly with water to hydrolyze into chloroacetic acid and HCl, consuming your reagent before it can react with the piperazine.[1][2] This is often the primary culprit for low yields.
-
Solution: Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents (e.g., dichloromethane, THF) and freshly opened or properly stored reagents. Conducting the reaction under an inert atmosphere (e.g., dry nitrogen or argon) is highly recommended to prevent atmospheric moisture from entering the flask.
-
-
Insufficient Base: The reaction generates one equivalent of HCl. This acid will protonate the nucleophilic nitrogen of either the starting material or the product, effectively halting the reaction.
-
Improper Reaction Temperature: While the initial addition of the highly reactive chloroacetyl chloride should be done at a low temperature (0-5 °C) to control the exothermic reaction, maintaining the reaction at this temperature for its entire duration may lead to an incomplete reaction.[4][5]
-
Purity of Starting Materials: The purity of 1-benzhydrylpiperazine is crucial. A common impurity from its own synthesis is 1,4-dibenzhydrylpiperazine, which is unreactive in this step and will reduce your molar yield.[6]
-
Solution: Confirm the purity of your 1-benzhydrylpiperazine by NMR or melting point before starting the reaction. If necessary, purify it by recrystallization or column chromatography.
-
Q2: I am observing an unexpected spot on my TLC analysis. What could this side product be?
Several side products are possible. Identifying them is key to optimizing the reaction.
-
Unreacted Starting Material: A persistent spot corresponding to 1-benzhydrylpiperazine indicates an incomplete reaction. Refer to the solutions in Q1.
-
Triethylamine Hydrochloride: The salt formed between the TEA base and HCl byproduct is often visible on a TLC plate, typically as a baseline spot that may streak. This is normal and will be removed during the aqueous workup.
-
Chloroacetic Acid: If moisture was present, the hydrolysis of chloroacetyl chloride will produce chloroacetic acid.[1] This is an acidic impurity that is easily removed with a basic wash (e.g., saturated sodium bicarbonate solution) during workup.
Q3: The reaction mixture turned into a thick, un-stirrable slurry. What happened?
This is almost always due to the precipitation of triethylamine hydrochloride salt. As the reaction proceeds and HCl is generated, it immediately reacts with the triethylamine to form a salt that is often poorly soluble in solvents like dichloromethane, causing the mixture to solidify.
-
Solution: This is not necessarily a problem and often indicates the reaction is proceeding. If the mixture becomes too thick to stir effectively, you can add a small amount of additional anhydrous solvent to improve fluidity. Ensure your stirring mechanism (magnetic stir bar or overhead stirrer) is robust enough to handle the slurry.
Q4: How can I best monitor the reaction to know when it is complete?
Thin-Layer Chromatography (TLC) is the most effective method.
-
Procedure:
-
Prepare a TLC chamber with a suitable eluent system. A good starting point is a mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1 v/v) or dichloromethane and methanol (e.g., 95:5 v/v).[3][4]
-
On a TLC plate, spot the starting material (1-benzhydrylpiperazine), a co-spot (starting material and reaction mixture), and the reaction mixture.
-
The reaction is complete when the starting material spot is completely consumed in the reaction mixture lane. The product, being more polar, will have a lower Rf value than the starting amine.
-
Experimental Workflow & Data
Synthesis and Troubleshooting Flowchart
The following diagram illustrates the logical workflow for the synthesis, incorporating key decision points for troubleshooting.
Sources
- 1. Chloroacetyl chloride | ClCH2COCl | CID 6577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the reaction of Chloroacetyl chloride with water? [yufenggp.com]
- 3. yoksis.bilkent.edu.tr [yoksis.bilkent.edu.tr]
- 4. ijpsr.com [ijpsr.com]
- 5. 1-Benzhydryl-4-(4-chlorophenylsulfonyl)piperazine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the Analytical Validation of 1-Benzhydryl-4-(chloroacetyl)piperazine Purity
Introduction: The Criticality of Purity in Pharmaceutical Intermediates
In the intricate pathway of drug development, the purity of each component is not merely a quality metric but a cornerstone of safety and efficacy. 1-Benzhydryl-4-(chloroacetyl)piperazine serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its molecular structure, featuring a reactive chloroacetyl group, makes it a versatile building block but also susceptible to the formation of impurities during synthesis and storage. Uncontrolled impurities can lead to downstream reaction failures, the generation of toxic by-products in the final API, and potential adverse effects in patients. Therefore, the rigorous validation of its purity is a non-negotiable aspect of quality control in the pharmaceutical industry.
This guide provides a comparative analysis of the primary analytical methods for validating the purity of this compound. We will delve into the technical nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, offering field-proven insights into their application, strengths, and limitations. Our narrative is grounded in the principles of scientific integrity, with a focus on self-validating protocols that adhere to the stringent standards of the International Council for Harmonisation (ICH) guidelines.[1]
Understanding the Impurity Landscape
The synthesis of this compound typically involves the acylation of 1-benzhydrylpiperazine with chloroacetyl chloride.[2] This process, while straightforward, can give rise to a predictable set of impurities that must be monitored and controlled.
A logical workflow for identifying potential impurities is crucial for developing specific and robust analytical methods.
Caption: Logical workflow of impurity generation in the synthesis of this compound.
Common Process and Degradation Impurities to Consider:
-
1-Benzhydrylpiperazine: Unreacted starting material.
-
Chloroacetic acid: Formed from the hydrolysis of chloroacetyl chloride or the final product.
-
1,4-Bis(chloroacetyl)piperazine: A potential by-product if piperazine itself is a starting impurity.
-
1-Benzhydryl-4-(hydroxyacetyl)piperazine: A potential hydrolysis degradation product of the target molecule.
Comparative Analysis of Analytical Methodologies
The selection of an appropriate analytical technique is contingent on the specific requirements of the analysis, such as the need for quantitation, identification of unknowns, or routine quality control.
| Method | Principle | Primary Use Case | Strengths | Limitations |
| HPLC-UV | Differential partitioning of analytes between a stationary and mobile phase. | Quantitative analysis of the main component and known impurities. | High precision and accuracy, robust for routine QC, versatile. | May require chromophores for UV detection, can be destructive. |
| GC-MS | Separation of volatile compounds followed by mass-based detection. | Identification and quantification of volatile impurities and residual solvents. | High sensitivity and specificity, excellent for structural elucidation of unknowns. | Not suitable for non-volatile or thermally labile compounds. |
| qNMR | Signal intensity is directly proportional to the number of nuclei. | Absolute purity determination without a specific reference standard. | Primary ratio method, highly accurate, non-destructive, provides structural information. | Lower sensitivity than chromatographic methods, requires specialized equipment. |
High-Performance Liquid Chromatography (HPLC): The Workhorse of Quality Control
HPLC is the most widely adopted technique for the purity assessment of pharmaceutical compounds due to its high resolution, sensitivity, and adaptability.[3][4][5] A stability-indicating HPLC method is one that can accurately quantify the analyte of interest in the presence of its impurities and degradation products.[1][6][7][8][9]
Experimental Protocol: A Proposed Stability-Indicating RP-HPLC Method
This protocol is a robust starting point for the validation of this compound purity.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
Method Validation Workflow:
The following workflow, based on ICH Q2(R1) guidelines, ensures the reliability of the developed method.
Caption: A typical workflow for HPLC method validation according to ICH guidelines.
Forced Degradation Studies: To establish the stability-indicating nature of the method, the sample is subjected to stress conditions such as acid and base hydrolysis, oxidation, and thermal and photolytic stress. This intentionally degrades the sample to ensure that the degradation products are well-separated from the main analyte peak.
Gas Chromatography-Mass Spectrometry (GC-MS): Unmasking Volatile Impurities
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[4] It is particularly useful for identifying residual solvents from the synthesis process and for characterizing impurities that are amenable to gas chromatography.
Experimental Protocol: GC-MS for Impurity Identification
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent like dichloromethane or methanol.
GC-MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Inlet Temperature: 280 °C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 150 °C, hold for 2 min.
-
Ramp: 15 °C/min to 300 °C, hold for 10 min.
-
-
MS Transfer Line Temperature: 290 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-550 m/z.
Expected Fragmentation Pattern: The mass spectrum of this compound is expected to show characteristic fragments arising from the cleavage of the benzhydryl group, the piperazine ring, and the chloroacetyl moiety. The benzhydryl cation (m/z 167) is a likely prominent peak. Fragmentation of the piperazine ring and the loss of the chloroacetyl group will also provide key structural information.[10][11][12][13][14]
Quantitative NMR (qNMR): The Primary Method for Absolute Purity
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a specific reference standard of the same compound. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.
Experimental Protocol: Purity Determination by ¹H qNMR
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample.
-
Accurately weigh a suitable internal standard (e.g., maleic acid, dimethyl sulfone) of known purity. The internal standard should have a simple spectrum with at least one signal that is well-resolved from the analyte signals.
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
NMR Acquisition Parameters:
-
Spectrometer: 400 MHz or higher.
-
Pulse Sequence: A simple 90° pulse-acquire sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest to ensure full relaxation.
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (typically 16 or more).
Data Processing and Calculation:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Conclusion: An Integrated Approach to Purity Validation
No single analytical method is sufficient to fully characterize the purity of a pharmaceutical intermediate like this compound. A comprehensive and robust validation strategy employs these techniques orthogonally. HPLC serves as the primary tool for routine quality control and stability testing, providing precise quantification of the main component and known impurities. GC-MS is invaluable for the identification of unknown volatile impurities and for confirming the identity of known standards. Finally, qNMR offers a powerful, non-destructive method for the absolute determination of purity, serving as a primary reference method.
By integrating these methodologies within a framework of rigorous validation as prescribed by ICH guidelines, researchers, scientists, and drug development professionals can ensure the quality, safety, and consistency of this compound, thereby safeguarding the integrity of the final active pharmaceutical ingredient.
References
-
Biomedical Journal of Scientific & Technical Research. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Retrieved January 17, 2026, from [Link]
-
Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved January 17, 2026, from [Link]
-
Research and Reviews. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved January 17, 2026, from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2012). SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF 1-BENZ-HYDRYL PIPERAZINE DERIVATIVES. Retrieved January 17, 2026, from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization, antimicrobial studies of certain piperazine containing s-triazine derived compound. Retrieved January 17, 2026, from [Link]
-
Advances in Bioresearch. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. Retrieved January 17, 2026, from [Link]
-
PubMed. (2008). 1-Benzhydryl-4-(4-chloro-phenyl-sulfonyl)piperazine. Retrieved January 17, 2026, from [Link]
-
Asian Journal of Chemistry. (n.d.). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Retrieved January 17, 2026, from [Link]
-
AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. Retrieved January 17, 2026, from [Link]
-
Alentris Research Pvt. Ltd. (n.d.). Acetyl 4-Chloro Benzhydryl Piperazine - API Impurities. Retrieved January 17, 2026, from [Link]
-
Semantic Scholar. (2016). A Validated Stability Indicating RP-HPLC Method for Determination of Phenobarbital and Acefylline Piperazine in Bulk Drug and Combined Dosage Form. Retrieved January 17, 2026, from [Link]
-
International Journal of Pharmaceutical Sciences and Medicine. (n.d.). STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS QUANTIFICATION OF ANTIHISTAMINIC & ASTHMATIC. Retrieved January 17, 2026, from [Link]
- Google Patents. (n.d.). RU2204556C2 - Method of synthesis of 1-(para-chlorobenzhydryl)-4-(2-hydroxyethyl)-piperazine.
-
GSC Biological and Pharmaceutical Sciences. (2018). Stability indicating analytical method validation for hydralazine hydrochloride related substances method-I by Reverse Phase High Performance Liquid Chromatography in drug substances. Retrieved January 17, 2026, from [Link]
-
MDPI. (n.d.). Development and Validation of a Stability-Indicating RP-HPLC Method for Bexagliflozin and Structural Elucidation of a Novel Acidic Degradation Product. Retrieved January 17, 2026, from [Link]
-
Oriental Journal of Chemistry. (n.d.). Stability Indicating RP-HPLC Method Development for Related Substances of Anti-Histamine Promethazine Hydrochloride and its Validation Study. Retrieved January 17, 2026, from [Link]
-
PubMed Central. (2012). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. Retrieved January 17, 2026, from [Link]
- Google Patents. (n.d.). DE1072995B - Process for the preparation of 1-p-chlorobenzhydryl-4-m-xylyl-piperazine.
-
SciSpace. (n.d.). GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). Mass spectrum and the fragmentation pattern of the peracetylated methyl.... Retrieved January 17, 2026, from [Link]
-
PubMed Central. (n.d.). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. Retrieved January 17, 2026, from [Link]
-
Wiley. (n.d.). 1-Benzhydryl-4-(methylsulfonyl)piperazine - Optional[13C NMR] - Chemical Shifts. Retrieved January 17, 2026, from [Link]
-
PubMed. (2025). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. Retrieved January 17, 2026, from [Link]
Sources
- 1. jddtonline.info [jddtonline.info]
- 2. ijpsr.com [ijpsr.com]
- 3. biomedres.us [biomedres.us]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 6. A Validated Stability Indicating RP-HPLC Method for Determination of Phenobarbital and Acefylline Piperazine in Bulk Drug and Combined Dosage Form | Semantic Scholar [semanticscholar.org]
- 7. ijpsm.com [ijpsm.com]
- 8. mdpi.com [mdpi.com]
- 9. Stability Indicating RP-HPLC Method Development for Related Substances of Anti-Histamine Promethazine Hydrochloride and its Validation Study. – Oriental Journal of Chemistry [orientjchem.org]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. caymanchem.com [caymanchem.com]
- 14. Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 1-Benzhydryl-4-(chloroacetyl)piperazine and Other Alkylating Agents: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate alkylating agent is a critical decision in the design of therapeutic strategies, particularly in oncology. This guide provides a comparative study of 1-Benzhydryl-4-(chloroacetyl)piperazine, a potentially novel alkylating agent, with established clinical agents such as chlorambucil, melphalan, and busulfan. This analysis is based on the inferred reactivity of this compound, drawing from the known chemical behavior of its constituent moieties, and is supported by experimental data for the comparator compounds.
Introduction to Alkylating Agents
Alkylating agents are a cornerstone of cancer chemotherapy.[1] Their therapeutic effect stems from their ability to form covalent bonds with nucleophilic moieties in cells, most notably with the DNA of cancer cells.[2][3] This alkylation process can lead to DNA strand breaks, cross-linking, and abnormal base pairing, ultimately triggering cell cycle arrest and apoptosis.[4] The diverse chemical structures of alkylating agents result in varied mechanisms of action, reactivity, and clinical applications.[2]
This guide focuses on a comparative analysis of this compound against three well-established alkylating agents: chlorambucil, melphalan, and busulfan. While direct experimental data for this compound is not extensively available in published literature, its chemical structure allows for informed predictions of its reactivity and potential as a therapeutic agent.
Chemical Structures and Mechanisms of Action
This compound: This compound features a piperazine ring substituted with a benzhydryl group at one nitrogen and a chloroacetyl group at the other. The electrophilic center is the carbon atom of the chloroacetyl group, which is susceptible to nucleophilic attack. The bulky benzhydryl group may influence the compound's solubility, membrane permeability, and interaction with biological targets. It is hypothesized that this compound acts as a monofunctional alkylating agent, with the chloroacetyl group reacting with nucleophilic sites on DNA and proteins.[5][6]
Chlorambucil and Melphalan: Both are nitrogen mustards characterized by a bis(2-chloroethyl)amine functional group attached to an aromatic ring.[2] They are bifunctional alkylating agents, meaning they can form two covalent bonds, leading to the formation of interstrand and intrastrand DNA cross-links.[4] This cross-linking is a highly cytotoxic lesion that severely inhibits DNA replication and transcription.[7]
Busulfan: This agent is an alkyl sulfonate with two methanesulfonate leaving groups.[2] It is also a bifunctional alkylating agent that primarily forms DNA-protein and DNA-DNA cross-links.[5]
Comparative Cytotoxicity
The cytotoxic potential of an alkylating agent is typically quantified by its half-maximal inhibitory concentration (IC50) against various cancer cell lines. Lower IC50 values indicate greater potency. The following table summarizes published IC50 values for the comparator alkylating agents across a range of cancer cell lines.
| Alkylating Agent | Cancer Cell Line | IC50 (µM) |
| Chlorambucil | A2780 (Ovarian) | 12 - 43[2] |
| MCF-7 (Breast) | >130[2] | |
| MDA-MB-231 (Breast) | >130[2] | |
| Melphalan | HL-60 (Leukemia) | 4.5[8] |
| MOLT-4 (Leukemia) | 1.5[8] | |
| MDA-MB-231 (Breast) | 37.78 (48h)[9] | |
| MCF-7 (Breast) | 15.88 (48h)[9] | |
| Carmustine (BCNU) | HL-60 (Leukemia) | 10.0[8] |
| MOLT-4 (Leukemia) | 22.0[8] | |
| Malme-3M (Melanoma) | 20[10] | |
| MCF-7 (Breast) | 89.12[11] |
Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density and incubation time.
Experimental Protocols
Accurate comparison of alkylating agents relies on standardized and reproducible experimental protocols. Below are detailed methodologies for key assays to evaluate their performance.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
Objective: To determine the half-maximal inhibitory concentration (IC50) of an alkylating agent.
Methodology:
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell adherence.
-
Drug Treatment: Prepare serial dilutions of the alkylating agent in cell culture medium. Remove the existing medium from the wells and add the drug-containing medium. Include untreated control wells.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: DNA Interstrand Cross-linking (Modified Comet Assay)
This assay sensitively detects DNA interstrand cross-links in individual cells.[12]
Objective: To quantify the formation of DNA interstrand cross-links induced by a bifunctional alkylating agent.
Methodology:
-
Cell Treatment: Treat cells with the alkylating agent for a defined period.
-
Irradiation: Irradiate the cells with a fixed dose of gamma-rays to introduce a known number of DNA strand breaks.
-
Cell Embedding: Embed the cells in low-melting-point agarose on a microscope slide.
-
Lysis: Lyse the cells with a high-salt and detergent solution to remove membranes and proteins, leaving the DNA as nucleoids.
-
Denaturation: Immerse the slides in an alkaline solution to unwind the DNA.
-
Electrophoresis: Perform electrophoresis under alkaline conditions. DNA fragments will migrate towards the anode, forming a "comet tail." The presence of interstrand cross-links will reduce the migration of DNA.
-
Visualization: Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.
-
Data Analysis: Quantify the extent of DNA migration (comet tail moment) using image analysis software. A decrease in tail moment compared to the irradiated control indicates the presence of interstrand cross-links.
Protocol 3: Cellular Protein Alkylation (Chemoproteomics)
This method allows for the identification and quantification of protein targets of alkylating agents.[13]
Objective: To identify the specific amino acid residues alkylated by the test compound.
Methodology:
-
Cell Treatment: Treat cells with the alkylating agent.
-
Cell Lysis: Lyse the cells and extract the total protein.
-
Protein Digestion: Digest the proteins into smaller peptides using an enzyme such as trypsin.[14]
-
Enrichment (Optional): If the alkylating agent contains a bioorthogonal handle (e.g., an alkyne or azide), the modified peptides can be enriched using click chemistry.
-
LC-MS/MS Analysis: Separate the peptides using liquid chromatography and analyze them by tandem mass spectrometry.
-
Data Analysis: Use specialized software to identify the peptides that have been modified by the alkylating agent and pinpoint the specific site of alkylation.
Visualizing the Impact: Signaling Pathways and Experimental Workflows
The cellular response to DNA damage induced by alkylating agents involves a complex network of signaling pathways. The following diagram illustrates a generalized pathway leading to cell cycle arrest and apoptosis.
Caption: Generalized DNA damage response pathway initiated by alkylating agents.
The following diagram outlines a typical workflow for the preclinical evaluation of a novel alkylating agent.
Caption: Preclinical evaluation workflow for a novel alkylating agent.
Conclusion
This guide provides a framework for the comparative analysis of this compound with established alkylating agents. Based on its structure, it is hypothesized to function as a monofunctional alkylating agent, with the chloroacetyl moiety being the reactive component. The bulky benzhydryl group may confer unique pharmacological properties. Further experimental investigation, following the protocols outlined herein, is necessary to fully elucidate its cytotoxic potency, mechanism of action, and potential as a therapeutic agent. The provided data on established alkylating agents serves as a benchmark for these future studies.
References
-
Clavel, M., et al. (2023). Chlorambucil-Bearing Hybrid Molecules in the Development of Potential Anticancer Agents. Molecules, 28(19), 6958. [Link]
-
Science.gov. (n.d.). cell lines ic50. Retrieved from [Link]
-
Michejda, C. J., et al. (1996). Specificity of DNA alkylation by 1-(2-chloroethyl)-3-alkyl-3-acyltriazenes depends on the structure of the acyl group: kinetic and product studies. Chemical Research in Toxicology, 9(7), 1235-1242. [Link]
-
Science.gov. (n.d.). lines ic50 values. Retrieved from [Link]
-
Gombert, M., et al. (1999). Comparative cytotoxicity of carmustine (BCNU), nimustine (ACNU) and elmustine (HeCNU) after depletion of O6-alkylguanine-DNA alkyltransferase (O6-AGT). Journal of Cancer Research and Clinical Oncology, 125(11), 623-628. [Link]
-
Yarim, M., et al. (2012). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. International Journal of Molecular Sciences, 13(7), 8071-8085. [Link]
-
ResearchGate. (n.d.). Mean IC50 values (with 95% confidence intervals) of Melphalan in four.... Retrieved from [Link]
-
Yarim, M., et al. (2012). Cancer cell cytotoxicities of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives. International Journal of Molecular Sciences, 13(7), 8071-8085. [Link]
-
Hirose, Y., et al. (2003). Leukemia cells are sensitized to temozolomide, carmustine and melphalan by the inhibition of O6-methylguanine-DNA methyltransferase. International Journal of Oncology, 23(5), 1357-1362. [Link]
-
ResearchGate. (n.d.). Graphs illustrating the IC 50 values for (a) melphalan, (b) nimustine.... Retrieved from [Link]
-
de Oliveira, M. R., et al. (2023). Curcumin and melphalan cotreatment induces cell cycle arrest and apoptosis in MDA-MB-231 breast cancer cells. Oncology Letters, 26(4), 438. [Link]
-
ResearchGate. (n.d.). The cytotoxicity assay (IC 50 values (µM)) performed for the analyzed molecules. Retrieved from [Link]
-
JoVE. (2022). DNA-protein Crosslinks Repair Measurements on Transfected Plasmids. Retrieved from [Link]
-
Orlando, D. A., et al. (2014). Measuring the Formaldehyde Protein–DNA Cross-Link Reversal Rate. Analytical Chemistry, 86(12), 5844-5849. [Link]
-
Wang, C., et al. (2015). Quantitative Chemoproteomics for Site-Specific Analysis of Protein Alkylation by 4-Hydroxy-2-Nonenal in Cells. Analytical Chemistry, 87(4), 2297-2305. [Link]
-
ACS Publications. (2015). Quantitative Chemoproteomics for Site-Specific Analysis of Protein Alkylation by 4-Hydroxy-2-Nonenal in Cells. Retrieved from [Link]
-
protocols.io. (2017). Protein extraction, alkylation, and digestion for LC/MS of HEK-293. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Table S3 IC50 values of 126−165 against cancer and normal cell lines, at different incubation time, mechanism of action, targ. Retrieved from [Link]
-
ResearchGate. (n.d.). Method of synthesis of 1-chloroacetyl-4-aryl-piperazine derivatives 1–5. Retrieved from [Link]
-
NCBI Bookshelf. (n.d.). Alkylating Agents. Retrieved from [Link]
-
Yarim, M., et al. (2012). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. International Journal of Molecular Sciences, 13(7), 8071-8085. [Link]
-
MDPI. (2012). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. Retrieved from [Link]
-
NIH. (n.d.). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono. Retrieved from [Link]
-
ResearchGate. (n.d.). In Vitro Alkylation Methods for Assessing the Protein Redox State. Retrieved from [Link]
-
NIH. (n.d.). Isolation and detection of DNA–protein crosslinks in mammalian cells. Retrieved from [Link]
-
ResearchGate. (n.d.). Alkylation activity of compounds 12a-f on comparison to chlorambucil; NBP test results. Retrieved from [Link]
-
JoVE. (n.d.). Analysis of DNA Interstrand Cross-Links and their Repair by Modified Comet Assay. Retrieved from [Link]
-
ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a.... Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis and cytotoxicity studies of novel benzhydrylpiperazine carboxamide and thioamide derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of action of alkylating agents. A. Formation of.... Retrieved from [Link]
-
ResearchGate. (n.d.). Cytotoxic Activities of some Novel Benzhydrylpiperazine Derivatives. Retrieved from [Link]
-
NIH. (n.d.). Alkylation of nucleobases by 2-chloro-N,N-diethylethanamine hydrochloride (CDEAH) sensitizes PARP1-deficient tumors. Retrieved from [Link]
-
SciSpace. (n.d.). On the mechanism of action of the alkylating agents. I. Interaction of alkylating agents with nucleic acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Effects of carmustine [bis-chloroethylnitrosourea (BCNU)] and.... Retrieved from [Link]
-
PubMed. (2008). DNA alkylation products formed by 1-(2-chloroethyl)-1-nitrosourea as molecular dosimeters of therapeutic response. Retrieved from [Link]
-
Public Library of Science. (n.d.). IC50 values in leukemic cell lines, primary lymphoblast cells from pre-B ALL and T-ALL patients. Retrieved from [Link]
-
NIH. (n.d.). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1. Syntheses of chloroacetyl chloride derivatives (1-8). Retrieved from [Link]
-
NIH. (n.d.). Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. Retrieved from [Link]
Sources
- 1. 1-(4-Chlorobenzhydryl)piperazine synthesis - chemicalbook [chemicalbook.com]
- 2. Chlorambucil-Bearing Hybrid Molecules in the Development of Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Specificity of DNA alkylation by 1-(2-chloroethyl)-3-alkyl-3-acyltriazenes depends on the structure of the acyl group: kinetic and product studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1,4-Bis(chloroacetyl)piperazine (1703-23-7) for sale [vulcanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. RU2204556C2 - Method of synthesis of 1-(para-chlorobenzhydryl)-4-(2-hydroxyethyl)-piperazine - Google Patents [patents.google.com]
- 8. Leukemia cells are sensitized to temozolomide, carmustine and melphalan by the inhibition of O6-methylguanine-DNA methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Curcumin and melphalan cotreatment induces cell cycle arrest and apoptosis in MDA-MB-231 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. Analysis of DNA Interstrand Cross-Links and their Repair by Modified Comet Assay | Springer Nature Experiments [experiments.springernature.com]
- 13. Quantitative Chemoproteomics for Site-Specific Analysis of Protein Alkylation by 4-Hydroxy-2-Nonenal in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
The Versatile Scaffold: A Comparative Guide to the Biological Activities of 1-Benzhydryl-4-(chloroacetyl)piperazine Derivatives
The 1-benzhydrylpiperazine moiety is a well-established pharmacophore, forming the structural core of numerous therapeutic agents with a wide array of biological activities.[1][2][3] The introduction of a chloroacetyl group at the N4 position of the piperazine ring creates a versatile intermediate, 1-Benzhydryl-4-(chloroacetyl)piperazine, which serves as a powerful scaffold for the synthesis of a diverse library of compounds. The reactive chloroacetyl group provides a convenient handle for introducing various functionalities through nucleophilic substitution, allowing for the fine-tuning of pharmacological properties.[4][5][6]
This guide provides an in-depth, objective comparison of the biological activities of compounds synthesized from this scaffold, supported by experimental data. We will explore the anticancer, anti-inflammatory, and antimicrobial potential of these derivatives, presenting their performance against established alternatives and elucidating the underlying structure-activity relationships.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Derivatives of 1-benzhydrylpiperazine have demonstrated significant potential as anticancer agents, with activities ranging from cytotoxicity against various cancer cell lines to specific enzyme inhibition.[5][7][8][9]
Histone Deacetylase (HDAC) Inhibition
A notable application of the 1-benzhydrylpiperazine scaffold is in the development of Histone Deacetylase (HDAC) inhibitors, a promising class of anticancer drugs.[7][10] By utilizing 1-benzhydrylpiperazine as a surface recognition group, a series of potent HDAC inhibitors have been synthesized and evaluated for their anti-breast cancer activity.[7][10]
In a study focused on HDAC inhibition, two derivatives, a selective HDAC6 inhibitor and a non-selective HDAC inhibitor, demonstrated nanomolar efficacy.[7] The anti-cancer, anti-migratory, and anti-invasive activities of these compounds were evaluated in MDA-MB-231 and MCF-7 breast cancer cell lines.[7]
| Compound | Target | IC50 (nM) | Cell Line | Cytotoxicity IC50 (µM) | Reference |
| Selective HDAC6 Inhibitor | HDAC6 | nanomolar | MDA-MB-231 | - | [7] |
| Non-selective HDAC inhibitor | HDACs | nanomolar | MDA-MB-231 | - | [7] |
| Compound 8b | Non-selective HDAC | - | MDA-MB-231 | 5.42 | [10] |
| Compound 6b | Selective HDAC6 | 186 | MDA-MB-231 | 33.40 | [10][11] |
| Compound 9b | Selective HDAC6 | 31 | MDA-MB-231 | 38.1 | [10][11] |
| Compound 7b | Non-selective HDAC | - | MDA-MB-231 | 10.55 | [10] |
IC50 values represent the concentration required to inhibit 50% of the enzyme activity or cell viability.
The non-selective HDAC inhibitor with a seven-carbon-atom linker (compound 8b) exhibited potent anti-tumor, anti-metastatic, and anti-angiogenic effects in a zebrafish MDA-MB-231 xenograft model at low micromolar concentrations.[10]
The cytotoxic activity of the synthesized HDAC inhibitors was assessed using a standard MTT assay.[10]
-
Cell Seeding: MDA-MB-231 (5 x 10³ cells/well) and MCF-7 (5 x 10³ cells/well) cells were seeded in 96-well plates.
-
Compound Treatment: Cells were treated with the synthesized compounds at six different concentrations (100, 50, 25, 12.5, 6.25, and 3.13 µM) in five replicates for 48 hours.
-
MTT Addition: 20 µL of MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well.
-
Incubation and Measurement: After a suitable incubation period, the formazan crystals were dissolved, and the absorbance was measured to determine cell viability.
Caption: Workflow for assessing cell viability using the MTT assay.
Cytotoxicity in Various Cancer Cell Lines
Derivatives of 1-benzhydrylpiperazine have also been evaluated for their broad-spectrum anticancer activity against a panel of human cancer cell lines.[5][9] For instance, a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives showed significant cell growth inhibitory activity on liver, breast, colon, gastric, and endometrial cancer cell lines.[5] Another study reported the antiproliferative activity of sulfonamide, carboxamide, and thiourea derivatives against breast (MCF-7), hepatocellular (HepG-2), cervix (HeLa), and colon carcinoma (HT-29) cell lines.[9]
Anti-inflammatory Activity: Dual COX-2/5-LOX Inhibition
Inflammation is a key process in many diseases, and the cyclooxygenase (COX) and lipoxygenase (LOX) pathways are major targets for anti-inflammatory drugs. A novel series of benzhydrylpiperazine-based compounds have been designed and synthesized as dual inhibitors of COX-2 and 5-LOX.[12]
One of the most promising compounds from this series, compound 9d , which has a 4-chloro substitution on the terminal phenyl ring, demonstrated superior inhibitory activity compared to the standard drugs celecoxib (a selective COX-2 inhibitor) and zileuton (a 5-LOX inhibitor).[12]
| Compound | COX-2 IC50 (µM) | 5-LOX IC50 (µM) | Reference |
| Compound 9d | 0.25 ± 0.03 | 7.87 ± 0.33 | [12] |
| Celecoxib | 0.36 ± 0.023 | - | [12] |
| Zileuton | - | 14.29 ± 0.173 | [12] |
| Indomethacin | 0.35 ± 0.013 | - | [12] |
IC50 values represent the concentration required to inhibit 50% of the enzyme activity.
In a paw edema model, compound 9d exhibited a significant anti-inflammatory response by inhibiting the production of pro-inflammatory mediators like PGE2, IL-6, and TNF-α, while increasing the level of the anti-inflammatory cytokine IL-10.[12] Furthermore, this compound showed analgesic effects comparable to indomethacin and was devoid of gastrointestinal, liver, kidney, and cardiac toxicity.[12]
The synthesis of these dual inhibitors involves a multi-step process starting from the formation of a benzhydrylpiperazine intermediate.[12]
Caption: Synthetic scheme for the preparation of dual COX-2/5-LOX inhibitors.
Antimicrobial Activity: Combating Pathogenic Microorganisms
The 1-benzhydrylpiperazine scaffold has also been explored for the development of antimicrobial agents.[13][14][15][16] Various derivatives have been synthesized and screened for their activity against a range of bacterial and fungal strains.
In one study, a series of 1,4-disubstituted piperazine derivatives were synthesized and evaluated for their in vitro antimicrobial activities.[13] Several compounds showed excellent to moderate activity against various bacterial strains. For example, compounds 12a , 12d , and 12i exhibited promising activity against Pseudomonas aeruginosa, Staphylococcus aureus, and Staphylococcus aureus MLS 16, respectively.[13]
Another study focused on piperazine-containing s-triazine derivatives and found that several synthesized compounds were effective against both Gram-positive and Gram-negative bacteria, with compounds 2b , 2d , and 2g showing good activity.[14][16]
The minimum inhibitory concentration (MIC) of the synthesized compounds against various microbial strains is typically determined using the broth microdilution method.[14]
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The synthesized compounds are serially diluted in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion and Future Perspectives
The derivatization of the this compound scaffold has proven to be a fruitful strategy for the discovery of novel bioactive compounds. The versatility of the benzhydrylpiperazine core, combined with the reactivity of the chloroacetyl group, allows for the generation of diverse chemical entities with significant potential in oncology, inflammation, and infectious diseases.
The comparative data presented in this guide highlight the promising performance of these synthetic compounds against established drugs. Further optimization of the lead compounds through structure-activity relationship studies, along with in-depth mechanistic investigations, will be crucial for their future development as therapeutic agents. The self-validating nature of the described protocols, from synthesis to biological evaluation, provides a robust framework for researchers in the field of drug discovery and development.
References
-
Al-Qaisi, J. A., et al. (2022). Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity: Synthesis, Molecular Modeling, In Vitro and In Vivo Biological Evaluation. Pharmaceutics, 14(12), 2600. [Link][7][10]
-
Kumar, A., et al. (2024). Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity. RSC Medicinal Chemistry. [Link][12]
-
Al-Qaisi, J. A., et al. (2022). Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity: Synthesis, Molecular Modeling, In Vitro and In Vivo Biological Evaluation. PubMed Central. [Link][10][11]
-
Arote, R. B., et al. (2023). Synthesis and evaluation of 1-benzhydryl-sulfonyl-piperazine derivatives as inhibitors of MDA-MB-231 human breast cancer cell proliferation. Anti-Cancer Agents in Medicinal Chemistry. [Link][8]
-
Kumar, A., et al. (2019). Synthesis and in vitro antiproliferative activity of novel 1-benzhydrylpiperazine derivatives against human cancer cell lines. ResearchGate. [Link][9]
-
Al-Qaisi, J. A., et al. (2022). Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity: Synthesis, Molecular Modeling, In Vitro and In Vivo Biological Evaluation. PubMed Central. [Link][11]
-
Thakran, A. K., et al. (2012). Synthesis and Pharmacological Evaluation of 1-Benzhydryl Piperazine Derivatives. International Journal of Pharmaceutical Sciences and Research. [Link][4]
-
Reddy, T. J., et al. (2017). Synthesis of 1-benzhydryl piperazine derivatives and evaluation of their ACE inhibition and antimicrobial activities. ResearchGate. [Link][13]
- Unknown. (n.d.). Method of synthesis of 1-(para-chlorobenzhydryl)-4-(2-hydroxyethyl)-piperazine.
-
Gurdal, E. E., et al. (2010). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. PubMed Central. [Link][5]
-
Unknown. (n.d.). Synthesis, characterization, antimicrobial studies of certain piperazine containing s-triazine derived compound. Journal of Chemical and Pharmaceutical Research. [Link][14]
-
Singh, K., et al. (2022). Synthesis and Anti-convulsant Activity of Novel Benzhydryl Piperazine Derivatives. International Journal of Pharmaceutical Sciences and Research. [Link][17]
-
Unknown. (n.d.). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Asian Journal of Chemistry. [Link][15]
-
Patel, D. R., et al. (2014). Synthesis, characterization, antimicrobial studies of certain piperazine containing s-triazine derived compound. ResearchGate. [Link][16]
-
Unknown. (n.d.). 1-Benzhydryl-4-methylpiperazine. Solubility of Things. [Link][3]
-
Singh, K., et al. (2022). Synthesis and Anti-convulsant Activity of Novel Benzhydryl Piperazine Derivatives. IJPSR. [Link][18]
-
Unknown. (n.d.). 1-(4-Chlorobenzhydryl)piperazine. LookChem. [Link]
-
Unknown. (n.d.). Synthesis, characterization, crystal and molecular structure analysis of a novel 1-benzhydryl piperazine derivative. Semantic Scholar. [Link]
-
Kumar, A., et al. (2021). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. PubMed Central. [Link]
-
Gurdal, E. E., et al. (2008). 1-Benzhydryl-4-(4-chloro-phenyl-sulfonyl)piperazine. PubMed. [Link][6]
-
Unknown. (n.d.). Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Asian Pacific Journal of Health Sciences. [Link]
-
Unknown. (n.d.). Biological Activities of Piperazine Derivatives: A Comprehensive Review. Ayushdhara. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. ijpsr.com [ijpsr.com]
- 5. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-Benzhydryl-4-(4-chloro-phenyl-sulfonyl)piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity: Synthesis, Molecular Modeling, In Vitro and In Vivo Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity: Synthesis, Molecular Modeling, In Vitro and In Vivo Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. jocpr.com [jocpr.com]
- 15. asianpubs.org [asianpubs.org]
- 16. researchgate.net [researchgate.net]
- 17. ijpsr.com [ijpsr.com]
- 18. ijpsr.com [ijpsr.com]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 1-Benzhydrylpiperazine Derivatives in Cancer Research
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 1-benzhydrylpiperazine derivatives, with a specific focus on analogs developed for cytotoxic activity against various cancer cell lines. We will objectively compare the performance of different derivatives, supported by experimental data, and detail the underlying scientific rationale for their design and evaluation.
Introduction: The Therapeutic Potential of the Benzhydrylpiperazine Scaffold
The 1-benzhydrylpiperazine moiety is a well-established pharmacophore found in a diverse range of therapeutic agents, noted for activities including antihistaminic, calcium channel blocking, and anticonvulsant effects.[1][2] More recently, this scaffold has gained significant attention in oncology, with numerous studies demonstrating the potent cytotoxic and anticancer activities of its derivatives.[1][3] The core structure, featuring a piperazine ring attached to a benzhydryl group, offers a versatile template for chemical modification. The two nitrogen atoms of the piperazine ring, in particular, provide key handles for introducing diverse functionalities, which can modulate the compound's physicochemical properties and target interactions.[4]
The chloroacetyl group, while not the primary focus of the latest research, serves as a reactive electrophile. However, recent advancements have largely explored benzoyl and sulfonyl substitutions at the N4 position of the piperazine ring, yielding compounds with significant cytotoxic profiles. This guide will focus on these more recent and potent analogs, comparing their activities and elucidating the SAR principles derived from their evaluation.
General Synthesis and Bioevaluation Workflow
The development of novel benzhydrylpiperazine derivatives typically follows a structured workflow from chemical synthesis to biological screening. Understanding this process is key to appreciating the causality behind the selection of specific assays and compound designs.
Synthetic Strategy
The synthesis of the target compounds is generally achieved through a multi-step process, beginning with commercially available precursors. A common route involves the nucleophilic substitution reaction between a benzhydrylpiperazine core and various substituted benzoyl chlorides or sulfonyl chlorides.[1][5]
General Synthetic Protocol:
-
Formation of the Benzhydrylpiperazine Core: This intermediate is often prepared by reacting a substituted benzhydryl chloride with an excess of piperazine.[6][7] For instance, 1-(4-chlorobenzhydryl)piperazine is a common starting material.[5]
-
N-Acylation/N-Sulfonylation: The core piperazine derivative is then reacted with a selected acid chloride (e.g., 4-chlorobenzoyl chloride) or sulfonyl chloride in the presence of a base like triethylamine (TEA) in a suitable solvent such as dichloromethane (DCM).[8] This step attaches the variable substituent to the N4 position of the piperazine ring.
-
Purification: The final products are typically purified using column chromatography to ensure high purity for biological testing.[5]
The choice of reactants for the N-acylation step is central to the SAR study, as it allows for the systematic introduction of different functional groups to probe their effect on biological activity.
Caption: General workflow for synthesis and evaluation of benzhydrylpiperazine derivatives.
Comparative Analysis: SAR of N-Benzoyl Derivatives
A key area of investigation has been the introduction of substituted benzoyl groups at the N4-position of a 1-(4-chlorobenzhydryl)piperazine core. These modifications have a profound impact on the cytotoxic potency of the compounds against a panel of human cancer cell lines.
Experimental Data
The cytotoxic activity of a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives was evaluated using the Sulforhodamine B (SRB) assay across multiple cancer cell lines.[5][9] The 50% growth inhibition (GI50) values provide a quantitative measure of cytotoxic potency.
| Compound ID | R-Group (Substitution on Benzoyl Ring) | HUH7 (Liver) GI50 (µM) | MCF7 (Breast) GI50 (µM) | HCT116 (Colon) GI50 (µM) |
| 5a | 4-Chloro (Cl) | 4.64 | 13.90 | 10.90 |
| 5b | 4-Fluoro (F) | 11.80 | 12.00 | 10.00 |
| 5c | 4-Methoxy (OCH₃) | 10.20 | 10.30 | 6.18 |
| 5d | 4-Methyl (CH₃) | 12.00 | 12.20 | 10.10 |
| 5e | 4-Nitro (NO₂) | 11.20 | 10.80 | 11.20 |
| 5g | 2,4-Difluoro (F) | 12.10 | 10.10 | 10.50 |
| CPT | Camptothecin (Control) | 0.05 | 0.03 | 0.03 |
| Data synthesized from Yarim et al.[5][9] |
SAR Insights
From the data presented, several key structure-activity relationships can be deduced:
-
General Potency: All synthesized compounds demonstrated significant cytotoxic activity, with GI50 values in the low micromolar range across liver, breast, and colon cancer cell lines.[5][9]
-
Influence of Substituent Position and Type:
-
Halogen Substitution: The presence of a halogen at the para-position of the benzoyl ring appears crucial for activity. Compound 5a , with a 4-chloro substituent, exhibited the highest potency against the HUH7 liver cancer cell line (GI50 = 4.64 µM).[9]
-
Electron-Donating Groups: Compound 5c , bearing an electron-donating methoxy group (OCH₃), showed the most potent activity against the HCT116 colon cancer cell line (GI50 = 6.18 µM).[9] This suggests that electronic properties play a significant role in target interaction or cell permeability.
-
Electron-Withdrawing Groups: The potent activity of the 4-nitro derivative (5e ) indicates that strong electron-withdrawing groups are also well-tolerated and can contribute to cytotoxicity.[9]
-
-
Cell Line Specificity: The optimal substituent varies depending on the cancer cell line. For instance, while the 4-chloro group was best for HUH7 cells, the 4-methoxy group was superior for HCT116 cells, highlighting the importance of screening against a diverse panel to identify candidates with broader or more specific activity profiles.[9]
Caption: SAR summary for N-benzoyl 1-benzhydrylpiperazine derivatives.
Key Experimental Protocols
To ensure the reproducibility and validity of SAR findings, standardized experimental protocols are essential. The following outlines the methodology for the cytotoxicity assay commonly used for these compounds.
Sulforhodamine B (SRB) Cytotoxicity Assay
This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a sensitive measure of cell density and, therefore, cell proliferation and viability.
Protocol:
-
Cell Plating: Cancer cells (e.g., HUH7, MCF7, HCT116) are seeded into 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: The synthesized benzhydrylpiperazine derivatives are dissolved (typically in DMSO) and serially diluted to final concentrations ranging from 2.5 µM to 40 µM.[5] Each concentration is added to the wells in triplicate. A positive control (e.g., Camptothecin) and a vehicle control (DMSO) are included.
-
Incubation: The plates are incubated for a fixed period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO₂).
-
Cell Fixation: After incubation, the cells are fixed by gently adding cold trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.
-
Staining: The plates are washed with water and air-dried. A solution of Sulforhodamine B (SRB) in acetic acid is added to each well and incubated at room temperature for 30 minutes.
-
Washing and Solubilization: Unbound dye is removed by washing with 1% acetic acid. The plates are air-dried, and the protein-bound dye is solubilized with a Tris base solution.
-
Data Acquisition: The absorbance (optical density) is measured using a microplate reader at a specific wavelength (e.g., 515 nm).
-
Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle control, and the GI50 value (the concentration required to inhibit cell growth by 50%) is determined from the dose-response curve.
Conclusion and Future Directions
The SAR studies of 1-benzhydrylpiperazine derivatives clearly demonstrate that the N-substituent on the piperazine ring is a critical determinant of cytotoxic activity. By systematically modifying the electronic and steric properties of the N-benzoyl moiety, researchers have identified compounds with low micromolar potency against a range of cancer cell lines.[1][5][9]
Future research should aim to:
-
Expand the Substituent Library: Explore a wider range of functional groups to refine the SAR and potentially discover compounds with sub-micromolar activity.
-
Elucidate the Mechanism of Action: While cytotoxicity is established, the precise molecular targets of these compounds remain largely unknown. Mechanistic studies are crucial for rational drug development.
-
In Vivo Evaluation: Promising candidates identified from in vitro screens should be advanced to preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.
This comparative guide underscores the value of the 1-benzhydrylpiperazine scaffold as a foundation for the development of novel anticancer agents. The insights gained from these SAR studies provide a robust framework for the design of the next generation of more potent and selective therapeutics.
References
-
Gurdal, E. E., et al. (2013). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. Molecules, 18(1), 1388-1402. [Link]
-
Jadhav, M., et al. (2022). Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity: Synthesis, Molecular Modeling, In Vitro and In Vivo Biological Evaluation. Molecules, 27(19), 6296. [Link]
-
Gurdal, E. E., et al. (2013). Cytotoxic Activities of some Novel Benzhydrylpiperazine Derivatives. ResearchGate. [Link]
-
Yarim, M., et al. (2013). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. ResearchGate. [Link]
-
Swinyard, E. A., et al. (1983). Anticonvulsant effects of benzhydryl piperazines on maximal electroshock seizures in rats. Epilepsia, 24(2), 168-175. [Link]
-
Singh, K., et al. (2022). Synthesis and Anti-convulsant Activity of Novel Benzhydryl Piperazine Derivatives. International Journal of Pharmaceutical Sciences and Research, 13(4), 1777-1784. [Link]
-
Thakran, A. K., et al. (2012). Synthesis and Pharmacological Evaluation of 1-Benz-hydryl Piperazine Derivatives. International Journal of Pharmaceutical Sciences and Research, 3(1), 213-217. [Link]
-
Shingare, P., et al. (2021). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. ACS Omega, 6(14), 9545-9555. [Link]
-
Shingare, P., et al. (2021). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. ACS Publications. [Link]
-
Kumar, A., et al. (2024). Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity. RSC Medicinal Chemistry. [Link]
-
Rekas, G., et al. (1990). Synthesis and anticonvulsant activity of some piperazine derivatives. Die Pharmazie, 45(4), 281-282. [Link]
-
Rekas, G., et al. (1990). Synthesis and anticonvulsant activity of some piperazine derivatives. ResearchGate. [Link]
-
Al-Ghorbani, M., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis, 21. [Link]
Sources
- 1. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 2. Anticonvulsant effects of benzhydryl piperazines on maximal electroshock seizures in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity: Synthesis, Molecular Modeling, In Vitro and In Vivo Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsr.com [ijpsr.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro and In Vivo Performance of Novel Compounds Derived from 1-Benzhydryl-4-(chloroacetyl)piperazine
This guide provides an in-depth technical comparison of novel compounds synthesized from the versatile 1-Benzhydryl-4-(chloroacetyl)piperazine intermediate. We will objectively evaluate their performance in both cellular and whole-organism models, offering a clear perspective on their therapeutic potential. The focus is on the causality behind experimental design and the interpretation of comparative data for researchers, scientists, and professionals in drug development.
Introduction: The 1-Benzhydrylpiperazine Scaffold as a Privileged Structure
The 1-benzhydrylpiperazine moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a wide array of biologically active compounds.[1][2] Its unique three-dimensional conformation, conferred by the two phenyl rings of the benzhydryl group, allows for effective interaction with a multitude of biological targets. The piperazine ring, a six-membered heterocycle with two nitrogen atoms, serves as a versatile linker and a key element for modulating physicochemical properties such as solubility and basicity.[3]
Derivatives of this scaffold have demonstrated a remarkable spectrum of pharmacological activities, including antihistaminic, anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6][7] The strategic point of diversification is the nitrogen atom at the 4-position of the piperazine ring. By introducing a chloroacetyl group, we create this compound, a highly reactive and versatile intermediate. The electrophilic nature of the chloroacetyl group provides a synthetic handle for introducing a wide range of functionalities through nucleophilic substitution, enabling the rapid generation of extensive chemical libraries for screening.
This guide focuses on comparing derivatives synthesized from this intermediate, with a particular emphasis on anticancer applications, where this scaffold has shown significant promise.
Unified Synthetic Strategy: Accessing Chemical Diversity
The generation of a diverse library of compounds from a common intermediate is a cornerstone of modern drug discovery. The chloroacetyl group on the piperazine nitrogen is an ideal electrophile for reaction with various nucleophiles. This allows for a modular and efficient synthetic approach.
General Synthetic Workflow
The primary synthetic route involves a nucleophilic substitution reaction. The parent compound, 1-benzhydrylpiperazine, is first acylated with chloroacetyl chloride to yield the key intermediate. Subsequently, this intermediate is reacted with a diverse set of nucleophiles (e.g., substituted anilines, thiols, secondary amines) to generate the final products. An alternative, and more commonly reported approach, is to react 1-benzhydrylpiperazine directly with various substituted acyl or sulfonyl chlorides.[6][8]
Caption: General workflow for synthesizing a diverse library of compounds.
Experimental Protocol: General Procedure for Synthesis
The following protocol outlines a representative synthesis of N-benzoyl derivatives of 1-(4-chlorobenzhydryl)piperazine, adapted from established methodologies.[2]
-
Dissolution: Dissolve 1-(4-chlorobenzhydryl)piperazine (1.0 equivalent) in dry dichloromethane (DCM) in a round-bottom flask.
-
Cooling: Cool the solution to 0-5°C using an ice bath under a nitrogen atmosphere.
-
Base Addition: Add triethylamine (TEA) (3.0 equivalents) to the cooled reaction mixture and stir for 10 minutes. The purpose of TEA is to act as a base to quench the HCl byproduct generated during the reaction.
-
Electrophile Addition: Add the appropriate substituted benzoyl chloride (1.0 equivalent) dropwise to the mixture.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 5-6 hours.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, remove the solvent under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.
In Vitro Evaluation: A Comparative Analysis
The true potential of these novel derivatives is unveiled through rigorous in vitro testing. This section compares their performance across several key therapeutic areas, with a focus on anticancer activity.
Anticancer Activity
The 1-benzhydrylpiperazine scaffold is prevalent in compounds designed to combat cancer through various mechanisms.
A primary indicator of anticancer potential is a compound's ability to inhibit the proliferation of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
Comparative Cytotoxicity (IC₅₀ in µM)
| Compound ID | Derivative Type | MDA-MB-231 (Breast) | MCF-7 (Breast) | HUH7 (Liver) | HCT-116 (Colon) | Reference |
| 5a | 4-chlorobenzoyl | 2.09 | 0.31 | 1.87 | 2.89 | [2][9] |
| 5b | 4-fluorobenzoyl | 2.01 | 1.95 | 1.05 | 4.29 | [2][9] |
| 5g | 2,4-difluorobenzoyl | 1.45 | 1.50 | 0.89 | 1.99 | [2][9] |
| 7d | 4-tert-butyl-benzenesulfonyl | Significant Inhibition | - | - | - | [10] |
| 8b | Pan-HDAC Inhibitor | Induces Apoptosis | - | - | - | [11] |
| 9b | Selective HDAC6 Inhibitor | Induces Apoptosis | Low µM | - | - | [7][11] |
Lower IC₅₀ values indicate higher potency.
Interpretation: The data reveals that substitutions on the benzoyl ring significantly impact cytotoxicity. For instance, compound 5a , with a 4-chloro substitution, shows potent activity, especially against the MCF-7 breast cancer cell line.[2][9] The introduction of sulfonyl groups, as in compound 7d , also confers significant inhibitory activity against the highly aggressive MDA-MB-231 cell line.[10]
HDAC enzymes are crucial regulators of gene expression and are validated targets in oncology. Certain 1-benzhydrylpiperazine derivatives have been specifically designed as HDAC inhibitors.
Comparative HDAC Inhibition (IC₅₀ in µM)
| Compound ID | Linker Length (n) | HDAC1 | HDAC6 | Selectivity (HDAC1/HDAC6) | Reference |
| 7b | n=6 | 0.312 | 0.055 | 5.67 | [7] |
| 8b | n=7 | 0.155 | 0.039 | 3.97 | [7][11] |
| 9b | Phenyl-hydroxamic acid | 1.47 | 0.031 | 47.5 | [7][11] |
Interpretation: The length of the aliphatic linker chain between the piperazine core and the hydroxamic acid (the zinc-binding group) influences potency and selectivity. Compound 9b , which incorporates a phenyl group, demonstrates remarkable selectivity for HDAC6 over HDAC1.[7] Selective HDAC6 inhibition is a promising strategy for targeting cancer cell motility and metastasis.
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds (e.g., 3.13 to 100 µM) in quintuplicate and incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) value from the dose-response curve.
Dual COX-2/5-LOX Inhibition
Chronic inflammation is a known driver of cancer. Cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) are key enzymes in the inflammatory cascade. Dual inhibitors represent an attractive therapeutic strategy.
Comparative Enzyme Inhibition (IC₅₀ in µM)
| Compound ID | Substitution | COX-2 | 5-LOX | Reference |
| 9d | 4-Cl | 0.25 | 7.87 | [12] |
| 9g | 4-F | 0.29 | 9.16 | [12] |
| Celecoxib | Standard | 0.36 | - | [12] |
| Zileuton | Standard | - | 14.29 | [12] |
Interpretation: Compound 9d , featuring a 4-chloro substitution on the terminal phenyl ring, demonstrates potent inhibition of both COX-2 and 5-LOX, outperforming the standard drugs Celecoxib and Zileuton, respectively.[12] This dual-action profile suggests potential for both anti-inflammatory and anticancer applications.
In Vivo Evaluation: Performance in Preclinical Models
Promising in vitro results must be validated in whole-organism models to assess efficacy and preliminary safety.
Anti-inflammatory Activity
The carrageenan-induced rat paw edema model is a standard acute inflammation assay used to evaluate novel anti-inflammatory agents.
Comparative Anti-inflammatory Efficacy
| Compound ID | Substitution | % Inhibition of Edema (5h) | Reference |
| 1f | Urea derivative | 60.8% | [5] |
| 1h | Dichloro-substituted urea | 57.5% | [5] |
| Nimesulide | Standard Drug | 53.4% | [5] |
Interpretation: The urea derivatives of 1-benzhydrylpiperazine show excellent in vivo anti-inflammatory activity, with compound 1f providing greater inhibition of edema than the standard drug Nimesulide.[5] This validates the in vitro findings and highlights the potential of this class of compounds for treating inflammatory conditions.
Anticancer and Anti-Angiogenic Activity
The Ehrlich ascites tumor (EAT) model in mice is used to assess the in vivo anticancer and anti-angiogenic effects of novel compounds.
Comparative In Vivo Anticancer Efficacy
| Compound ID | Derivative Type | Effect | Model | Reference |
| 3e | Sulfonyl derivative | Highest tumor inhibition and anti-angiogenic effect | Ehrlich Ascites Tumor | [8] |
| 8b | Pan-HDAC Inhibitor | Decreased migratory and invasive potential | Zebrafish (Danio rerio) | [11] |
Interpretation: In vivo studies confirm the anticancer potential. Sulfonyl derivatives like 3e not only inhibit tumor growth but also suppress angiogenesis, the formation of new blood vessels essential for tumor survival.[8] The HDAC inhibitor 8b demonstrated an anti-metastatic effect in a zebrafish model, a key finding for treating advanced cancers.[11]
-
Animal Acclimatization: Acclimatize Wistar rats for one week under standard laboratory conditions.
-
Grouping: Divide animals into groups: control, standard (e.g., Nimesulide), and test compound groups.
-
Compound Administration: Administer the test compounds and standard drug orally or intraperitoneally. The control group receives the vehicle.
-
Induction of Edema: After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Calculation: Calculate the percentage inhibition of edema for the treated groups relative to the control group.
Structure-Activity Relationship (SAR) Insights
By comparing the in vitro and in vivo data, we can derive key structure-activity relationships that guide future optimization efforts.
Caption: Key structure-activity relationship (SAR) insights for the scaffold.
-
Substituents on the Benzhydryl Phenyl Rings: Adding electron-withdrawing groups like chlorine (Cl) or fluorine (F) often enhances activity. For example, 4-chloro substitution on the benzhydryl moiety is common in potent cytotoxic agents.[2] Fluorine substitution has been shown to improve anti-tuberculosis activity.[1]
-
Nature of the N4-Substituent: This is the primary determinant of the mechanism of action.
-
Acyl/Sulfonyl Groups: Introducing substituted benzoyl or benzenesulfonyl groups is a successful strategy for generating potent anticancer agents.[2][8]
-
Hydroxamic Acid Chains: Appending a linker terminating in a hydroxamic acid group specifically targets HDAC enzymes.[7]
-
Urea Moiety: The presence of a urea functional group is strongly correlated with in vivo anti-inflammatory effects.[5]
-
Conclusion and Future Directions
The this compound scaffold and its derivatives represent a highly fruitful area for drug discovery. The comparative data presented in this guide highlights several promising lead compounds for anticancer and anti-inflammatory applications.
-
Promising Anticancer Leads: Derivatives 5a , 5g , and 9d show potent multi-modal anticancer activity through cytotoxicity and COX/LOX inhibition. The HDAC inhibitors 8b and 9b are particularly noteworthy for their potency and, in the case of 9b , its selectivity.
-
Promising Anti-inflammatory Leads: Urea derivatives such as 1f have demonstrated superior in vivo efficacy compared to standard drugs.
Future research should focus on lead optimization to improve pharmacokinetic profiles (ADME), reduce off-target toxicities, and conduct more extensive preclinical evaluation in diverse cancer models. The versatility of the synthetic chemistry ensures that the therapeutic potential of this remarkable scaffold is far from exhausted.
References
-
Thakran, A. K., Gupta, S., Kumari, S., Mourya, A. K., & Alok, S. (2012). Synthesis and Pharmacological Evaluation of 1-Benz-hydryl Piperazine Derivatives. International Journal of Pharmaceutical Sciences and Research, 3(1), 213-217. [Link]
-
Ananda Kumar, C. S., et al. (2017). Synthesis and Anti-Inflammatory Activity of 1-Benzhydryl-Piperazine Urea Derivatives. Journal of Applicable Chemistry, 6(2), 282-290. [Link]
-
Siddiqui, S., et al. (2015). Synthesis and antimicrobial studies of novel 1-benzhydryl-piperazine sulfonamide and carboxamide derivatives. Journal of the Serbian Chemical Society, 80(1), 1-11. [Link]
-
Al-Qaisi, Z. A., et al. (2022). Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity: Synthesis, Molecular Modeling, In Vitro and In Vivo Biological Evaluation. Molecules, 27(19), 6634. [Link]
-
Kumar, P., et al. (2021). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. ACS Omega, 6(14), 9839–9848. [Link]
-
Yurttaş, L., et al. (2013). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. Letters in Drug Design & Discovery, 10(4), 368-374. [Link]
-
Siddiqui, S., et al. (2008). Synthesis and evaluation of 1-benzhydryl-sulfonyl-piperazine derivatives as inhibitors of tumor growth and tumor angiogenesis of mouse ehrlich ascites tumor in vivo. Medicinal Chemistry, 4(5), 466-472. [Link]
-
Rojas-Guevara, J., et al. (2023). Repurposing Study of 4-Acyl-1-phenylaminocarbonyl-2- substituted-piperazine Derivatives as Potential Anticancer Agents. Pharmaceuticals, 16(12), 1715. [Link]
-
Abbas, M., et al. (2023). Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity. RSC Medicinal Chemistry, 14(10), 2004-2022. [Link]
-
Santhoshi, A., et al. (2014). Synthesis of 1-benzhydryl piperazine derivatives and evaluation of their ACE inhibition and antimicrobial activities. Medicinal Chemistry Research, 23(6), 3207-3219. [Link]
-
Yurttaş, L., et al. (2013). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. ResearchGate. [Link]
-
Al-Qaisi, Z. A., et al. (2022). Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity: Synthesis, Molecular Modeling, In Vitro and In Vivo Biological Evaluation. MDPI. [Link]
-
Siddiqui, S., et al. (2010). Synthesis and evaluation of 1-benzhydryl-sulfonyl-piperazine derivatives as inhibitors of MDA-MB-231 human breast cancer cell proliferation. Medicinal Chemistry Research, 19(4), 386-396. [Link]
-
Novack, G. D., Stark, L. G., & Peterson, S. L. (1979). Anticonvulsant effects of benzhydryl piperazines on maximal electroshock seizures in rats. Journal of Pharmacology and Experimental Therapeutics, 208(3), 480-484. [Link]
-
Setti, C., et al. (2015). Synthesis and in-vitro study of novel (Z)-1-benzhydryl-4-cinnamylpiperazine derivatives as potential anticancer agents. International Journal of Pharmacy and Pharmaceutical Sciences, 7(10), 226-232. [Link]
-
Santhoshi, A., et al. (2014). Synthesis of 1-benzhydryl piperazine derivatives and evaluation of their ACE inhibition and antimicrobial activities. OUCI. [Link]
-
de Freitas, R. M., & da Silva, G. P. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(1), 33-46. [Link]
Sources
- 1. Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpsr.com [ijpsr.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity: Synthesis, Molecular Modeling, In Vitro and In Vivo Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of 1-benzhydryl-sulfonyl-piperazine derivatives as inhibitors of tumor growth and tumor angiogenesis of mouse ehrlich ascites tumor in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity: Synthesis, Molecular Modeling, In Vitro and In Vivo Biological Evaluation [mdpi.com]
- 12. Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the efficacy of different catalysts for the synthesis of 1-Benzhydryl-4-(chloroacetyl)piperazine
Introduction: The Significance of 1-Benzhydryl-4-(chloroacetyl)piperazine in Medicinal Chemistry
This compound is a pivotal intermediate in the synthesis of a multitude of pharmacologically active compounds. Its structural motif, featuring the benzhydrylpiperazine core, is prevalent in antihistaminic, anti-anginal, and psychoactive drugs. The chloroacetyl group serves as a versatile handle for further molecular elaboration through nucleophilic substitution, allowing for the introduction of diverse functionalities and the construction of extensive chemical libraries for drug discovery. The efficient and selective synthesis of this intermediate is therefore of paramount importance to researchers and professionals in drug development. This guide provides a comparative analysis of various catalytic systems for the N-acylation of 1-benzhydrylpiperazine with chloroacetyl chloride, offering insights into their efficacy, mechanistic underpinnings, and practical application.
The Core Reaction: N-Acylation of 1-Benzhydrylpiperazine
The fundamental transformation involves the reaction of the secondary amine of 1-benzhydrylpiperazine with the highly electrophilic chloroacetyl chloride. This nucleophilic acyl substitution reaction is typically facilitated by a base or catalyst to neutralize the hydrochloric acid byproduct and enhance the nucleophilicity of the piperazine nitrogen.
Reaction Scheme:
The choice of catalyst is critical as it influences reaction rate, yield, purity of the product, and overall process efficiency. This guide will compare the following catalytic approaches:
-
Tertiary Amine Catalysis: Featuring Triethylamine (TEA)
-
Inorganic Base Catalysis: Featuring Potassium Carbonate (K₂CO₃)
-
Nucleophilic Catalysis: Featuring 4-Dimethylaminopyridine (DMAP)
-
Phase-Transfer Catalysis (PTC): A promising alternative for heterogeneous reactions
Comparative Analysis of Catalytic Systems
The efficacy of a catalyst in this synthesis is judged by several key performance indicators: reaction yield, reaction time, ease of work-up, and cost-effectiveness. The following table summarizes a comparative overview of the different catalytic approaches.
| Catalyst System | Typical Yield | Reaction Time | Catalyst Role | Advantages | Disadvantages |
| Triethylamine (TEA) | 73-90%[1] | 4-6 hours[2] | Acid Scavenger & Base Catalyst | Homogeneous reaction, mild conditions, good yields.[1] | Can form triethylammonium chloride salts which may complicate purification.[3] |
| Potassium Carbonate (K₂CO₃) | Good to Excellent | 3 hours[2] | Heterogeneous Base & Acid Scavenger | Easy to remove by filtration, cost-effective.[4] | Heterogeneous nature can lead to slower reaction rates in some solvent systems. |
| 4-Dimethylaminopyridine (DMAP) | Potentially >95% | Potentially < 1 hour | Nucleophilic Catalyst | Highly efficient, significantly accelerates reaction rates, even in sterically hindered cases.[5][6] | Higher cost, toxicity.[6] |
| Phase-Transfer Catalysis (PTC) | High | Varies | Transfers reactant between phases | Ideal for biphasic reactions, can enhance reaction rates and yields, environmentally friendly. | Requires careful selection of catalyst and solvent system. |
Mechanistic Insights
Understanding the mechanism by which each catalyst promotes the reaction is crucial for optimization and troubleshooting.
Triethylamine (TEA) Catalysis
Triethylamine acts as a conventional base catalyst. It deprotonates the piperazine nitrogen, increasing its nucleophilicity. It also serves as an acid scavenger, neutralizing the HCl generated during the reaction and driving the equilibrium towards the product.[3]
Caption: Mechanism of Triethylamine Catalyzed N-Acylation.
Potassium Carbonate (K₂CO₃) Catalysis
As a heterogeneous base, potassium carbonate provides a solid surface for the reaction to occur. It neutralizes the HCl formed, shifting the equilibrium. The reaction rate can be influenced by the solvent's ability to facilitate the interaction between the solid base and the reactants in the organic phase.
4-Dimethylaminopyridine (DMAP) Catalysis
DMAP is a hypernucleophilic acylation catalyst.[5] It reacts with chloroacetyl chloride to form a highly reactive N-acylpyridinium intermediate. This intermediate is much more electrophilic than chloroacetyl chloride itself, leading to a significantly faster reaction with the piperazine.[7]
Caption: Nucleophilic Catalysis by DMAP.
Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis of this compound using triethylamine and potassium carbonate.
Protocol 1: Triethylamine Catalyzed Synthesis
This protocol is adapted from established procedures for the N-acylation of benzhydrylpiperazine derivatives.[1][2]
Materials:
-
1-Benzhydrylpiperazine (1.0 eq)
-
Chloroacetyl chloride (1.1 eq)
-
Dichloromethane (DCM), anhydrous
-
10% Ammonium chloride solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve 1-benzhydrylpiperazine in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add triethylamine to the cooled solution while stirring.
-
Add chloroacetyl chloride dropwise to the reaction mixture over 10-15 minutes, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 10% ammonium chloride solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
Protocol 2: Potassium Carbonate Catalyzed Synthesis
This protocol provides an alternative using a solid inorganic base.[2][4]
Materials:
-
1-Benzhydrylpiperazine (1.0 eq)
-
Chloroacetyl chloride (1.1 eq)
-
Anhydrous Potassium Carbonate (2.0 eq)
-
Acetonitrile or Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
To a suspension of anhydrous potassium carbonate in acetonitrile or DMF, add 1-benzhydrylpiperazine.
-
Stir the mixture at room temperature for 15 minutes.
-
Add chloroacetyl chloride dropwise to the suspension.
-
Continue stirring the reaction mixture at room temperature for 3-5 hours, monitoring by TLC.
-
After the reaction is complete, filter off the potassium carbonate and wash the solid with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water to remove any remaining inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.
-
Purify the product by recrystallization or column chromatography as needed.
Workflow Visualization
The general experimental workflow for the synthesis and purification of this compound can be visualized as follows:
Caption: General Experimental Workflow.
Future Perspectives and Alternative Catalysts
While tertiary amines and inorganic bases are workhorse catalysts for this transformation, other catalytic systems offer potential advantages.
-
Phase-Transfer Catalysis (PTC): For large-scale synthesis, a biphasic system using a phase-transfer catalyst like a quaternary ammonium salt could be highly beneficial. This approach can facilitate the reaction between an aqueous solution of a base and the organic-soluble reactants, simplifying work-up and potentially reducing the use of organic solvents.[8]
-
Lewis Acid Catalysis: Lewis acids such as ZnCl₂, FeCl₃, or Sc(OTf)₃ can activate the acyl chloride, making the carbonyl carbon more electrophilic and accelerating the nucleophilic attack by the piperazine. This could be particularly useful for less reactive piperazine derivatives.
Conclusion
The synthesis of this compound is a critical step in the development of numerous pharmaceuticals. The choice of catalyst for the N-acylation reaction significantly impacts the efficiency and practicality of the synthesis. Triethylamine and potassium carbonate are both effective and commonly used, with the choice often depending on the desired reaction conditions (homogeneous vs. heterogeneous) and purification strategy. For reactions requiring significantly enhanced rates, particularly with sterically hindered substrates, 4-dimethylaminopyridine (DMAP) presents a powerful, albeit more costly, alternative. The exploration of phase-transfer catalysis and Lewis acid catalysis holds promise for developing even more efficient, scalable, and environmentally benign synthetic routes to this important intermediate. Researchers and drug development professionals should consider the specific requirements of their synthesis, including scale, cost, and desired purity, when selecting the optimal catalytic system.
References
-
Trivedi, J. C., et al. (2012). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. International Journal of Molecular Sciences, 13(6), 8072-8085. [Link]
-
Chegg. 4-Dimethylaminopyridine (DMAP) acts as a catalyst in acyl transfer reactions. [Link]
-
Singh, P., et al. (2022). Synthesis and anti-convulsant activity of novel benzhydryl piperazine derivatives. International Journal of Pharmaceutical Sciences and Research, 13(4), 1777-1784. [Link]
- Google Patents. DE1072995B - Process for the preparation of 1-p-chlorobenzhydryl-4-m-xylyl-piperazine.
-
Common Organic Chemistry. 4-Dimethylaminopyridine (DMAP). [Link]
-
PrepChem. Synthesis of 1-(3-aminopropyl)-4-(4-chlorobenzhydryl)piperazine. [Link]
-
ACS Publications. 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism. [Link]
-
Semantic Scholar. 4-(N,N-Dimethylamino)pyridine hydrochloride as a recyclable catalyst for acylation of inert alcohols: substrate scope and reaction mechanism. [Link]
-
PubMed Central. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. [Link]
- Google Patents. RU2204556C2 - Method of synthesis of 1-(para-chlorobenzhydryl)-4-(2-hydroxyethyl)-piperazine.
-
Fisher Scientific. Amide Synthesis. [Link]
-
RSC Publishing. Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene. [Link]
-
PTC Organics. Industrial Phase-Transfer Catalysis. [Link]
-
RSC Publishing. Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene™. [Link]
-
RSC Publishing. Ultrasound-assisted solventless synthesis of amines by in situ oxidation/reductive amination of benzyl halides. [Link]
-
Beilstein Journals. Synthesis of N-acyl carbazoles, phenoxazines and acridines from cyclic diaryliodonium salts. [Link]
-
ResearchGate. Potassium carbonate as a base for generation of carbanions from CH-acids in organic synthesis. [Link]
-
University of Huddersfield Research Portal. Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. [Link]
-
The University of Texas at Austin. Thermodynamics and kinetics of aqueous piperazine with potassium carbonate for carbon dioxide absorption. [Link]
-
ResearchGate. An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. [Link]
-
International Journal of Pharmaceutical Sciences and Research. SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF 1-BENZ-HYDRYL PIPERAZINE DERIVATIVES. [Link]
-
ResearchGate. K2CO3-Catalyzed highly efficient O and N-Acylation under mild conditions. [Link]
-
RSC Publishing. Novel triethylamine catalyzed S → O acetyl migration reaction to generate candidate thiols for construction of topological and functional sulfur-containing polymers. [Link]
-
ResearchGate. Is triethylamine going to catalyze the condensation reaction in more or less the same way as piperidine does?. [Link]
-
National Institutes of Health. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. [Link]
-
MDPI. Phase-Transfer Catalyzed Microfluidic Glycosylation: A Small Change in Concentration Results in a Dramatic Increase in Stereoselectivity. [Link]
-
The University of Texas at Austin. Thermodynamics and Kinetics of Aqueous Piperazine with Potassium Carbonate for Carbon Dioxide Absorption. [Link]
-
ResearchGate. N-Acylation Reactions of Amines. [Link]
-
Beilstein Journals. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]
-
ACS Publications. Asymmetric Olefin Isomerization via Phase-Transfer-Catalyzed[1][9]-Hydrogen Transfer for Access to Axially Chiral Furan-Benzimidazoles. [Link]
-
ResearchGate. General Procedures for the Lithiation/Trapping of N-Boc Piperazines. [Link]
-
ResearchGate. Triethylamine: an efficient N-base catalyst for synthesis of annulated uracil derivativies in aqueous ethanol. [Link]
-
Semantic Scholar. REACTIONS OF N-CHLORACETYLATION OF TOLUIDINE ISOMERS. [Link]
Sources
- 1. yoksis.bilkent.edu.tr [yoksis.bilkent.edu.tr]
- 2. ijpsr.com [ijpsr.com]
- 3. researchgate.net [researchgate.net]
- 4. prepchem.com [prepchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 4-Dimethylaminopyridine (DMAP) [commonorganicchemistry.com]
- 7. homework.study.com [homework.study.com]
- 8. phasetransfer.com [phasetransfer.com]
- 9. 1-(4-Chlorobenzhydryl)piperazine synthesis - chemicalbook [chemicalbook.com]
A Comparative Guide to HPLC and GC-MS Methods for the Analysis of 1-Benzhydryl-4-(chloroacetyl)piperazine
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of 1-Benzhydryl-4-(chloroacetyl)piperazine. As a critical intermediate in pharmaceutical synthesis, ensuring the purity and identity of this compound is paramount. The choice of analytical methodology directly impacts the reliability and accuracy of these quality control measures. This document will explore the theoretical and practical considerations for each technique, supported by detailed experimental protocols, to guide researchers and drug development professionals in making informed decisions.
Introduction to this compound and Analytical Imperatives
This compound is a piperazine derivative featuring a bulky benzhydryl group and a reactive chloroacetyl moiety. Its molecular structure suggests its role as a precursor or intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs). The purity of such intermediates is a critical quality attribute, as impurities can carry through to the final drug product, potentially affecting its safety and efficacy. Therefore, robust and validated analytical methods are required to quantify the compound and detect any process-related impurities or degradation products.
The two predominant chromatographic techniques in pharmaceutical analysis are HPLC and GC-MS. The selection between them is not arbitrary but is dictated by the physicochemical properties of the analyte.[1] This guide will dissect the suitability of each method for this compound, grounding the discussion in the principles of analytical chemistry and regulatory expectations for method validation.[2][3]
Physicochemical Profile of this compound
While specific experimental data for this compound is not widely published, its properties can be inferred from its structure and comparison with similar compounds like 1-(4-Chlorobenzhydryl)piperazine.[4][5]
-
Molecular Formula: C₁₉H₂₁ClN₂O
-
Molecular Weight: 328.84 g/mol
-
Structure: Comprises a large, non-polar benzhydryl group and a polar piperazine ring with a reactive chloroacetyl group.
-
Expected Properties:
-
Volatility: Low. The high molecular weight and polar functionalities suggest a very high boiling point, making it non-volatile under standard GC conditions.
-
Thermal Stability: Potentially low. The chloroacetyl group is a reactive electrophile and may be susceptible to degradation or rearrangement at the high temperatures typically used in GC injectors.[6]
-
Solubility: Likely soluble in organic solvents like methanol, acetonitrile, and DMSO, which is consistent with related benzhydryl piperazine compounds.[7]
-
Chromophores: The two phenyl rings of the benzhydryl group provide strong UV absorbance, making it well-suited for HPLC-UV detection.
-
High-Performance Liquid Chromatography (HPLC): The Workhorse Method
HPLC is the premier technique for the analysis of non-volatile, thermally unstable, and polar compounds, making it an indispensable tool in pharmaceutical quality control.[8] Given the inferred properties of this compound, HPLC stands out as the most logical and robust choice for its analysis.
Causality Behind Method Selection
The decision to employ HPLC is based on the following key factors:
-
Analyte Compatibility: The compound's high molecular weight and probable thermal lability make it unsuitable for direct GC analysis without derivatization. HPLC operates at or near ambient temperatures, preserving the integrity of the analyte.
-
Versatility: Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase, is exceptionally effective at separating compounds with mixed polarity like our target analyte.
-
Detection: The presence of phenyl rings results in strong UV absorbance, allowing for sensitive and straightforward detection using a photodiode array (PDA) or standard UV-Vis detector. A wavelength of approximately 230 nm, typical for benzhydryl compounds, is expected to provide a strong signal.[7]
Experimental Protocol: A Validatable HPLC-UV Method
This protocol is designed as a self-validating system, grounded in the principles outlined by the International Council for Harmonisation (ICH) guideline Q2(R1).[2][9]
Instrumentation:
-
An HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a PDA or UV-Vis detector.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size. Rationale: This is a standard, versatile reversed-phase column providing excellent resolution for a wide range of pharmaceutical compounds.
-
Mobile Phase A: 0.1% Formic Acid in Water. Rationale: Formic acid provides good peak shape for amine-containing compounds and is compatible with mass spectrometry if LC-MS analysis is desired.
-
Mobile Phase B: Acetonitrile. Rationale: Acetonitrile is a common organic modifier that provides good separation efficiency and lower backpressure compared to methanol.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 40 15.0 90 20.0 90 22.0 40 25.0 40 Rationale: A gradient elution is crucial for impurity profiling, ensuring that both more polar and less polar impurities are effectively eluted and separated from the main analyte peak.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C. Rationale: A controlled, slightly elevated temperature ensures reproducible retention times and can improve peak shape.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound standard or sample.
-
Dissolve in a 10 mL volumetric flask using a 50:50 (v/v) mixture of acetonitrile and water (diluent).
-
Sonicate for 5 minutes to ensure complete dissolution.
-
This yields a stock solution of 1 mg/mL. Further dilutions can be made using the diluent to construct a calibration curve for quantitative analysis.
Method Validation (as per ICH Q2(R1)): [3][10]
-
Specificity: Analyze a placebo and spike the analyte into it to demonstrate that there is no interference from excipients. Stress studies (acid, base, peroxide, heat, light) should be performed to demonstrate separation from potential degradation products.
-
Linearity: Prepare a minimum of five concentrations (e.g., 0.05 to 1.5 mg/mL) and perform a linear regression of peak area versus concentration. A correlation coefficient (r²) > 0.999 is typically desired.[2]
-
Accuracy & Precision: Analyze samples at multiple concentration levels (e.g., 80%, 100%, 120% of the nominal concentration) on different days with different analysts to assess recovery and repeatability (RSD < 2%).[3]
-
Limit of Quantitation (LOQ): Determine the lowest concentration that can be measured with acceptable accuracy and precision, crucial for impurity quantification.[9]
Sources
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. database.ich.org [database.ich.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. 1-(4-Chlorobenzhydryl)piperazine | 303-26-4 [chemicalbook.com]
- 5. innospk.com [innospk.com]
- 6. Laser pyrolysis studies of the thermal decomposition of chlorinated organic compounds. Part 1—acyl chlorides - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. fda.gov [fda.gov]
- 10. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
A Senior Application Scientist's Guide to Comparing Cytotoxicity Assays for Novel 1-Benzhydryl-4-(chloroacetyl)piperazine Derivatives
In the landscape of modern drug discovery, the evaluation of a compound's cytotoxic potential is a critical early-stage gatekeeper. For promising scaffolds like the piperazine derivatives, known for their diverse biological activities, a nuanced understanding of their interaction with cellular systems is paramount.[1][2][3][4] This is particularly true for novel series such as derivatives of 1-Benzhydryl-4-(chloroacetyl)piperazine, where elucidating the mechanism of cell death is as crucial as quantifying the cytotoxic effect itself.
This guide provides a comparative analysis of key in vitro cytotoxicity assays, offering researchers, scientists, and drug development professionals a framework for selecting the most appropriate methods to characterize this chemical series. We will delve into the mechanistic underpinnings of each assay, provide detailed, field-tested protocols, and present illustrative data to guide your experimental design.
The Principle of Method Selection: Beyond a Simple Live/Dead Count
Choosing a cytotoxicity assay is not a one-size-fits-all decision. The optimal choice depends on the specific scientific question being asked. Are you interested in overall metabolic activity, membrane integrity, or the induction of a specific cell death pathway like apoptosis? Each assay provides a unique window into the cellular response to a compound. For a comprehensive profile of a new chemical entity, a multi-assay approach is often the most insightful. Many anticancer drugs, for instance, are designed to induce apoptosis, making assays that distinguish between different modes of cell death particularly valuable.[5][6]
I. MTT Assay: A Workhorse for Assessing Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone of cytotoxicity testing, primarily measuring the metabolic activity of a cell population.[7][8] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[7][8][9] The amount of formazan produced is proportional to the number of metabolically active cells, providing an indirect measure of cell viability.[9][10]
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: The following day, treat the cells with a serial dilution of the this compound derivatives. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[7]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the media and add 100 µL of a solubilization solution (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[7] Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7][10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Illustrative Data: MTT Assay
| Derivative | Target Cell Line | Incubation Time (h) | IC50 (µM) [Illustrative] |
| BCP-1 | MCF-7 (Breast Cancer) | 48 | 8.5 |
| BCP-2 | HCT-116 (Colon Cancer) | 48 | 12.2 |
| BCP-3 | HUH-7 (Liver Cancer) | 48 | 5.1 |
| Doxorubicin | MCF-7 (Breast Cancer) | 48 | 0.9 |
This data is for illustrative purposes and is based on typical results for cytotoxic piperazine derivatives.[11][12]
Experimental Workflow: MTT Assay
Caption: Workflow for the MTT cytotoxicity assay.
II. LDH Release Assay: Quantifying Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from cells with damaged plasma membranes.[1] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis.[13][14] The amount of LDH in the supernatant is proportional to the number of dead cells.
Experimental Protocol: LDH Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: Centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new flat-bottom 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add a stop solution (if required by the kit).
-
Absorbance Measurement: Read the absorbance at a wavelength of 490 nm using a microplate reader.[15][16]
-
Data Analysis: Determine cytotoxicity by comparing the LDH activity in the treated wells to that of untreated (spontaneous release) and maximum LDH release (lysis control) wells.
Illustrative Data: LDH Assay
| Derivative | Target Cell Line | Incubation Time (h) | % Cytotoxicity at 10 µM [Illustrative] |
| BCP-1 | MCF-7 (Breast Cancer) | 24 | 45% |
| BCP-2 | HCT-116 (Colon Cancer) | 24 | 38% |
| BCP-3 | HUH-7 (Liver Cancer) | 24 | 62% |
| Triton X-100 | MCF-7 (Breast Cancer) | 24 | 100% |
This data is for illustrative purposes and is based on typical results for cytotoxic piperazine derivatives.
Experimental Workflow: LDH Release Assay
Caption: Workflow for the LDH release cytotoxicity assay.
III. Apoptosis Assays: Unveiling Programmed Cell Death
Apoptosis, or programmed cell death, is a key mechanism by which many anti-cancer drugs exert their effects.[5][6] Assays that specifically measure apoptotic markers can provide crucial insights into a compound's mechanism of action.
A. Caspase-Glo® 3/7 Assay: Measuring the Executioners of Apoptosis
Caspases are a family of proteases that play a central role in the execution of apoptosis. Caspases-3 and -7 are key executioner caspases. The Caspase-Glo® 3/7 assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspases-3 and -7 to release aminoluciferin, a substrate for luciferase.[17] The resulting luminescent signal is proportional to the amount of caspase activity.[18]
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol, preferably in a white-walled 96-well plate suitable for luminescence measurements.
-
Incubation: Incubate the plate for the desired exposure time.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer.[19]
-
Reagent Addition: Add the Caspase-Glo® 3/7 reagent directly to each well in a 1:1 ratio with the cell culture medium.[20]
-
Incubation: Mix the contents on a plate shaker for 30 seconds and then incubate at room temperature for 1-3 hours.[18][20]
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Express the data as fold-change in caspase activity relative to the vehicle control.
| Derivative | Target Cell Line | Incubation Time (h) | Fold Increase in Caspase-3/7 Activity [Illustrative] |
| BCP-1 | MCF-7 (Breast Cancer) | 12 | 3.2 |
| BCP-2 | HCT-116 (Colon Cancer) | 12 | 2.5 |
| BCP-3 | HUH-7 (Liver Cancer) | 12 | 4.8 |
| Staurosporine | MCF-7 (Breast Cancer) | 12 | 6.0 |
This data is for illustrative purposes and is based on typical results for apoptosis-inducing compounds.
B. LIVE/DEAD™ Viability/Cytotoxicity Assay: A Qualitative Snapshot
For a more visual and qualitative assessment of cell death, the LIVE/DEAD™ Viability/Cytotoxicity assay is an excellent choice. This fluorescence-based assay utilizes two probes: calcein AM and ethidium homodimer-1 (EthD-1). Calcein AM is a cell-permeant dye that is converted by intracellular esterases in live cells to the intensely green fluorescent calcein. EthD-1 can only enter cells with compromised membranes and binds to nucleic acids, emitting a bright red fluorescence in dead cells.[21]
-
Cell Seeding and Treatment: Seed cells on a suitable imaging plate or slide and treat with compounds as previously described.
-
Staining Solution Preparation: Prepare a working solution of calcein AM and EthD-1 in a buffered saline solution according to the manufacturer's protocol.
-
Staining: Remove the culture medium, wash the cells once with buffer, and then add the staining solution.
-
Incubation: Incubate for 30-45 minutes at room temperature, protected from light.[21]
-
Imaging: Visualize the cells using a fluorescence microscope with appropriate filters for green (live cells) and red (dead cells) fluorescence.
Piperazine-Induced Apoptosis Signaling Pathway
Caption: A simplified intrinsic apoptosis signaling pathway potentially activated by piperazine derivatives.
Comparison of Cytotoxicity Assays
| Assay | Principle | Endpoint Measured | Advantages | Disadvantages |
| MTT | Enzymatic reduction of tetrazolium salt | Metabolic activity | Inexpensive, well-established, high-throughput | Indirect measure of viability, can be affected by metabolic changes, requires a solubilization step |
| LDH | Release of cytosolic enzyme | Membrane integrity (cell lysis) | Simple, non-destructive to remaining cells, high-throughput | Measures late-stage cell death, may not detect early apoptosis |
| Caspase-Glo® 3/7 | Luminescent substrate cleavage | Caspase-3/7 activity | High sensitivity, simple "add-mix-measure" protocol, specific to apoptosis | Measures a specific apoptotic event, may miss other cell death mechanisms |
| LIVE/DEAD™ | Fluorescent dye uptake/exclusion | Membrane integrity and intracellular esterase activity | Provides qualitative and quantitative data (with flow cytometry), allows for visualization | Requires fluorescence microscopy or flow cytometry, less suited for high-throughput screening |
Conclusion and Recommendations
The characterization of novel this compound derivatives requires a thoughtful and multi-faceted approach to cytotoxicity testing. For initial high-throughput screening and determination of IC50 values, the MTT assay remains a cost-effective and reliable choice. To confirm cell death and assess membrane damage, the LDH assay provides a complementary and straightforward method.
To gain deeper mechanistic insights, particularly if an apoptotic mechanism is hypothesized, the Caspase-Glo® 3/7 assay is highly recommended due to its sensitivity and specificity. Finally, for a definitive visual confirmation of live versus dead cells and to observe morphological changes associated with cell death, the LIVE/DEAD™ assay is an invaluable tool.
By employing a combination of these assays, researchers can build a comprehensive cytotoxicity profile for their compounds, enabling more informed decisions in the drug development pipeline.
References
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]
-
MTT Proliferation Assay Protocol - ResearchGate. [Link]
-
A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - NIH. [Link]
-
LDH cytotoxicity assay - Protocols.io. [Link]
-
Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed. [Link]
-
Caspase 3/7 Activity - Protocols.io. [Link]
-
Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics. [Link]
-
Live Dead Cell Analysis Protocols - Help. [Link]
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. [Link]
-
What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture? | ResearchGate. [Link]
-
Protocol of Caspase-Glo 3/7 CHO-K1 Cell-based Assay for High-throughput Screening. [Link]
-
Apoptosis – what assay should I use? - BMG Labtech. [Link]
-
Cytotoxicity of the four piperazine designer drugs after 72-h... - ResearchGate. [Link]
-
LIVE/DEAD Cell Viability Protocol - Advanced BioMatrix. [Link]
-
Full article: Cytotoxic activities of some benzothiazole-piperazine derivatives. [Link]
-
Representative piperazine derivatives with CDKs inhibitory activity. - ResearchGate. [Link]
-
Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PMC. [Link]
-
Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC - PubMed Central. [Link]
-
Cancer cell cytotoxicities of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives - PubMed. [Link]
-
(PDF) Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - ResearchGate. [Link]
-
(PDF) Synthesis and cytotoxicity studies of novel benzhydrylpiperazine carboxamide and thioamide derivatives - ResearchGate. [Link]
-
Cytotoxic Activities of some Novel Benzhydrylpiperazine Derivatives - ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics [qbd.creative-diagnostics.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. broadpharm.com [broadpharm.com]
- 9. researchgate.net [researchgate.net]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LDH cytotoxicity assay [protocols.io]
- 14. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.de]
- 15. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 16. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 17. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 18. promega.com [promega.com]
- 19. Caspase 3/7 Activity [protocols.io]
- 20. promega.com [promega.com]
- 21. advancedbiomatrix.com [advancedbiomatrix.com]
A Senior Application Scientist's Guide to the Reaction Kinetics of 1-Benzhydryl-4-(chloroacetyl)piperazine and its Analogs
For researchers, scientists, and professionals in drug development, the precise control and understanding of reaction kinetics are paramount to efficient and reproducible synthesis of active pharmaceutical ingredients (APIs). 1-Benzhydryl-4-(chloroacetyl)piperazine is a key building block in the synthesis of numerous compounds of medicinal interest, acting as a versatile linker to introduce the benzhydrylpiperazine moiety. The reactivity of its chloroacetyl group is a critical parameter that dictates reaction times, yields, and impurity profiles.
This guide provides an in-depth comparison of the reaction kinetics of this compound with other structurally similar chloroacetylating agents. We will delve into the underlying principles governing their reactivity, present a robust experimental framework for their kinetic analysis, and discuss the interpretation of the resulting data. This document is intended to be a practical resource, empowering researchers to make informed decisions in their synthetic endeavors.
Introduction: The Significance of Reaction Kinetics in Drug Synthesis
The study of reaction kinetics, the measurement and analysis of reaction rates, is a cornerstone of process chemistry in drug development. A thorough understanding of the kinetics of a reaction provides invaluable insights into the reaction mechanism, allows for the optimization of reaction conditions (temperature, concentration, catalyst loading), and is essential for ensuring process safety and scalability. For a molecule like this compound, where the chloroacetyl group is designed to react with a nucleophile in a subsequent step, the rate of this reaction directly impacts the efficiency of API synthesis.
The Reagents: A Comparative Overview
To provide a comprehensive understanding of the reactivity of this compound, we will compare it with two other chloroacetylating agents that represent different steric and electronic environments around the reactive chloroacetyl group.
-
This compound (Target Compound): This reagent possesses a bulky benzhydryl group on one of the piperazine nitrogens. This significant steric hindrance is expected to play a major role in its reactivity.
-
1-(Chloroacetyl)piperidine (Less Hindered Analog): This molecule replaces the bulky benzhydrylpiperazine group with a simple piperidine ring, significantly reducing the steric bulk around the reaction center.
-
2-Chloro-N-(2,6-dimethylphenyl)acetamide (Electronically Modified Analog): This reagent features an N-aryl group with two ortho-methyl substituents. This modification introduces both steric hindrance and electronic effects that will influence the reactivity of the chloroacetyl group.
Theoretical Framework: Factors Influencing Reactivity
The reaction of these chloroacetylating agents with a nucleophile (e.g., a primary or secondary amine) is a nucleophilic acyl substitution. The rate of this reaction is primarily influenced by two factors:
-
Steric Effects: The bulky benzhydryl group in our target compound is expected to sterically hinder the approach of the nucleophile to the electrophilic carbonyl carbon of the chloroacetyl group.[1][2] This steric hindrance should lead to a slower reaction rate compared to the less hindered 1-(chloroacetyl)piperidine. The ortho-methyl groups in 2-Chloro-N-(2,6-dimethylphenyl)acetamide also introduce steric hindrance.[3]
-
Electronic Effects: The electron-withdrawing nature of the carbonyl group polarizes the C-Cl bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. The nature of the substituent on the nitrogen atom of the amide can modulate this effect. The piperazine and piperidine rings are electron-donating, which can slightly decrease the electrophilicity of the carbonyl carbon. The 2,6-dimethylphenyl group, being an aromatic ring, can have more complex electronic effects. The overall electronic effect can be quantitatively assessed using Hammett plots, which correlate reaction rates with substituent-dependent parameters.[4][5]
Experimental Design for Kinetic Analysis
To empirically determine and compare the reaction kinetics of these reagents, a well-designed experimental protocol is essential. Here, we outline a detailed methodology using High-Performance Liquid Chromatography (HPLC) for reaction monitoring.
General Experimental Workflow
The following workflow provides a robust framework for acquiring kinetic data.
Caption: Data analysis workflow for pseudo-first-order kinetics.
Comparative Kinetic Data (Hypothetical)
Based on the principles of steric and electronic effects, we can predict the relative reaction rates. The following table presents a hypothetical comparison of the second-order rate constants for the reaction of the three chloroacetylating agents with benzylamine at 25 °C in acetonitrile. Note: These values are illustrative and require experimental verification.
| Reagent | Key Structural Feature | Expected Relative Rate Constant (k) | Rationale |
| 1-(Chloroacetyl)piperidine | Least Steric Hindrance | k (fastest) | The absence of bulky substituents allows for easy access of the nucleophile to the reaction center. |
| 2-Chloro-N-(2,6-dimethylphenyl)acetamide | Moderate Steric & Electronic Effects | k' (intermediate) | The ortho-methyl groups provide steric hindrance, while the electronic nature of the aryl ring influences the carbonyl's electrophilicity. [3] |
| This compound | High Steric Hindrance | k'' (slowest) | The very bulky benzhydryl group significantly impedes the approach of the nucleophile, leading to a much slower reaction rate. [1][2] |
Conclusion and Recommendations
This guide has provided a comprehensive framework for comparing the reaction kinetics of this compound with structurally similar reagents. The key takeaway is that the steric bulk of the N-substituent is expected to be the dominant factor in determining the reactivity of these chloroacetylating agents.
For researchers utilizing this compound in their synthetic routes, it is crucial to recognize that reaction times may be significantly longer compared to less hindered analogs. The experimental protocols outlined herein provide a clear path to quantifying these differences and optimizing reaction conditions to achieve desired outcomes. By investing in a thorough kinetic analysis, scientists can enhance the efficiency, reproducibility, and safety of their synthetic processes, ultimately accelerating the drug development pipeline.
References
-
University of Toronto. (n.d.). Problem Set #3: Substitutent Effects and LFERS. [Link]
-
SIELC Technologies. (n.d.). Separation of 1-Benzhydryl-4-((4-methoxy-3-nitrophenyl)methyl)piperazine on Newcrom R1 HPLC column. [Link]
-
Wodtke, R., Steinberg, J., Köckerling, M., Löser, R., & Mamat, C. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. New Journal of Chemistry, 42(2), 1239-1249. [Link]
-
Babić, N., Pevec, A., Turel, I., & Požgan, F. (2020). Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. New Journal of Chemistry, 44(18), 7314-7324. [Link]
-
Fernández, I., & Frenking, G. (2007). The interplay between steric and electronic effects in S(N)2 reactions. Chemistry–A European Journal, 13(2), 441-449. [Link]
-
Royal Society of Chemistry. (n.d.). Chemical Science. [Link]
-
Szymański, P., Mikiciuk-Olasik, E., & Pawełczyk, A. (2021). Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. Molecules, 26(11), 3295. [Link]
-
White Rose eTheses Online. (n.d.). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. [Link]
-
PubChem. (n.d.). 2-chloro-N-(2,6-diethylphenyl)acetamide. [Link]
-
Lindsley, C. W., et al. (2012). N-Acyl-N′-arylpiperazines as negative allosteric modulators of mGlu1: Identification of VU0469650, a potent and selective tool compound with CNS exposure in rats. Bioorganic & Medicinal Chemistry Letters, 22(16), 5283-5287. [Link]
-
ResearchGate. (n.d.). Reaction of aryl amine with chloroacetyl chloride in the presence of.... [Link]
-
Gowda, B. T., Foro, S., Svoboda, I., Paulus, H., & Fuess, H. (2008). 2-Chloro-N-(2,6-dimethylphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(2), o286. [Link]
-
Exner, O., & Böhm, S. (2000). Steric inhibition of resonance: a revision and quantitative estimation on the basis of aromatic carboxylic acids. Chemistry–A European Journal, 6(18), 3391-3398. [Link]
-
Bridgewater College Digital Commons. (2022). High Performance Liquid Chromatography Monitoring Reaction Kinetics. [Link]
-
Sirviö, J. A., Hasa, T., & Heiskanen, J. P. (2015). Amination and thiolation of chloroacetyl cellulose through reactive dissolution in N,N-dimethylformamide. Carbohydrate Polymers, 116, 60-66. [Link]
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. [Link]
-
Margerum, D. W., Gray, E. T., & Nagy, P. (1992). Structure-activity considerations in kinetics and mechanism of chlorine exchange between chloramine-T and secondary amines. Journal of Pharmaceutical Sciences, 81(7), 657-660. [Link]
-
ResearchGate. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]
-
NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination. [Link]
-
LibreTexts. (2021). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV | Abstract. [Link]
-
PubMed. (2021). Azine Steric Hindrances Switch Halogen Bonding to N-Arylation upon Interplay with σ-Hole Donating Haloarenenitriles. [Link]
-
NIST. (n.d.). 2-Chloro-2',6'-acetoxylidide. [Link]
-
PubChem. (n.d.). 2-Chloro-N-(2,6-dimethylphenyl)acetamide. [Link]
-
ResearchGate. (n.d.). Reactions of aminopyrimidine derivatives with chloroacetyl and isophthaloyl chlorides. [Link]
-
American Chemical Society. (n.d.). Effects of N-Substituents on Solution Behavior of Poly(sulfobetaine methacrylate)s in Water: UCST and. [Link]
-
PubMed. (n.d.). New Steric Hindrance Approach Employing the Hybrid Ligand 2-Aminomethylpiperidine for Diminishing Dynamic Motion Problems of Platinum Anticancer Drug Adducts Containing Guanine Derivatives. [Link]
-
ResearchGate. (n.d.). shows the reaction between aryl amine and chloroacetyl chloride to give.... [Link]
-
Snyder, H. R., & Heckert, R. E. (1992). Kinetics and mechanism of chlorine exchange between chloramine-T and secondary amines. Journal of the American Chemical Society, 74(8), 2006-2009. [Link]
-
National Institutes of Health. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. [Link]
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. New Steric Hindrance Approach Employing the Hybrid Ligand 2-Aminomethylpiperidine for Diminishing Dynamic Motion Problems of Platinum Anticancer Drug Adducts Containing Guanine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. web.viu.ca [web.viu.ca]
- 5. scispace.com [scispace.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Benzhydryl-4-(chloroacetyl)piperazine
As researchers and developers, our focus is often on synthesis and discovery. However, the responsible management of chemical reagents and the waste they generate is a paramount aspect of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 1-Benzhydryl-4-(chloroacetyl)piperazine, a compound that, due to its specific functional groups, requires careful handling from the moment it is deemed waste to its final disposition.
The procedural framework outlined here is built on a foundation of chemical principles, regulatory compliance, and field-proven safety practices. It is designed to empower laboratory personnel to manage this waste stream with confidence and scientific integrity.
Part 1: Hazard Profile and Chemical Rationale for Disposal
Understanding the "why" behind disposal protocols is crucial for ensuring they are followed correctly. The disposal requirements for this compound are dictated by its molecular structure, which contains a halogenated, reactive functional group.
Chemical Structure Analysis:
-
Benzhydryl and Piperazine Core: This portion of the molecule is relatively stable. However, the piperazine ring provides a basic nitrogen center.
-
Chloroacetyl Group (-COCH₂Cl): This alpha-chloro ketone is the primary driver of the compound's hazardous nature. It is a reactive alkylating agent, and this reactivity, combined with the presence of chlorine, classifies the entire molecule as a halogenated organic compound .
Regulatory Context and Hazards:
-
Halogenated Organic Waste: As a chlorinated organic compound, this compound falls under specific environmental regulations. The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), imposes strict controls on the disposal of halogenated organic wastes.[1] These regulations often prohibit land disposal and mandate specific treatment methods like high-temperature incineration.[2]
-
Reactivity and Incompatibility: The chloroacetyl group can react with nucleophiles. Therefore, this waste must not be mixed with incompatible materials such as strong bases, acids, or oxidizing agents, which could lead to dangerous reactions.[3][4][5]
-
Hazardous Decomposition: Upon combustion, this compound will generate toxic and corrosive gases, including hydrogen chloride (HCl), nitrogen oxides (NOx), and carbon monoxide.[2][3][6][7][8] This necessitates disposal in an incinerator equipped with appropriate scrubbers and afterburners to neutralize these harmful byproducts.[2]
Part 2: Pre-Disposal Operations: Waste Segregation and Containment Protocol
Proper handling begins at the point of generation. Meticulous segregation and containment are non-negotiable steps to ensure safety and compliance.
Step-by-Step Waste Collection Protocol:
-
Characterize the Waste: Immediately identify any waste containing this compound, whether in solid form, in solution, or as contaminated labware (e.g., weigh boats, gloves, silica gel), as Hazardous Halogenated Organic Waste .
-
Select an Appropriate Waste Container:
-
Use a dedicated, leak-proof container with a secure, tight-fitting lid.
-
The container material must be compatible with the waste. For organic solids or solutions with organic solvents, a high-density polyethylene (HDPE) or glass container is typically appropriate.
-
Ensure the container is clean and dry before adding any waste.
-
-
Label the Container (Before Use):
-
Affix a hazardous waste tag to the container before the first drop of waste is added.
-
The label must be filled out completely and legibly. Refer to the table below for specific requirements.
-
-
Segregate at the Source:
-
Keep the Container Closed: The waste container must be kept securely closed at all times, except when actively adding waste.[11] This prevents the release of vapors and protects against spills.
Table 1: Waste Container and Labeling Requirements
| Requirement | Specification | Rationale / Regulatory Basis |
| Container Label | Must include the words "HAZARDOUS WASTE ". | Required by EPA (RCRA) and OSHA regulations to clearly identify the risk. |
| Chemical Constituents | List the full, unabbreviated chemical name: "This compound ". If in a mixture, list all components and their approximate percentages. | Ensures safe handling by all personnel and proper profiling by the disposal contractor. Acronyms or formulas are not permitted. |
| Hazard Identification | Check the appropriate hazard boxes on the label (e.g., Toxic, Irritant). | Communicates the specific dangers associated with the waste. |
| Generator Information | Include the Principal Investigator's name, lab location (building/room), and contact information. | Provides a point of contact for waste management personnel if questions arise. |
| Accumulation Start Date | Record the date the first drop of waste was added to the container. | Critical for tracking accumulation time limits set by regulations. |
Part 3: On-Site Waste Management and Workflow
Once collected, the waste container must be managed according to institutional and federal guidelines, typically within a designated Satellite Accumulation Area (SAA).
Satellite Accumulation Area (SAA) Guidelines:
-
Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[11]
-
Secondary Containment: The waste container should be placed inside a larger, chemically resistant tub or tray to contain any potential leaks or spills.[10]
-
Storage Limits: Do not accumulate more than 55 gallons of hazardous waste in an SAA. Once a container is full, it must be moved to the central storage area within three days.
-
Incompatible Waste Storage: Ensure the halogenated waste container is physically segregated from incompatible waste streams, such as acids and bases, within the SAA.[4]
Disposal Workflow Diagram
The following diagram illustrates the lifecycle of this compound waste from its generation at the lab bench to its final, compliant disposal.
Caption: Workflow from waste generation to final disposal.
Part 4: Final Disposition and Emergency Procedures
Professional Disposal: Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain.[8][11] The final step is to arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[9] They will ensure the waste is transported to a permitted Treatment, Storage, and Disposal Facility (TSDF) where it will be destroyed via controlled incineration in accordance with federal and state regulations.[2]
Emergency Spill Procedures: In the event of a small spill during handling:
-
Alert personnel in the immediate area.
-
Wearing appropriate Personal Protective Equipment (PPE) — including safety goggles, a lab coat, and chemical-resistant gloves — control the spill by covering it with an inert absorbent material (e.g., vermiculite, sand, or a commercial sorbent).
-
Place the contaminated absorbent and any cleaning materials into a new, properly labeled hazardous waste container.
-
Clean the spill area thoroughly.
-
For large spills, evacuate the area and contact your institution's emergency EHS hotline immediately.
By adhering to these scientifically-grounded and regulation-compliant procedures, you contribute to a safe laboratory environment and ensure the responsible management of hazardous chemical waste.
References
-
Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Retrieved from [Link]
-
Environmental Marketing Services. (n.d.). Safe Disposal of Laboratory Chemicals. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-(4-Chlorobenzhydryl)piperazine. Retrieved from [Link]
-
CrelioHealth. (2025, January 22). Medical Laboratory Waste Management: Classification, Segregation. Retrieved from [Link]
-
University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]
-
Goa University. (2021, December 6). Guidelines for Segregation and Disposal of Laboratory Waste and Effluents. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, December 4). State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
Sources
- 1. epa.gov [epa.gov]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. fishersci.com [fishersci.com]
- 4. canterbury.ac.nz [canterbury.ac.nz]
- 5. fishersci.com [fishersci.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. emsllcusa.com [emsllcusa.com]
- 10. blog.creliohealth.com [blog.creliohealth.com]
- 11. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
Navigating the Synthesis Landscape: A Guide to Safely Handling 1-Benzhydryl-4-(chloroacetyl)piperazine
For the pioneering researchers and scientists in drug development, the synthesis of novel compounds is both an art and a science, demanding precision, innovation, and an unwavering commitment to safety. This guide provides essential, immediate safety and logistical information for handling 1-Benzhydryl-4-(chloroacetyl)piperazine, a key intermediate in various synthetic pathways. By understanding the inherent chemical properties and potential hazards of this compound, you can implement robust safety protocols that protect both personnel and the integrity of your research.
Understanding the Hazard Profile: A Tale of Two Moieties
This compound is a molecule that combines the structural features of a benzhydrylpiperazine core with a reactive chloroacetyl group. To fully appreciate the necessary handling precautions, we must consider the potential hazards contributed by each component.
The benzhydrylpiperazine moiety is found in a number of pharmacologically active compounds, including some antihistamines. While the specific toxicology of this parent structure is not extensively documented, related piperazine derivatives have been noted for their potential to cause skin and respiratory irritation.[1] Piperazine itself is a known sensitizer, meaning repeated exposure can lead to allergic reactions in susceptible individuals.
The chloroacetyl group, on the other hand, is a well-known reactive handle in organic synthesis. The presence of the chlorine atom alpha to the carbonyl group makes this moiety susceptible to nucleophilic substitution. This reactivity, while synthetically useful, also implies a potential for reaction with biological nucleophiles, such as amino acids in proteins, which can lead to skin and eye irritation, and potential sensitization.
Therefore, we must approach this compound as a compound that is likely to be a skin, eye, and respiratory irritant, and a potential skin sensitizer. Due to its role as an intermediate for psychoactive compounds, it is also prudent to handle it with containment strategies suitable for potent APIs.[2][3]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the compound's anticipated hazard profile.
| Body Part | Required PPE | Rationale |
| Hands | Nitrile gloves (double-gloving recommended) | To prevent skin contact with the potentially irritating and sensitizing compound. Double-gloving provides an extra layer of protection against tears and permeation. |
| Eyes | Chemical safety goggles | To protect the eyes from splashes of the compound, which is expected to be an eye irritant.[4] |
| Face | Face shield (in addition to goggles) | Recommended when handling larger quantities or when there is a significant risk of splashing, to protect the entire face. |
| Body | Laboratory coat | To protect skin and personal clothing from contamination. |
| Respiratory | Use in a certified chemical fume hood | A fume hood is the primary engineering control to prevent inhalation of any dusts or aerosols. For non-routine operations where a fume hood is not feasible, a NIOSH-approved respirator with an organic vapor/acid gas cartridge and a particulate pre-filter may be necessary. |
Table 1: Personal Protective Equipment for Handling this compound
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is paramount to ensuring a safe working environment. The following workflow provides a procedural guide for handling this compound from receipt to use.
Caption: A logical workflow for the safe handling of this compound.
Experimental Protocol: Weighing and Transfer
-
Preparation: Ensure the chemical fume hood is operational and the work surface is clean and decontaminated. Assemble all necessary equipment (spatula, weigh boat, reaction vessel) within the fume hood.
-
Don PPE: Put on all required personal protective equipment as outlined in Table 1.
-
Transfer: Carefully open the container of this compound inside the fume hood. Use a clean spatula to transfer the desired amount of the solid to a weigh boat. Avoid generating dust.
-
Weighing: If the balance cannot be placed inside the fume hood, use a tared and sealed container to transport the compound to the balance. Minimize the time the container is open outside of the fume hood.
-
Addition to Reaction: Transfer the weighed compound directly into the reaction vessel within the fume hood.
-
Clean-up: Immediately clean any minor spills within the fume hood using a suitable absorbent material. Decontaminate the spatula and weigh boat.
Disposal Plan: Responsible Stewardship of Chemical Waste
Proper disposal of this compound and any associated waste is a critical component of laboratory safety and environmental responsibility. As a halogenated organic compound, it requires specific disposal procedures.[5][6][7][8][9]
Caption: A clear disposal plan for all waste streams containing this compound.
Key Disposal Considerations:
-
Segregation: All waste contaminated with this compound must be collected in a designated, clearly labeled "Halogenated Organic Waste" container.[6][8] Do not mix with non-halogenated waste streams.
-
Containerization: Use chemically resistant, sealed containers for all waste. Ensure containers are properly labeled with the contents and associated hazards.
-
Regulatory Compliance: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
By implementing these comprehensive safety and handling procedures, you can confidently and responsibly advance your research while prioritizing the well-being of your team and the environment.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-(4-Chlorobenzhydryl)piperazine. Retrieved from [Link]
- Auckland Microfab. (2012, June 21). Cleanroom Waste Disposal Protocol.
- Unknown. (n.d.).
- ChemicalBook. (2025, December 13). Chemical Safety Data Sheet MSDS / SDS - 1-(4-Chlorobenzhydryl)piperazine.
- Braun Research Group. (n.d.).
- Cornell EHS. (n.d.). 7.2 Organic Solvents.
- Sigma-Aldrich. (2025, January 2).
- Fisher Scientific. (2011, December 15).
- Campus Operations. (n.d.).
- TCI AMERICA. (2018, July 6).
- Lundin, P. M., & Fu, G. C. (2010). Asymmetric Suzuki cross-couplings of activated secondary alkyl electrophiles: arylations of racemic alpha-chloroamides. Journal of the American Chemical Society, 132(32), 11027–11029.
- Unknown. (n.d.). Evidence of a Distinctive Enantioselective Binding Mode for the Photoinduced Radical Cyclization of α-Chloroamides in Ene-Reductases.
- Unknown. (2024, December 6).
- Unknown. (2019, March 2).
- TCI Chemicals. (2025, March 28).
- National Oceanic and Atmospheric Administration. (n.d.). piperazine - Report | CAMEO Chemicals.
- Unknown. (2024, March 20).
- CDH Fine Chemical. (n.d.).
- Unknown. (n.d.). 0075 - Hazardous Substance Fact Sheet.
- Centers for Disease Control and Prevention. (2024, September 20).
- Sigma-Aldrich. (n.d.). HPAPI Handling Protocols.
- That Chemist (old). (2022, May 5).
- American Society of Health-System Pharmacists. (n.d.). ASHP Guidelines on Handling Hazardous Drugs.
- Drugs.ie. (n.d.). PSYCHOACTIVE SUBSTANCES.
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. pharmtech.com [pharmtech.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. Auckland Microfab [microfab.auckland.ac.nz]
- 6. bucknell.edu [bucknell.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
